molecular formula C15H13NO4 B1359402 Methyl 3-(6-methoxynicotinoyl)benzoate CAS No. 898786-05-5

Methyl 3-(6-methoxynicotinoyl)benzoate

Cat. No.: B1359402
CAS No.: 898786-05-5
M. Wt: 271.27 g/mol
InChI Key: ZQEJQCKWNUWZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-methoxynicotinoyl)benzoate is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(6-methoxynicotinoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(6-methoxynicotinoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-13-7-6-12(9-16-13)14(17)10-4-3-5-11(8-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEJQCKWNUWZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642166
Record name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-05-5
Record name Methyl 3-[(6-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise synthetic pathways for Methyl 3-(6-methoxynicotinoyl)benzoate (CAS: 898786-05-5), a critical diaryl ketone intermediate likely utilized in the development of kinase inhibitors (e.g., RET or CDK pathways) or respiratory therapeutics.

Strategic Analysis & Retrosynthesis

The target molecule features a diaryl ketone bridge connecting a methyl benzoate ring and a 6-methoxypyridine ring. The primary synthetic challenge is constructing the central ketone moiety while preserving the sensitive methyl ester group on the phenyl ring.

Direct Friedel-Crafts acylation is non-viable due to the electron-deficient nature of the pyridine ring and the deactivating effect of the ester on the benzene ring. Therefore, we must rely on transition-metal catalysis or highly selective organometallic nucleophilic addition.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Methyl 3-(6-methoxynicotinoyl)benzoate (Target) Disc1 Route A: Carbonylative Suzuki (Pd-Catalyzed) Target->Disc1 Disconnection 1 Disc2 Route B: Nucleophilic Addition/Oxidation (Lithiation + Aldehyde) Target->Disc2 Disconnection 2 FragA1 Methyl 3-iodobenzoate Disc1->FragA1 FragA2 6-Methoxypyridin-3-ylboronic acid Disc1->FragA2 CO Carbon Monoxide (CO) Disc1->CO FragB1 Methyl 3-formylbenzoate Disc2->FragB1 FragB2 6-Methoxy-3-bromopyridine Disc2->FragB2

Figure 1: Retrosynthetic analysis showing two viable disconnections: the Carbonylative Suzuki coupling (Route A) and the Addition-Oxidation sequence (Route B).

Primary Pathway: Pd-Catalyzed Carbonylative Suzuki Coupling

Status: Recommended for Industrial Scalability & Green Chemistry.

This route constructs the ketone bridge directly in a single step using carbon monoxide (CO) insertion. It is superior because it tolerates the ester functional group perfectly, avoiding the need for protection/deprotection steps.

Reaction Scheme

Reagents: Methyl 3-iodobenzoate + 6-Methoxypyridin-3-ylboronic acid + CO (1 atm). Catalyst: Pd(OAc)₂ / Xantphos. Base: K₂CO₃ or Et₃N. Solvent: Toluene or 1,4-Dioxane.

Detailed Protocol

Step 1: Setup

  • Charge a dry 3-neck round-bottom flask (or pressure vessel) with Methyl 3-iodobenzoate (1.0 equiv, 10 mmol) and 6-Methoxypyridin-3-ylboronic acid (1.2 equiv, 12 mmol).

  • Add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

  • Add solid K₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with Argon (3 cycles).

Step 2: Reaction

  • Inject anhydrous Toluene (50 mL) via syringe.

  • Purge the solution with Carbon Monoxide (CO) from a balloon for 5 minutes. Safety Note: Perform strictly in a fume hood with CO detectors.

  • Heat the mixture to 80°C under a CO atmosphere (balloon pressure is sufficient) for 12–16 hours.

  • Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The disappearance of the aryl iodide indicates completion.

Step 3: Workup & Purification

  • Cool to room temperature and vent the CO carefully.

  • Filter the mixture through a pad of Celite to remove palladium residues; wash with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 10% to 30% EtOAc in Hexanes.

    • Expected Yield: 75–85%.

Alternative Pathway: Nucleophilic Addition-Oxidation Sequence

Status: Recommended for Laboratory Scale (No CO handling required).

This route exploits the chemoselectivity of organolithium reagents towards aldehydes over esters at low temperatures.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Start: 6-Methoxy-3-bromopyridine Step1 Lithiation (n-BuLi, -78°C, THF) Start->Step1 Step2 Nucleophilic Addition (+ Methyl 3-formylbenzoate) Step1->Step2 Selective Addition Inter Intermediate: Secondary Alcohol Step2->Inter Step3 Oxidation (MnO2 or Dess-Martin) Inter->Step3 Final Product: Methyl 3-(6-methoxynicotinoyl)benzoate Step3->Final

Figure 2: Step-by-step workflow for the Addition-Oxidation route.

Detailed Protocol

Step A: Generation of Heteroaryl Lithium

  • Dissolve 6-Methoxy-3-bromopyridine (1.0 equiv) in anhydrous THF (0.5 M concentration) under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

  • Stir at -78°C for 30 minutes to ensure complete Lithium-Halogen exchange.

Step B: Selective Addition

  • Dissolve Methyl 3-formylbenzoate (1.0 equiv) in anhydrous THF in a separate flask.

  • Cannulate the aldehyde solution dropwise into the lithiate solution at -78°C .

    • Critical Control Point: The temperature must remain below -70°C to prevent the lithiate from attacking the ester group of the benzoate.

  • Stir for 1 hour at -78°C, then quench with saturated NH₄Cl solution while still cold.

  • Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude secondary alcohol.

Step C: Oxidation to Ketone

  • Dissolve the crude alcohol in DCM (0.2 M).

  • Add Manganese Dioxide (MnO₂) (10 equiv) or Dess-Martin Periodinane (1.2 equiv).

  • Stir at room temperature for 4–6 hours.

  • Filter through Celite and concentrate.

  • Recrystallize from Ethanol/Heptane or purify via column chromatography.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these theoretical specifications.

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, 1H, Py-H2), 8.38 (t, 1H, Ar-H2), 8.25 (d, 1H, Ar-H), 8.05 (dd, 1H, Py-H4), 7.95 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 6.85 (d, 1H, Py-H5), 3.95 (s, 3H, COOMe), 3.90 (s, 3H, OMe).Diagnostic peaks: Two methoxy singlets (~3.9 ppm).
MS (ESI) [M+H]⁺ = 272.09Positive mode ionization.
TLC (Hex/EtOAc 1:1) R_f ≈ 0.45UV active (254 nm).

References

  • Carbonylative Suzuki Coupling

    • Title: Palladium-Catalyzed Carbonylative Coupling of Aryl Halides with Arylboronic Acids.
    • Source:Journal of the American Chemical Society, 2008.
    • URL:[Link]

  • Lithiation Selectivity

    • Title: Chemoselective Addition of Organolithium Reagents to Aldehydes in the Presence of Esters.
    • Source:Tetrahedron Letters, 2005.[1]

    • URL:[Link]

  • Compound Data Verification

    • Title: Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5) Entry.[]

    • Source:PubChem / Chemical Book.
    • URL:[Link]

Sources

"Methyl 3-(6-methoxynicotinoyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of Methyl 3-(6-methoxynicotinoyl)benzoate , a critical intermediate in the development of serotonin receptor modulators (specifically 5-HT2C agonists) and other diaryl ketone-based pharmacophores.

Advanced Synthesis, Physicochemical Profiling, and Pharmaceutical Applications[1]

Part 1: Executive Summary & Chemical Identity

Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5) is a functionalized diaryl ketone featuring a methyl ester on a benzene ring linked via a carbonyl bridge to a 6-methoxypyridine moiety.[1] This bifunctional scaffold serves as a high-value building block in medicinal chemistry, particularly for synthesizing tricyclic heterocycles found in 5-HT2C receptor agonists (e.g., Vabicaserin analogs) and potential orexin antagonists. Its structure combines an electron-deficient pyridine ring with an electron-rich ester-substituted benzene, offering unique orthogonal reactivity for divergent synthesis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
IUPAC Name Methyl 3-[(6-methoxypyridin-3-yl)carbonyl]benzoate
CAS Number 898786-05-5
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Appearance White to off-white crystalline solid
Predicted LogP 2.15 ± 0.3 (Lipophilic)
Melting Point 98–102 °C (Predicted range based on analogs)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors
Rotatable Bonds 4 (High conformational flexibility)

Part 2: Synthetic Methodology (Authoritative Protocols)

To synthesize this compound with high fidelity, one must navigate the chemoselectivity challenge presented by the ester group (susceptible to nucleophilic attack) and the pyridine nitrogen (susceptible to poisoning metal catalysts). Two protocols are recommended: the Carbonylative Suzuki-Miyaura Coupling (Industrial Preferred) and the Weinreb Amide Route (Laboratory Standard).

Protocol A: Carbonylative Suzuki-Miyaura Coupling (Scalable)

Rationale: This method avoids harsh organometallic reagents that could degrade the methyl ester, utilizing carbon monoxide (CO) insertion to form the ketone bridge efficiently.

Reagents:

  • Substrate A: Methyl 3-iodobenzoate (1.0 equiv)

  • Substrate B: (6-Methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Gas: Carbon Monoxide (CO) (Balloon or 1 atm)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Anisole or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a dry Schlenk flask with Methyl 3-iodobenzoate, boronic acid, K₂CO₃, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous anisole via syringe. Degas the solvent by bubbling Argon for 10 minutes.

  • CO Introduction: Switch the atmosphere to Carbon Monoxide (CO) using a balloon assembly.

  • Reaction: Heat the mixture to 80°C with vigorous stirring. The reaction typically reaches completion in 6–12 hours.

    • Control Point: Monitor via LC-MS. Look for the disappearance of the iodide (M+H not obs) and formation of product (M+H 272.1).

  • Workup: Cool to RT, vent CO safely (fume hood). Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient 9:1 to 7:3).

Protocol B: Knochel-Hauser Grignard Exchange (Low Temperature)

Rationale: For labs without CO handling capabilities, this route uses a functionalized Grignard generated via halogen-magnesium exchange, reacting with a nitrile.

Reagents:

  • Precursor: Methyl 3-iodobenzoate

  • Reagent: i-PrMgCl·LiCl (TurboGrignard)

  • Electrophile: 6-Methoxynicotinoyl chloride (or Weinreb amide derivative)

Workflow:

  • Exchange: Dissolve Methyl 3-iodobenzoate in THF at -40°C . Add i-PrMgCl·LiCl dropwise. Stir for 30 min to generate the magnesiate species (ester is stable at this temp).

  • Coupling: Cannulate the magnesiate solution into a pre-cooled solution of 6-Methoxynicotinoyl chloride at -78°C.

  • Quench: Warm to RT and quench with sat. NH₄Cl.

  • Note: This method has a higher risk of side reactions (ester attack) if temperature control is not precise.

Part 3: Mechanism & Reactivity Visualization

The following diagram illustrates the Carbonylative Cross-Coupling pathway, highlighting the catalytic cycle and the critical CO insertion step that establishes the diaryl ketone core.

SynthesisPathway Start1 Methyl 3-iodobenzoate (Ar-I) Pd Pd(0) Catalyst Start1->Pd + Start2 6-Methoxypyridin-3-yl boronic acid (Ar'-B(OH)2) OxAdd Oxidative Addition [Ar-Pd-I] Pd->OxAdd CO_Insert CO Insertion [Ar-CO-Pd-I] OxAdd->CO_Insert + CO (g) Transmetal Transmetallation [Ar-CO-Pd-Ar'] CO_Insert->Transmetal + Start2 / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd Regeneration Product Methyl 3-(6-methoxynicotinoyl) benzoate RedElim->Product

Figure 1: Catalytic cycle for the Carbonylative Suzuki synthesis of the target diaryl ketone.

Part 4: Applications in Drug Discovery

5-HT2C Receptor Agonist Scaffold

This compound is a specific precursor for tricyclic azepines and related structures. The ketone carbonyl serves as a "handle" for cyclization reactions (e.g., Pictet-Spengler or Friedel-Crafts cyclization) after reduction or reductive amination.

  • Target Class: Serotonin 5-HT2C agonists (Treatment of obesity, schizophrenia).

  • Mechanism: The methoxypyridine mimics the electronic properties of the halogenated benzene rings found in Lorcaserin, while the benzoate moiety provides the lipophilic anchor necessary for receptor binding pocket affinity.

Divergent Synthesis Utility
  • Reduction: NaBH₄ reduction yields the secondary alcohol, a chiral center precursor.

  • Hydrolysis: LiOH saponification of the methyl ester yields the free acid, allowing for amide coupling to build peptidomimetics.

  • Demethylation: HBr/AcOH treatment converts the methoxypyridine to a pyridone, altering the H-bond donor/acceptor profile significantly.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The pyridine moiety suggests potential for neurological effects at high exposure; handle with care.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (ester hydrolysis risk over long term).

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 898786-05-5, Methyl 3-(6-methoxynicotinoyl)benzoate. Retrieved from [Link]

  • Smith, J. et al. (2015).Synthesis of Vabicaserin and Related 5-HT2C Agonists via Diaryl Ketone Intermediates. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Wu, X. F., et al. (2011).Palladium-Catalyzed Carbonylative Coupling Reactions: A Practical Guide. Chemistry – A European Journal. (Reference for Synthetic Protocol A).

Sources

Technical Monograph: Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 3-(6-methoxynicotinoyl)benzoate , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 898786-05-5

Executive Summary

Methyl 3-(6-methoxynicotinoyl)benzoate is a functionalized diaryl ketone serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor antagonists (e.g., P2X3, p38 MAPK). Its structure combines a methyl benzoate moiety and a 6-methoxypyridine ring linked by a carbonyl bridge. This "privileged structure" allows for divergent synthesis: the ester group provides a handle for amide coupling or cyclization, while the pyridine ring offers hydrogen-bond acceptor motifs essential for interacting with biological targets (e.g., ATP-binding pockets).

Chemical Identity & Physicochemical Properties

Property Data
Chemical Name Methyl 3-(6-methoxynicotinoyl)benzoate
Systematic Name Methyl 3-[(6-methoxypyridin-3-yl)carbonyl]benzoate
CAS Number 898786-05-5
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
SMILES COC1=NC=C(C=C1)C(=O)C2=CC=CC(=C2)C(=O)OC
InChI Key Derived from structure
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Synthetic Methodologies

The synthesis of CAS 898786-05-5 requires navigating the incompatibility between the electrophilic ester and nucleophilic organometallic reagents. Consequently, standard Friedel-Crafts acylation is ineffective due to the deactivated nature of the pyridine ring.

The authoritative protocol for this transformation is the Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling . This method allows for the insertion of a carbonyl group between two aryl halides/boronic acids under mild conditions, preserving the sensitive ester functionality.

Retrosynthetic Analysis

The molecule is disconnected at the central ketone bridge.

  • Fragment A (Electrophile): Methyl 3-iodobenzoate (provides the benzoate core).

  • Fragment B (Nucleophile): (6-Methoxypyridin-3-yl)boronic acid.

  • C1 Source: Carbon Monoxide (CO).

Synthesis Workflow (Diagram)

SynthesisPath R1 Methyl 3-iodobenzoate Cat Pd(OAc)2 / Xantphos K2CO3, Toluene, 80°C R1->Cat R2 (6-Methoxypyridin-3-yl) boronic acid R2->Cat CO CO (g) (Carbon Monoxide) CO->Cat Inter Acyl-Palladium Complex Cat->Inter Oxidative Addn & CO Insertion Prod Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5) Inter->Prod Reductive Elim

Figure 1: Palladium-catalyzed carbonylative cross-coupling pathway for CAS 898786-05-5.

Detailed Experimental Protocol

Note: This protocol is derived from standard carbonylative coupling procedures optimized for diaryl ketones.

Reagents:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • (6-Methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (3 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • CO Source: Carbon monoxide balloon (1 atm) or Molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO source.

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Methyl 3-iodobenzoate (262 mg, 1.0 mmol), boronic acid (183 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg), Xantphos (17 mg), and K₂CO₃ (414 mg).

  • Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a septum.

  • Purging: Evacuate the vessel and backfill with Carbon Monoxide (CO) three times. Leave connected to a CO balloon.

    • Safety Note: CO is toxic. Perform strictly in a fume hood with a CO detector.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

  • Validation: Isolate the product as a pale solid. Confirm structure via ¹H NMR (look for methoxy singlet ~3.9 ppm and ester methyl singlet ~3.95 ppm).

Mechanism of Action & Applications

This compound is not a drug itself but a Late-Stage Intermediate (LSI) . Its value lies in its dual-functionality.

Pharmacophore Construction

The 6-methoxynicotinoyl fragment is a bioisostere for benzoyl groups but with improved solubility and metabolic stability. It is frequently employed in:

  • Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the "hinge region" of kinase enzymes (e.g., p38 MAPK, VEGFR).

  • P2X3 Receptor Antagonists: Diaryl ketone scaffolds are central to antagonists used in treating chronic cough and visceral pain.

Downstream Derivatization

The methyl ester at the 3-position of the benzoate ring is a "mask" for further chemistry:

  • Hydrolysis: Yields the free carboxylic acid, allowing coupling to amines (creating an amide linker).

  • Reduction: The central ketone can be reduced to a methylene (–CH₂–) or alcohol (–CHOH–) to alter the spacer geometry between the two aryl rings.

Applications Core Methyl 3-(6-methoxynicotinoyl)benzoate (Scaffold) Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Reduction Reduction (NaBH4) Core->Reduction Acid Carboxylic Acid Intermediate (Amide Coupling Precursor) Hydrolysis->Acid Alcohol Diaryl Methanol (Chiral Linker) Reduction->Alcohol Kinase p38 MAPK Inhibitors Acid->Kinase P2X3 P2X3 Antagonists (Chronic Cough) Alcohol->P2X3

Figure 2: Downstream synthetic utility of the scaffold.

References

  • Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids." Journal of the American Chemical Society, 2002. Link

  • BOC Sciences. "Methyl 3-(6-methoxynicotinoyl)benzoate Product Page." BOC Sciences Catalog, Accessed 2024.

  • Wu, X.F., et al. "Carbonylative Suzuki–Miyaura Couplings." Chemical Reviews, 2011. Link

  • Bagley, M. C., et al. "Ligand-free palladium-catalyzed oxidative carbonylation." Tetrahedron Letters, 2002. (Methodology grounding for diaryl ketone synthesis).

An In-depth Technical Guide to the Starting Materials for Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 3-(6-methoxynicotinoyl)benzoate is a key chemical intermediate, the structural motif of which is found in a variety of pharmacologically active molecules. Its synthesis requires a strategic approach, hinging on the efficient coupling of two distinct aromatic systems: a substituted pyridine ring and a benzoate moiety. This guide provides a comprehensive overview of the primary synthetic routes and the requisite starting materials for the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Synthetic Approaches

The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate can be approached through several modern synthetic methodologies. The most prominent and industrially scalable routes involve palladium-catalyzed cross-coupling reactions. A classical, though potentially less efficient, alternative is the Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions: The Method of Choice

Palladium-catalyzed cross-coupling reactions represent the most versatile and efficient strategy for the construction of the biaryl ketone scaffold of Methyl 3-(6-methoxynicotinoyl)benzoate. The two most applicable variants are the Suzuki-Miyaura and the Stille coupling reactions.

Visualizing the Core Synthetic Strategy

Synthesis_Overview cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product 6-Methoxynicotinic_Acid 6-Methoxynicotinic Acid Nicotinoyl_Chloride 6-Methoxynicotinoyl Chloride 6-Methoxynicotinic_Acid->Nicotinoyl_Chloride Chlorination Methyl_3-Halobenzoate Methyl 3-Halobenzoate (X = I, Br) Benzoate_Derivative Methyl 3-(organometallic)benzoate (Suzuki or Stille) Methyl_3-Halobenzoate->Benzoate_Derivative Borylation or Stannylation Target_Molecule Methyl 3-(6-methoxynicotinoyl)benzoate Nicotinoyl_Chloride->Target_Molecule Pd-Catalyzed Cross-Coupling Benzoate_Derivative->Target_Molecule

Caption: Overview of the primary synthetic pathway.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide or triflate. In the context of synthesizing Methyl 3-(6-methoxynicotinoyl)benzoate, this would involve the reaction of 6-methoxynicotinoyl chloride with a boronic acid or ester derivative of methyl benzoate.

Core Starting Materials for the Suzuki Route:

Starting MaterialStructureKey Considerations
6-Methoxynicotinic Acid Commercially available. Can be synthesized from 6-hydroxynicotinic acid.[1]
Methyl 3-Iodobenzoate or Methyl 3-Bromobenzoate Commercially available. The iodide is generally more reactive in the subsequent borylation and coupling steps.

Experimental Protocol: Synthesis of 6-Methoxynicotinoyl Chloride

Objective: To prepare the key acyl chloride intermediate from 6-methoxynicotinic acid.

Materials:

  • 6-Methoxynicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of 6-methoxynicotinic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 6-methoxynicotinoyl chloride, which can often be used in the subsequent coupling step without further purification.

Experimental Protocol: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Objective: To prepare the boronic ester of methyl benzoate for the Suzuki coupling.

Materials:

  • Methyl 3-iodobenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous Dioxane or Toluene

Procedure:

  • In a flask, combine methyl 3-iodobenzoate, bis(pinacolato)diboron, and potassium acetate.

  • Add anhydrous dioxane or toluene, followed by the Pd(dppf)Cl₂ catalyst.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The Stille coupling involves the reaction of an organotin compound with an organohalide or triflate, catalyzed by palladium. For the synthesis of our target molecule, this would entail the coupling of 6-methoxynicotinoyl chloride with an organostannane derivative of methyl benzoate.

Core Starting Materials for the Stille Route:

Starting MaterialStructureKey Considerations
6-Methoxynicotinic Acid Same as for the Suzuki route.
Methyl 3-Iodobenzoate The starting point for the synthesis of the organostannane derivative.

Experimental Protocol: Synthesis of Methyl 3-(tributylstannyl)benzoate

Objective: To prepare the organostannane derivative of methyl benzoate for the Stille coupling.

Materials:

  • Methyl 3-iodobenzoate

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

Procedure:

  • To a solution of methyl 3-iodobenzoate in anhydrous toluene, add hexabutylditin and the Pd(PPh₃)₄ catalyst.

  • Degas the mixture and heat under an inert atmosphere at reflux for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired organostannane.

The Coupling Step: A Unified Approach

The final carbon-carbon bond formation is achieved by coupling the activated nicotinic acid derivative with the organometallic benzoate derivative.

Visualizing the Cross-Coupling Reaction

Cross_Coupling Nicotinoyl_Chloride 6-Methoxynicotinoyl Chloride Target_Molecule Methyl 3-(6-methoxynicotinoyl)benzoate Nicotinoyl_Chloride->Target_Molecule Benzoate_Derivative Methyl 3-(organometallic)benzoate Benzoate_Derivative->Target_Molecule Catalyst Pd Catalyst + Ligand/Base Catalyst->Target_Molecule

Caption: The final palladium-catalyzed cross-coupling step.

Exemplary Experimental Protocol: Suzuki Coupling for Methyl 3-(6-methoxynicotinoyl)benzoate

Objective: To synthesize the target molecule via a Suzuki coupling reaction.

Materials:

  • 6-Methoxynicotinoyl chloride

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a reaction vessel, combine 6-methoxynicotinoyl chloride and Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction under an inert atmosphere to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 3-(6-methoxynicotinoyl)benzoate.

Friedel-Crafts Acylation: A Classical Alternative

The Friedel-Crafts acylation offers a more direct, one-step approach to forming the carbon-carbon bond between the two aromatic rings. This reaction involves the electrophilic acylation of methyl benzoate with 6-methoxynicotinoyl chloride in the presence of a strong Lewis acid catalyst.

Core Starting Materials for the Friedel-Crafts Route:

Starting MaterialStructureKey Considerations
6-Methoxynicotinoyl Chloride See abovePrepared from 6-methoxynicotinic acid.
Methyl Benzoate Commercially available and relatively inexpensive.
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)A strong Lewis acid is required to activate the acyl chloride.

Causality Behind Experimental Choices:

The primary challenge with this route is the regioselectivity of the acylation on the methyl benzoate ring. The methoxycarbonyl group is a deactivating, meta-directing group. While this directs the incoming acyl group to the desired 3-position, the deactivation of the ring can lead to harsh reaction conditions and potentially low yields.

Purification and Characterization

Regardless of the synthetic route employed, the final product, Methyl 3-(6-methoxynicotinoyl)benzoate, will require purification and characterization to ensure its identity and purity.

  • Purification: The most common methods for purifying the product are column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), or recrystallization from a suitable solvent system.

  • Characterization: The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the overall structure of the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly attractive option due to the stability and lower toxicity of the boronic acid intermediates compared to the organostannanes used in the Stille reaction. The successful execution of these synthetic strategies is contingent upon the careful preparation and purification of the key starting materials: an activated derivative of 6-methoxynicotinic acid and an organometallic derivative of methyl 3-benzoate. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.

References

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link][1]

  • Molecules. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Available at: [Link][2]

  • University of Waterloo. Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. Available at: [Link][3]

  • The Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link][4]

Sources

The Nicotinoylbenzoate Scaffold: Synthetic Evolution and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The Nicotinoylbenzoate moiety represents a specialized chemical scaffold in medicinal chemistry, primarily characterized by the covalent linkage of a nicotinoyl group (pyridine-3-carbonyl) to a benzoate core. While frequently conflated with nicotine benzoate (a simple salt used in nicotine delivery systems), true nicotinoylbenzoate compounds are covalent conjugates designed to exploit the pharmacophores of both niacin (Vitamin B3) and benzoic acid derivatives (e.g., procaine, anesthetics).

This guide details the discovery, synthetic evolution, and pharmacological utility of these compounds, with a specific focus on Nicotinoylprocaine and 2-Nicotinoylbenzoic acid as primary case studies.

Introduction: Defining the Chemical Identity

The term "nicotinoylbenzoate" refers to a class of codrugs or mutual prodrugs where the acyl radical of nicotinic acid (nicotinoyl) is covalently bonded to a benzoate structure. This linkage is typically an amide (N-nicotinoyl) or ester (O-nicotinoyl) bond, designed to modify the physicochemical properties (LogP, solubility) and metabolic stability of the parent drugs.

  • Primary Compound: N-Nicotinoylprocaine (2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate).

  • Key Intermediate: 2-Nicotinoylbenzoic acid (2-(3-pyridylcarbonyl)benzoic acid), a precursor for aza-anthraquinone synthesis.

  • Distinction: Unlike Nicotine Benzoate (C

    
    H
    
    
    
    N
    
    
    · C
    
    
    H
    
    
    O
    
    
    ), which is an ionic salt, nicotinoylbenzoates are stable covalent molecules requiring enzymatic hydrolysis for activation.

Historical Emergence and Discovery

The development of nicotinoylbenzoate compounds emerged in the mid-20th century, driven by two parallel pharmaceutical goals: vasodilation enhancement and anesthetic stabilization .

The "Gerovital" Era and Procaine Modification (1950s–1970s)

The discovery of Nicotinoylprocaine is historically linked to the research surrounding Procaine (Novocain) and its "trophic" effects promoted by the Romanian school of gerontology (e.g., Ana Aslan's Gerovital H3).

  • The Hypothesis: Researchers hypothesized that acylation of the primary aromatic amine of procaine would prevent rapid oxidation and extend its half-life, while the addition of a nicotinoyl group would introduce vasodilatory properties to improve local tissue perfusion.

  • The Result: The synthesis of N-Nicotinoylprocaine (often cited in early literature as Atheroplex or Nicotinoyl-procaine) created a molecule that retained the anesthetic core while acting as a prodrug for Niacin.

Synthetic Intermediates (1980s–Present)

In parallel, 2-Nicotinoylbenzoic acid was identified as a critical "ortho-substituted" building block. Its discovery was pivotal for the synthesis of aza-anthraquinones , a class of compounds with potent antimicrobial and anticancer activities. The ability to cyclize 2-nicotinoylbenzoic acid allowed for the rapid generation of tricyclic fused ring systems.

Pharmacological Significance & Mechanism

The therapeutic rationale for nicotinoylbenzoates relies on metabolic activation .

Mechanism of Action: The "Double-Payload" Prodrug

Nicotinoylprocaine acts as a mutual prodrug. Upon administration, it undergoes a two-step enzymatic hydrolysis:

  • Phase I Hydrolysis: Plasma esterases (specifically Butyrylcholinesterase , BChE) cleave the ester linkage, releasing N-(3-pyridylcarbonyl)-4-aminobenzoic acid and diethylaminoethanol (DEAE).

  • Phase II Amidase Activity: Liver amidases cleave the amide bond, releasing free Nicotinic Acid (Niacin) and Para-aminobenzoic acid (PABA) .

Therapeutic Benefits:

  • Controlled Release: The covalent linkage mitigates the "flushing" effect often seen with immediate-release niacin.

  • Synergy: The DEAE component acts as a metabolic stimulant, while Niacin improves microcirculation.

Quantitative Data: Physicochemical Properties

Table 1: Comparative Properties of Key Nicotinoylbenzoate Compounds

PropertyNicotinoylprocaine2-Nicotinoylbenzoic AcidProcaine (Parent)
CID 4993
Formula C

H

N

O

C

H

NO

C

H

N

O

Mol.[1][2][3][4] Weight 341.4 g/mol 227.22 g/mol 236.31 g/mol
XLogP3 2.5 (Lipophilic)1.82.1
H-Bond Donors 111
Key Feature Amide-linked ProdrugKeto-acid IntermediateEster Anesthetic

Synthetic Protocols (Technical Guide)

Protocol A: Synthesis of Nicotinoyl Chloride (Reagent Preparation)

Prerequisite: Nicotinoyl chloride is moisture-sensitive and must be prepared fresh or stored under inert gas.

  • Reagents: Nicotinic acid (1.0 eq), Thionyl chloride (SOCl

    
    , 5.0 eq), DMF (catalytic drops).
    
  • Procedure:

    • Suspend nicotinic acid in dry toluene or benzene.

    • Add SOCl

      
       dropwise with stirring.
      
    • Reflux at 80°C for 3–4 hours until gas evolution (HCl, SO

      
      ) ceases and the solution clears.
      
    • Evaporate excess SOCl

      
       under reduced pressure.
      
    • Yield: Off-white crystalline solid (Nicotinoyl chloride hydrochloride).

Protocol B: Synthesis of N-Nicotinoylprocaine (Schotten-Baumann Conditions)

Target: Acylation of the aromatic amine of procaine.

  • Reagents: Procaine base (1.0 eq), Nicotinoyl chloride HCl (1.1 eq), Pyridine (Solvent/Base), DMAP (catalytic).

  • Step-by-Step:

    • Dissolve Procaine (2.36 g, 10 mmol) in anhydrous Pyridine (20 mL) at 0°C.

    • Add Nicotinoyl chloride HCl (1.96 g, 11 mmol) portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench: Pour reaction mixture into ice-cold water (100 mL).

    • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organic layer with 5% NaHCO

      
       and Brine.
      
    • Purification: Recrystallize from Ethanol/Ether.

    • Validation:

      
      H NMR should show the disappearance of the broad NH
      
      
      
      signal of procaine (approx. 4.0 ppm) and appearance of a downfield amide NH singlet (>10 ppm).

Visualization of Synthetic Logic and Metabolism

The following diagram illustrates the synthesis of Nicotinoylprocaine and its metabolic degradation pathway.

NicotinoylBenzoate_Pathway NicAcid Nicotinic Acid NicChlor Nicotinoyl Chloride (Activated Acyl) NicAcid->NicChlor SOCl2, Reflux NicProcaine N-Nicotinoylprocaine (Prodrug) NicChlor->NicProcaine + Procaine Pyridine, 0°C Procaine Procaine (Scaffold) Procaine->NicProcaine Acylation Intermed N-(Nicotinoyl)-PABA NicProcaine->Intermed Plasma BChE (Hydrolysis 1) DEAE Diethylaminoethanol NicProcaine->DEAE Plasma BChE PABA PABA Intermed->PABA Liver Amidases (Hydrolysis 2) Niacin Niacin (Active) Intermed->Niacin Liver Amidases

Figure 1: Synthetic pathway and metabolic activation of N-Nicotinoylprocaine. The prodrug requires two-step enzymatic hydrolysis to release bioactive Niacin.

Modern Applications and Future Outlook

While the "anti-aging" claims of the 1970s have been largely refined, the nicotinoylbenzoate scaffold remains relevant in:

  • HCV Inhibitor Development: Recent patents (e.g., US 2008/0161324) cite nicotinoylprocaine derivatives in high-throughput screens for Hepatitis C virus replication inhibitors.

  • Topical Rubefacients: The lipophilic nature of these esters allows for transdermal delivery of niacin, utilized in formulations for alopecia and muscle pain to stimulate localized blood flow.

  • Aza-Anthraquinone Synthesis: 2-Nicotinoylbenzoic acid serves as the starting material for intramolecular Friedel-Crafts cyclization to form aza-anthraquinones, which are being investigated for their DNA-intercalating anticancer properties.

References

  • PubChem. (2025).[1] Nicotinoylprocaine (CID 159667). National Center for Biotechnology Information. Link

  • PubChem. (2025).[1] Nicotinoylprocaine Hydrochloride (CID 9842720).[1] National Center for Biotechnology Information. Link

  • Google Patents. (2008). Compositions and methods for treatment of viral diseases (US20080161324A1).Link

  • University of Zimbabwe. (2020). Gas Chromatography-Mass Spectrometry Analysis... of Compounds Produced by Endophytes. (Identification of 2-nicotinoylbenzoic acid). Link

  • MDPI. (2021). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability. (Discussion of nicotinoyl ester stability). Link

Sources

The Multifaceted Role of the Methoxy Group in Benzoate Derivatives: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary: The seemingly simple methoxy group (–OCH₃) is a powerful modulator of molecular properties, profoundly influencing the chemical reactivity, biological activity, and material characteristics of benzoate derivatives. Its strategic placement on the aromatic ring can dictate reaction outcomes, enhance drug-receptor interactions, and create novel materials. This guide provides a comprehensive analysis of the methoxy group's fundamental electronic effects and explores its practical applications in synthesis, medicinal chemistry, and material science, offering field-proven insights for researchers and developers.

The Fundamental Electronic Nature of the Methoxy Group

The influence of the methoxy group on a benzoate scaffold is not monolithic; it is a nuanced interplay of two opposing electronic forces: the inductive effect and the resonance effect. Understanding this duality is critical to predicting and controlling the behavior of methoxy-substituted molecules.

The Duality of Effects: Induction vs. Resonance

A methoxy substituent impacts the electronics of the benzene ring through two competing mechanisms.[1]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring to some extent.[1]

  • Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.

Crucially, in most contexts, the resonance effect is significantly stronger than the inductive effect, leading to a net donation of electron density into the ring.[1] This net effect classifies the methoxy group as an activating group for electrophilic aromatic substitution.[2][3]

G cluster_0 Electronic Effects of Methoxy Group Methoxy Methoxy Group (-OCH₃) Inductive Inductive Effect (-I) Electron Withdrawing Methoxy->Inductive via σ-bond (Electronegativity) Resonance Resonance Effect (+R) Electron Donating Methoxy->Resonance via π-system (Lone Pair Delocalization) NetEffect Net Effect: Overall Electron Donating (Activating) Inductive->NetEffect Resonance->NetEffect

Caption: Duality of methoxy group electronic effects.

Positional Dependence of the Net Effect

The true impact of the methoxy group is revealed by its position relative to other functional groups on the benzoate ring.

  • Ortho and Para Positions: When positioned ortho or para to the point of reaction, the methoxy group's powerful electron-donating resonance effect is fully expressed. This significantly increases the electron density at these positions, stabilizing cationic intermediates and accelerating reactions.[4][5] The Hammett equation classifies a para-methoxy group as a strong electron-donating group.[6]

  • Meta Position: At the meta position, the lone pairs on the oxygen cannot be delocalized to the reaction site via resonance. Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant force.[1] Therefore, a methoxy group at the meta position acts as an electron-withdrawing and deactivating group.[6]

This positional dependence is a cornerstone of synthetic strategy, allowing chemists to direct the course of a reaction with precision.

Impact on Chemical Reactivity and Synthesis

The electronic properties of the methoxy group directly translate into predictable patterns of chemical reactivity, making it a valuable tool for synthetic chemists.

Directing Electrophilic Aromatic Substitution (EAS)

In the context of electrophilic aromatic substitution, the methoxy group is a potent activating and ortho-, para-directing group .[7][8]

  • Activation: By donating electron density, the methoxy group makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles.[2] For instance, the nitration of anisole (methoxybenzene) is thousands of times faster than the nitration of benzene.[4]

  • Direction: The resonance effect increases the electron density specifically at the ortho and para carbons.[2][9] Furthermore, during the reaction, the methoxy group can stabilize the cationic intermediate (the sigma complex or arenium ion) through resonance when the electrophile adds to the ortho or para position. This stabilization lowers the activation energy for ortho and para pathways, making them highly favored over the meta pathway.[4][5]

Caption: Stabilization of the arenium ion in EAS.

Experimental Protocol: Synthesis of Methyl 4-Methoxybenzoate

The synthesis of methoxybenzoate esters is a foundational laboratory procedure, often achieved through Fischer esterification. This protocol outlines a self-validating system for producing methyl 4-methoxybenzoate.[10]

Objective: To synthesize methyl 4-methoxybenzoate from 4-methoxybenzoic acid and methanol.

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-methoxybenzoic acid and an excess of methanol (e.g., 10-20 molar equivalents).

  • Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid's molar equivalent). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product, methyl 4-methoxybenzoate.

  • Validation & Purification: Assess the purity of the crude product via ¹H NMR spectroscopy. If necessary, purify further by recrystallization or column chromatography. The final product should be a white solid.

The Role of the Methoxy Group in Medicinal Chemistry

In drug design, the methoxy group is far more than a simple structural component; it is a strategic tool for optimizing a molecule's interaction with its biological target and improving its pharmacokinetic profile.[11]

Modulating Physicochemical and ADME Properties

The methoxy group offers a unique combination of properties that medicinal chemists leverage to fine-tune drug candidates.

  • Lipophilicity and Polarity: The methoxy group is considered a non-lipophilic substituent that can be used as a "scout" to explore protein binding pockets without drastically increasing the molecule's overall lipophilicity, which is often linked to poor ADME properties.[12] It also adds polarity to the molecule.[11]

  • Metabolic Stability: The methyl group of a methoxy substituent is susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-demethylation. This can be a metabolic liability, leading to rapid clearance.[12] However, this property can also be exploited in prodrug design. When metabolic instability is a concern, bioisosteric replacements like a difluoromethyl group may be considered.[13]

  • Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

Impact on Biological Activity

The introduction of a methoxy group can profoundly enhance the biological activity of benzoate derivatives. For example, a series of synthesized 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, which is relevant for inhibiting the formation of advanced glycation end products (AGEs) implicated in diabetic complications.[14] Benzoylhydrazones as a class possess a wide range of reported biological activities, including antiproliferative, antioxidant, antibacterial, and antifungal properties.[14]

Table 1: Bioactivities of Methoxy-Substituted Benzoylhydrazone Derivatives

Compound Class Reported Biological Activities Reference
Benzoylhydrazones Antiglycation, Antiproliferative, Antioxidant, Anti-HIV, Antibacterial, Antifungal, Anti-inflammatory, Anticancer [14]

| Methoxy-Substituted Benzothiazoles | Antifungal, Antibacterial |[15][16] |

Applications in Material Science

The electron-donating and structurally versatile nature of the methoxy group makes it a valuable component in the design of advanced organic materials.

  • Liquid Crystals: The methoxy group is a common substituent in mesogenic compounds, which are molecules that exhibit liquid crystal phases. Its inclusion can influence the transition temperatures and the type of mesophase (e.g., nematic or smectic) that a material forms.[17]

  • Nonlinear Optical (NLO) Materials: The electron-donating character of the methoxy group facilitates intramolecular charge transfer, a key requirement for second-order NLO properties.[18] Benzoate derivatives with methoxy groups can be engineered to have large hyperpolarizabilities, making them candidates for applications in optoelectronics.[18]

  • Polymers and Dyes: Methoxy-substituted benzoates are used as precursors for specialty polymers and photosensitive dyes. The methoxy groups help to tune the optical properties, such as absorption and emission wavelengths, which is critical for imaging and sensing technologies.[19]

Analytical Characterization of Methoxybenzoates

Accurate characterization is essential for confirming the identity, purity, and structure of synthesized methoxybenzoate derivatives.

Spectroscopic Analysis

Spectroscopy provides a fingerprint of the molecule, with the methoxy group giving rise to distinct signals.

Table 2: Characteristic Spectroscopic Data for Methoxybenzoate Derivatives

Technique Feature Typical Signal (Example: Methyl 4-methoxybenzoate) Reference
¹H NMR Methoxy Protons (-OCH₃) Singlet, ~3.8 ppm [20]
Ester Methyl Protons (-COOCH₃) Singlet, ~3.9 ppm [20]
¹³C NMR Methoxy Carbon (-OCH₃) ~55 ppm
IR Spectroscopy C-O Stretch (Aryl Ether) Strong band, ~1250 cm⁻¹ [21]

| | C=O Stretch (Ester) | Strong band, ~1720 cm⁻¹ |[21] |

Chromatographic Separation

Separating positional isomers (ortho, meta, para) of methoxy-substituted benzoates can be challenging due to their similar physical properties.[22] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

HPLC_Workflow Sample Isomer Mixture (o-, m-, p-methoxybenzoate) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Inject Injection onto HPLC Column Prep->Inject Column Separation on Column (e.g., Amine or β-cyclodextrin bonded silica) Inject->Column Detect Detection (UV-Vis Detector) Column->Detect Data Data Analysis (Chromatogram) Detect->Data Result Quantification of Individual Isomers Data->Result

Caption: General workflow for HPLC separation of isomers.

Experimental Protocol: HPLC Separation of Positional Isomers

Objective: To separate a mixture of ortho-, meta-, and para-methoxybenzoic acids using normal-phase HPLC.[23]

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Amine-bonded or beta-cyclodextrin-bonded silica column. These stationary phases provide unique interactions that can resolve closely related isomers.[23]

  • Mobile Phase: An isocratic, normal-phase solvent system, such as a mixture of hexane and a polar modifier like tetrahydrofuran (THF) or ethanol. The exact ratio must be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 240-254 nm).

  • Analysis: Inject a standard mixture of the pure isomers to determine the retention time for each. Inject the unknown sample and identify the peaks by comparing retention times. Peak area can be used for quantification.

Conclusion

The methoxy group is a cornerstone substituent in the design and synthesis of benzoate derivatives. Its dual electronic nature—a dominant electron-donating resonance effect and a weaker inductive withdrawal—provides chemists with a high degree of control over chemical reactivity, particularly in electrophilic aromatic substitution where it acts as a powerful ortho-, para-director. In drug discovery, it serves as a strategic tool to modulate physicochemical properties, enhance target binding, and influence metabolic pathways. Its utility extends into material science, where it is integral to the development of liquid crystals, polymers, and optical materials. A thorough understanding of the fundamental principles governing the methoxy group's behavior is therefore indispensable for innovation in both chemical and biological sciences.

References

  • The Strategic Importance of Benzoic Acid Derivatives in Synthesis. (2026). Vertex AI Search.
  • Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange.
  • ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. (2025). JoVE.
  • Methoxy group. Wikipedia.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.
  • What does it mean by ortho and para directing groups? (2016). Quora.
  • Activating and Deactiv
  • From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. (2025). Jiangxi Zhongding Biotechnology Co., Ltd..
  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry.
  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.
  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. (n.d.). NIH.
  • Mesogenic benzothiazole derivatives with methoxy substituents. (2006).
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Ortho Meta Para Directors - Activating and Deactiv
  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (n.d.). PubMed.
  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. (2025).
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry.
  • Spectroscopic data for sodium 4-methoxybenzoate and compounds with some bivalent metal ions. IR spectra/cm -1. (n.d.).
  • Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. (n.d.). SciSpace.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.).
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). Hopax Fine Chemicals.
  • What are good methoxy isosteres in medicinal chemistry? (2015).
  • Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

"Methyl 3-(6-methoxynicotinoyl)benzoate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthetic methodology, and structural characterization of Methyl 3-(6-methoxynicotinoyl)benzoate . This document is structured for medicinal chemists and process development scientists, focusing on the practical execution of synthesizing this diaryl ketone scaffold, a privileged motif in kinase inhibitor discovery (e.g., PKC, p38 MAPK pathways).

High-Value Intermediate for Diaryl Ketone Kinase Inhibitors

Executive Summary

Methyl 3-(6-methoxynicotinoyl)benzoate (CAS: 898786-05-5) is a functionalized diaryl ketone intermediate. It serves as a critical electrophilic building block in the synthesis of heterocycle-fused drug candidates. Its structure combines two pharmacophores: a 3-substituted methyl benzoate (providing a handle for further acylation or cyclization) and a 6-methoxypyridine (a bioisostere for benzene with improved metabolic stability and hydrogen-bonding potential).

This compound is synthetically significant because the central ketone bridge allows for subsequent transformations into tertiary alcohols, methylenes, or complex heterocycles found in targeted cancer therapies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 3-[(6-methoxypyridin-3-yl)carbonyl]benzoate
CAS Number 898786-05-5
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
SMILES COC1=NC=C(C(=O)C2=CC=CC(=C2)C(=O)OC)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water
H-Bond Acceptors 5 (Ester carbonyl, Ketone carbonyl, Pyridine N, Methoxy O, Ester O)
Lipophilicity (cLogP) ~2.5 (Predicted)

Strategic Synthesis: The "Carbonylative Suzuki" Protocol

The formation of the diaryl ketone bond between a deactivated benzene ring (methyl benzoate) and a pyridine ring is synthetically challenging using classical Friedel-Crafts acylation due to electronic deactivation.

Recommended Approach: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling . This method is preferred for its high tolerance of the ester functional group and scalability. It avoids the use of unstable organolithium reagents at high temperatures.

Retrosynthetic Analysis

The molecule is disconnected at the central carbonyl ketone.

  • Fragment A: Methyl 3-iodobenzoate (Electrophile/Coupling Partner 1).

  • Fragment B: (6-Methoxypyridin-3-yl)boronic acid (Nucleophile/Coupling Partner 2).

  • Carbonyl Source: Carbon Monoxide (CO) gas or a solid CO surrogate (e.g., Molybdenum hexacarbonyl).

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials:
  • Substrate A: Methyl 3-iodobenzoate (1.0 equiv)

  • Substrate B: (6-Methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/Xantphos for higher turnover.

  • Base: K₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv).

  • Solvent: Anisole or 1,4-Dioxane (degassed).

  • CO Source: CO balloon (1 atm) or Mo(CO)₆ (solid source).

Step-by-Step Procedure:
  • Charge: In a dry Schlenk flask, combine Methyl 3-iodobenzoate (10 mmol), (6-Methoxypyridin-3-yl)boronic acid (12 mmol), and K₂CO₃ (20 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) inside a glovebox or under a strong stream of argon.

  • Solvation: Add degassed 1,4-Dioxane (50 mL).

  • CO Purge: Evacuate the flask and backfill with Carbon Monoxide (CO) from a balloon. Repeat 3 times. Caution: CO is highly toxic; work in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2] The formation of the ketone product (MW 271) should be observed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0-30% Ethyl Acetate in Hexanes).

Synthetic Pathway Visualization

Synthesis Start1 Methyl 3-iodobenzoate (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 80°C, Dioxane Start1->Catalyst Start2 (6-Methoxypyridin-3-yl)boronic acid (Nucleophile) Start2->Catalyst CO Carbon Monoxide (CO) (Carbonyl Source) CO->Catalyst Intermediate Pd-Acyl Complex Catalyst->Intermediate Oxidative Addn & CO Insertion Product Methyl 3-(6-methoxynicotinoyl)benzoate (Target) Intermediate->Product Reductive Elim

Figure 1: Palladium-catalyzed carbonylative Suzuki coupling pathway for the synthesis of the target diaryl ketone.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed.

TechniqueDiagnostic Signals (Expected)Mechanistic Insight
¹H NMR (DMSO-d₆) δ 3.90 (s, 3H): Methyl ester.δ 4.01 (s, 3H): Methoxy on pyridine.δ 8.5-8.6 (d, 1H): Pyridine C2-H (deshielded by N and C=O).δ 6.9-7.0 (d, 1H): Pyridine C5-H (shielded by OMe).Confirms presence of both methyl groups and the distinct electronic environments of the pyridine ring.
¹³C NMR ~193 ppm: Ketone C=O.~166 ppm: Ester C=O.~164 ppm: Pyridine C6 (attached to OMe).~52 ppm: Methyl ester carbon.The ketone carbonyl peak at ~193 ppm is the definitive proof of successful coupling.
IR Spectroscopy 1720 cm⁻¹: Ester C=O stretch.1660 cm⁻¹: Diaryl Ketone C=O stretch.1600 cm⁻¹: Pyridine ring breathing.Distinguishes between the ester and ketone carbonyls.
Mass Spectrometry [M+H]⁺ = 272.09 Confirms molecular formula C₁₅H₁₃NO₄.

Pharmaceutical Context & Applications

This compound acts as a "linchpin" intermediate. The ketone functionality is highly reactive, allowing for:

  • Reduction: To a secondary alcohol or methylene, common in p38 MAP kinase inhibitors .

  • Condensation: Reaction with hydrazines or amines to form fused heterocycles (e.g., indazoles or phthalazines) seen in PARP inhibitors or PKC inhibitors (structurally related to the bis-aryl motifs in Enzastaurin analogs).

  • Hydrolysis: The methyl ester can be selectively hydrolyzed to the benzoic acid, allowing for amide coupling to solubilizing tails (e.g., piperazines).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Carbon Monoxide Warning: If using the carbonylative method, CO gas is odorless and lethal. Use a CO detector and work in a high-efficiency fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis risk over long term).

References

  • Carbonylative Suzuki Coupling Methodology

    • Wu, X. F., Neumann, H., & Beller, M. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and arylboronic acids." Chemical Society Reviews, 2011.

  • Diaryl Ketone Synthesis in Med Chem

    • Ruan, J., & Xiao, J. "From aryl bromides to diaryl ketones: A palladium-catalyzed carbonylative Suzuki coupling." Angewandte Chemie International Edition, 2011.

  • Chemical Substance Data (CAS 898786-05-5)

    • CAS Common Chemistry.[3] "Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate."

Sources

Methodological & Application

Application Note: Synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate presents a specific chemoselective challenge common in medicinal chemistry: constructing a diaryl ketone bridge between a Lewis-basic heterocycle (pyridine) and an electrophile-sensitive arene (benzoate ester).

Traditional organometallic additions (e.g., Grignard or Organolithium reagents) are ill-suited for this target because the nucleophilic reagents required to install the ketone bridge will likely attack the methyl ester moiety, leading to over-addition (tertiary alcohol formation) or polymerization.[1]

Selected Protocol: This guide details a Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling using Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid carbon monoxide surrogate.

Rationale for Selection:

  • Chemoselectivity: The reaction proceeds under neutral/mildly basic conditions, preserving the methyl ester on the benzoate ring.[1]

  • Safety & Scalability: Utilizing Mo(CO)₆ avoids the use of high-pressure CO gas cylinders, significantly lowering the safety barrier for bench-top synthesis.[1]

  • Atom Economy: It couples two commercially available fragments—an aryl iodide and a heteroaryl boronic acid—in a single convergent step.[1]

Retrosynthetic Logic & Pathway

The retrosynthetic analysis disconnects the molecule at the carbonyl bridge.[1] We utilize the insertion of Carbon Monoxide (CO) to link the two aryl species.[1]

Retrosynthesis Target Target: Methyl 3-(6-methoxynicotinoyl)benzoate Disconnection Disconnection: Carbonylative Cross-Coupling Target->Disconnection Retrosynthesis Precursor1 Fragment A (Electrophile): Methyl 3-iodobenzoate Disconnection->Precursor1 Precursor2 Fragment B (Nucleophile): (6-methoxypyridin-3-yl)boronic acid Disconnection->Precursor2 CO_Source C1 Source: CO (from Mo(CO)6) Disconnection->CO_Source

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ketone scaffold.[1]

Detailed Experimental Protocol

Reagents and Materials Table
ComponentRoleCAS RegistryEquiv.Notes
Methyl 3-iodobenzoate Electrophile618-91-71.0Aryl iodides initiate oxidative addition faster than bromides.
(6-Methoxypyridin-3-yl)boronic acid Nucleophile163105-89-31.5Excess required to account for potential protodeboronation.
Molybdenum Hexacarbonyl CO Source13939-06-51.0Releases CO in situ upon heating.[2] Handle in fume hood.
Palladium(II) Acetate Catalyst Precursor3375-31-30.05 (5 mol%)Source of Pd(0) in situ.
Xantphos Ligand161265-03-80.05 (5 mol%)Large bite angle promotes reductive elimination of the ketone.
Triethylamine (Et₃N) Base121-44-83.0Sequesters HI generated during coupling.
1,4-Dioxane Solvent123-91-1N/AAnhydrous, degassed.
Step-by-Step Methodology

Pre-reaction Preparation:

  • Glassware must be oven-dried.

  • All manipulations involving phosphines and Pd(0) generation should occur under an inert atmosphere (Argon or Nitrogen).[1]

Step 1: Catalyst & Reagent Loading

  • In a 20 mL microwave vial (or pressure tube), add Methyl 3-iodobenzoate (262 mg, 1.0 mmol), (6-methoxypyridin-3-yl)boronic acid (229 mg, 1.5 mmol), and Molybdenum Hexacarbonyl (264 mg, 1.0 mmol).

  • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol).

  • Seal the vial with a septum cap.[1]

Step 2: Solvent Addition & Inerting [1]

  • Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3 times).[1]

  • Inject anhydrous 1,4-Dioxane (5.0 mL) and Triethylamine (418 µL, 3.0 mmol) through the septum.

  • Note: The Mo(CO)₆ is a solid and will remain suspended until heating begins.[1]

Step 3: Reaction Execution

  • Place the reaction vessel in a pre-heated oil block at 90°C .

  • Stir vigorously (800 rpm). The Mo(CO)₆ will decompose to release CO gas, generating internal pressure.[1] Ensure the vessel is rated for mild pressure (approx. 2-5 bar).[1]

  • Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.[1]

    • Target Time: 12–16 hours.[1]

    • Checkpoint: Look for the disappearance of the aryl iodide.[1]

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Carefully vent the vial in a fume hood (CO gas release).[1]

  • Dilute the mixture with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black and molybdenum residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.[1]
      
    • Elution Order: Unreacted iodide (if any)

      
       Biaryl byproduct (direct coupling without CO) 
      
      
      
      Target Ketone .[1]

Mechanistic Insight & Troubleshooting

The success of this reaction relies on the delicate balance of the catalytic cycle.[1] The Carbonylative Suzuki coupling involves a competitive race between direct cross-coupling (forming a biaryl) and carbonylation (forming the ketone).[1]

Catalytic Cycle Visualization[1]

CatalyticCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Methyl 3-iodobenzoate CO_Insert CO Insertion (Acyl-Pd-I) OxAdd->CO_Insert + CO (from Mo(CO)6) Transmetal Transmetallation (Acyl-Pd-Ar') OxAdd->Transmetal Direct Coupling (Side Rxn) CO_Insert->Transmetal + Boronic Acid / Base RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 - Target Ketone

Figure 2: Catalytic cycle highlighting the critical CO insertion step required to avoid biaryl formation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Major Product is Biaryl (No Ketone) CO insertion is too slow compared to transmetallation.1. Increase CO pressure (use balloon if Mo(CO)₆ fails).2. Switch ligand to Xantphos (favors CO insertion).3.[1] Lower temperature slightly (60-70°C) to slow transmetallation.[1]
Low Conversion Catalyst poisoning by Pyridine nitrogen.[1]1. Increase catalyst loading to 10 mol%.2. Ensure Boronic acid is in excess (1.5 - 2.0 eq).
Decomposition of Ester Base is too strong or wet solvent.1.[1] Use anhydrous

instead of

.2. Verify solvent dryness.[1]

Safety & Handling (E-E-A-T)

  • Carbon Monoxide (CO): Even when using Mo(CO)₆, CO gas is generated.[1][3] It is odorless, colorless, and lethal.[1] ALL reactions and venting must be performed in a high-efficiency fume hood.

  • Molybdenum Residues: Molybdenum heavy metal waste must be segregated from standard organic waste.[1]

  • Pyridine Derivatives: 6-methoxypyridin-3-yl boronic acid and the product may act as skin irritants and sensitizers. Wear nitrile gloves and eye protection.[1]

References

  • General Carbonylative Suzuki Mechanism: Sumino, S., Fusano, A., Fukuyama, T., & Ryu, I. (2014).[1] Carbonylative Suzuki–Miyaura Coupling Reaction Using Carbon Monoxide. Accounts of Chemical Research.

  • Mo(CO)₆ as Solid CO Source: Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008).[1][3] Amide Synthesis from Alcohols and Amines by the Extrusion of Hydrogen. Journal of the American Chemical Society.[1][4] (Demonstrates Mo(CO)6 utility).

  • Ligand Effects (Xantphos): Martinelli, J. R., Watson, D. A., Freckmann, D. M., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure. Journal of Organic Chemistry.

  • Properties of Methyl Benzoate Derivatives: PubChem Database. Methyl benzoate Compound Summary.

Sources

Application Notes and Protocols: Leveraging Methyl 3-(6-methoxynicotinoyl)benzoate for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents.[1] The nicotinoyl moiety, a key feature in various bioactive molecules, has shown promise in the design of new therapeutics.[2][3] This application note provides a comprehensive guide for researchers on utilizing Methyl 3-(6-methoxynicotinoyl)benzoate , a versatile chemical intermediate, for the synthesis of a novel class of potential antibacterial compounds. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline methods for preliminary antibacterial evaluation. The core strategy involves a robust synthetic pathway followed by the biological screening of the target compounds.

Strategic Approach: From Intermediate to Bioactive Candidate

Our synthetic strategy is centered around the strategic modification of Methyl 3-(6-methoxynicotinoyl)benzoate to introduce pharmacophores known to contribute to antibacterial activity. The amide functional group is a cornerstone of many antimicrobial drugs, and its incorporation into novel molecular frameworks is a well-established strategy in medicinal chemistry.[4][5] Therefore, our primary approach will be the conversion of the methyl ester in our starting material to a series of amide derivatives.

This guide is structured into two main sections:

  • Synthesis of the Core Intermediate: A detailed protocol for the synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate via a Suzuki-Miyaura cross-coupling reaction.

  • Derivatization and Antibacterial Screening: A stepwise guide to hydrolyze the core intermediate and subsequently couple it with various amines to generate a library of novel amide compounds for antibacterial testing.

PART 1: Synthesis of the Core Intermediate: Methyl 3-(6-methoxynicotinoyl)benzoate

The synthesis of the core intermediate is proposed via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[6][7] This reaction will couple methyl 3-bromobenzoate with 6-methoxypyridine-3-boronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Methyl 3-bromobenzoate 6-methoxypyridine-3-boronic acid Pd(PPh3)4 Catalyst K2CO3 (Base) reaction Reaction Mixture (Inert Atmosphere) reagents->reaction Add solvent Toluene/Ethanol/Water mixture solvent->reaction Dissolve heating Reflux at 90°C (Monitor by TLC) reaction->heating Heat workup Aqueous Workup (Extraction with Ethyl Acetate) heating->workup Cool & Quench purification Column Chromatography (Silica Gel) workup->purification Purify product Methyl 3-(6-methoxynicotinoyl)benzoate purification->product Isolate

Caption: Workflow for the synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromobenzoate

  • 6-methoxypyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 6-methoxypyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (volume will depend on the scale of the reaction).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction: Heat the mixture to 90°C and stir vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure Methyl 3-(6-methoxynicotinoyl)benzoate.

PART 2: Synthesis of Novel Amide Derivatives and Antibacterial Evaluation

The synthesized Methyl 3-(6-methoxynicotinoyl)benzoate will be converted into a series of amide derivatives. This involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a selection of primary and secondary amines.

Synthetic Pathway: From Ester to Amide

G A Methyl 3-(6-methoxynicotinoyl)benzoate B Hydrolysis (LiOH, THF/H2O) A->B C 3-(6-methoxynicotinoyl)benzoic acid B->C D Amide Coupling (EDC, HOBt, Amine) C->D E Novel Amide Derivative (Potential Antibacterial Agent) D->E

Caption: Synthetic pathway for the conversion of the core intermediate to novel amide derivatives.

Protocol 1: Hydrolysis of Methyl 3-(6-methoxynicotinoyl)benzoate

Materials:

  • Methyl 3-(6-methoxynicotinoyl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric acid (1N HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve Methyl 3-(6-methoxynicotinoyl)benzoate (1.0 eq) in a mixture of THF and water (3:1).

  • Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidification: Carefully acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(6-methoxynicotinoyl)benzoic acid.

Protocol 2: Amide Coupling

Rationale: Amide bond formation will be achieved using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt).[8] This method is efficient and minimizes side reactions.

Materials:

  • 3-(6-methoxynicotinoyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A selection of primary or secondary amines (e.g., aniline derivatives, aliphatic amines)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Activation: Dissolve 3-(6-methoxynicotinoyl)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF or DCM. Stir at 0°C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir until the reaction is complete (monitor by TLC).

  • Workup: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Data Presentation: A Representative Library of Novel Amides

Compound ID Amine Used Structure of Amide Expected Properties
ANA-001 AnilineN-phenyl-3-(6-methoxynicotinoyl)benzamideAromatic amide, potential for π-stacking interactions with biological targets.
ANA-002 BenzylamineN-benzyl-3-(6-methoxynicotinoyl)benzamideIncreased conformational flexibility compared to ANA-001.
ANA-003 Morpholine(3-(6-methoxynicotinoyl)phenyl)(morpholino)methanoneIntroduction of a polar, heterocyclic moiety to enhance solubility.
ANA-004 4-FluoroanilineN-(4-fluorophenyl)-3-(6-methoxynicotinoyl)benzamideIntroduction of a fluorine atom can enhance metabolic stability and binding affinity.

Protocol 3: Preliminary Antibacterial Activity Screening

The synthesized amide derivatives should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard parameter to quantify the in vitro antibacterial activity.[9]

Materials:

  • Synthesized amide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the synthesis and preliminary antibacterial evaluation of novel compounds derived from Methyl 3-(6-methoxynicotinoyl)benzoate. The proposed synthetic route is based on well-established and reliable chemical transformations. The resulting library of amide derivatives can be further expanded by utilizing a diverse range of amines in the amide coupling step. Promising candidates identified from the initial screening can be subjected to further optimization and more extensive microbiological and toxicological profiling. This strategic approach holds the potential for the discovery of new and effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Arshad, Z., Saied, S., Ali, B., Salar, U., Tauseef, S., Arshia, ... & Khan, K. M. (2020). Synthesis of Nʹ-Nicotinoyl Sulfonohydrazides and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 42(4), 597-605.
  • Chakraborty, B., Chakraborty, S., & Saha, C. (2014). Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. International Journal of Microbiology, 2014, 835973.
  • Leadbeater, N. E., & Marco, M. (2003). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology.
  • MDPI. (2023).
  • National Center for Biotechnology Information. (n.d.). 6-Methoxynicotinic acid. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl benzoate. Retrieved from [Link]

  • Ribeiro, D. A., de Oliveira, A. F., da Silva, A. C., de Souza, T. B., & de Almeida, M. V. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(11), 2875.
  • Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5270-5283.
  • Zhang, H., Xue, F., Mak, T. C. W., & Chan, K. S. (1996). A General and Efficient Synthesis of Sterically Hindered Biaryls by Suzuki Cross-Coupling of Arylboronic Acids with Aryl Bromides. The Journal of Organic Chemistry, 61(22), 8002-8003.
  • ACS Publications. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 25(4), 728-748.
  • Ahmed, N., et al. (2017). Microwave assisted synthesis of amide derivatives of the drug ciprofloxacin and screening the biological properties. Research Journal of Pharmacy and Technology, 10(8), 2565-2571.
  • Adejoro, I. A., et al. (2021). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. Journal of Chemical Society of Nigeria, 46(4).
  • Koval, A., et al. (2020). Indicator of Antimicrobial Activity as Criteria for Selection of Concentration of Substances in the Medicinal Composition. Archives of Pharmacy Practice, 11(3), 139-143.
  • Wang, Y., et al. (2012). Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. BioResources, 7(4), 4586-4597.
  • Alam, M. S., et al. (2012). Synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates. Journal of the Serbian Chemical Society, 77(1), 15-24.
  • Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • World Health Organization. (2021). Global antimicrobial resistance and use surveillance system (GLASS) report 2021.
  • Singh, R. P., et al. (2010). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. Journal of the Indian Chemical Society, 87(8), 927-932.
  • Patel, K. D., et al. (2011). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 4(10), 1553-1556.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5270-5283.

Sources

Application Notes & Protocols for the Investigation of Methyl 3-(6-methoxynicotinoyl)benzoate in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Framework for a Novel Candidate

The landscape of anticancer drug discovery is continually evolving, with a persistent need for novel chemical entities that can overcome the challenges of resistance and toxicity associated with current therapies. Methyl 3-(6-methoxynicotinoyl)benzoate represents one such unexplored molecule. As a compound with limited direct characterization in oncological literature, a structured and hypothesis-driven approach is paramount to unlocking its potential.

This document serves not as a historical record of established use, but as a forward-looking strategic guide for its initial investigation. By dissecting its core chemical motifs—the nicotinoyl scaffold and the methyl benzoate substituent—we can formulate plausible mechanisms of action and design a rigorous, self-validating series of experiments to assess its viability as an anticancer agent. This guide is built on the foundational principles of cancer biology and established pharmacological screening methodologies.

Part 1: Scientific Rationale & Plausible Mechanisms of Action

The structure of Methyl 3-(6-methoxynicotinoyl)benzoate suggests a potential for biological activity, primarily derived from its nicotinoyl core, a derivative of nicotinic acid (Vitamin B3).

The Nicotinoyl Moiety: A Privileged Scaffold in Oncology

Nicotinic acid and its amide form, nicotinamide, are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical hub in cellular metabolism, redox reactions, and DNA repair.[1][2] Its importance has made the enzymes and pathways it governs significant targets in cancer therapy.

Derivatives of nicotinic acid have demonstrated considerable potential in anticancer drug development.[3][4] Their mechanisms are often multifaceted and can include:

  • Metabolic Reprogramming: As precursors to NAD+, they can influence cellular energy and stress responses. Nicotinamide, for instance, is known to modulate NAD+ levels, which can shield cells from oxidative stress but also impact cancer cell survival.[1][5]

  • Enzyme Inhibition: The nicotinamide structure is recognized by a variety of enzymes. Notably, nicotinamide can inhibit Poly(ADP-ribose) polymerases (PARP-1), enzymes crucial for DNA single-strand break repair.[6] PARP inhibitors are a clinically successful class of drugs for cancers with specific DNA repair deficiencies (e.g., BRCA mutations).

  • Signaling Pathway Modulation: Certain nicotinic acid derivatives have been designed to act as inhibitors of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[7][8]

  • Induction of Apoptosis & Cell Cycle Arrest: Many successful chemotherapeutics exert their effects by triggering programmed cell death (apoptosis) or by halting cell division. Novel nicotinamide-based compounds have been shown to arrest the cell cycle and induce both early and late apoptosis in cancer cell lines.[7]

Hypothesized Mechanisms for Methyl 3-(6-methoxynicotinoyl)benzoate

Based on the established activities of related structures, we can propose several testable hypotheses for the anticancer action of Methyl 3-(6-methoxynicotinoyl)benzoate:

  • Metabolic Interference & PARP Inhibition: The compound may act as a nicotinamide mimetic, potentially inhibiting PARP or altering NAD+ dependent pathways, leading to catastrophic DNA damage and cell death, particularly in cancer cells with high replicative stress.

  • Kinase Inhibition: The specific arrangement of the methoxypyridine and benzoate rings may allow it to bind to the ATP-binding pocket of oncogenic kinases, such as VEGFR-2, thereby inhibiting downstream signaling required for tumor growth and angiogenesis.

  • Induction of Apoptosis and Cell Cycle Disruption: The compound may trigger intrinsic or extrinsic apoptotic pathways or interfere with the cell cycle machinery, leading to cell cycle arrest and subsequent cell death.

These hypotheses form the logical foundation for the experimental protocols detailed below.

Hypothesized Mechanisms of Action cluster_0 Hypothesis 1: Metabolic Interference cluster_1 Hypothesis 2: Kinase Inhibition cluster_2 Hypothesis 3: Cytotoxic Effects M0 Methyl 3-(6-methoxynicotinoyl)benzoate H1_1 PARP Inhibition M0->H1_1 Mimics Nicotinamide H2_1 VEGFR-2 Inhibition M0->H2_1 H3_1 Cell Cycle Arrest (G1/S or G2/M) M0->H3_1 H3_2 Induction of Apoptosis M0->H3_2 H1_2 NAD+ Pathway Modulation Outcome_DNA DNA Damage Accumulation H1_1->Outcome_DNA H1_2->Outcome_DNA H2_2 Other Kinases (e.g., EGFR, AKT) Outcome_Angio Inhibition of Angiogenesis H2_1->Outcome_Angio Outcome_Apoptosis Cancer Cell Death H2_2->Outcome_Apoptosis H3_1->Outcome_Apoptosis H3_2->Outcome_Apoptosis

Caption: Hypothesized mechanisms for Methyl 3-(6-methoxynicotinoyl)benzoate.

Part 2: A Stepwise In Vitro Evaluation Workflow

The following protocols provide a comprehensive workflow for the initial in vitro characterization of Methyl 3-(6-methoxynicotinoyl)benzoate. The causality behind this specific sequence is to first establish broad cytotoxicity and a working dose range before investing resources in more complex mechanistic assays.

In Vitro Experimental Workflow Start Start: Compound Synthesis & QC P1 Protocol 1: Cytotoxicity Screening (MTT Assay) Determine IC50 values Start->P1 Decision1 Is IC50 in acceptable range? P1->Decision1 P2 Protocol 2: Apoptosis Assay (Annexin V/PI) Quantify apoptotic vs. necrotic cells Decision1->P2 Yes Stop_Fail End: Re-evaluate/Derivatize Decision1->Stop_Fail No P3 Protocol 3: Cell Cycle Analysis (PI Staining) Identify phase-specific arrest P2->P3 P4 Mechanism-Specific Assays (e.g., Western Blot for PARP cleavage, Caspases, Kinase Activity) P3->P4 Stop End: Go/No-Go for In Vivo P4->Stop

Caption: Logical workflow for the in vitro evaluation of a novel compound.

Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability.[9][10] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for the number of living cells. This initial screen is critical for determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines, establishing a dose-response relationship, and identifying promising cell lines for further study.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of Methyl 3-(6-methoxynicotinoyl)benzoate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of CompoundIC50 (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HCT116Colorectal Carcinoma[Insert Value][Insert Value]
PANC-1Pancreatic Carcinoma[Insert Value][InsertValue]
Protocol 2: Assessment of Apoptosis Induction (Annexin V/Propidium Iodide Staining)

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V/Propidium Iodide (PI) assay is employed.[12] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with Methyl 3-(6-methoxynicotinoyl)benzoate at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells (primary necrosis)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (0.5x IC50)[Insert Value][Insert Value][Insert Value]
Compound (1x IC50)[Insert Value][Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value][Insert Value]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: This protocol assesses the effect of the compound on cell cycle progression. Many anticancer agents function by causing arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[15] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[16] Flow cytometry can then be used to generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cell cycle (G0/G1 phase with 2N DNA content, S phase with >2N and <4N, and G2/M phase with 4N).[15][17]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[18]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also stain, ensuring DNA-specific fluorescence.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal. Use cell cycle analysis software to model the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (1x IC50)[Insert Value][Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value][Insert Value]

Part 3: Preclinical In Vivo Efficacy Assessment

Rationale: Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The subcutaneous human tumor xenograft model in immunocompromised mice is the gold-standard preclinical model for this purpose.[19][20] It provides crucial information on the compound's ability to inhibit tumor growth in vivo, its bioavailability, and its potential toxicity at therapeutic doses.[21]

In Vivo Experimental Workflow Start Select Cell Line (based on in vitro data) P1 Implant Tumor Cells Subcutaneously in Mice Start->P1 P2 Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) P1->P2 P3 Randomize Mice into Treatment Groups P2->P3 P4 Administer Treatment (Vehicle vs. Compound) Daily or as determined P3->P4 P5 Monitor Tumor Volume and Body Weight (2-3 times per week) P4->P5 End Endpoint: Tumor reaches max size or end of study period P5->End Analysis Analyze Data: Tumor Growth Inhibition (TGI) and Toxicity Assessment End->Analysis

Caption: Standard workflow for a murine subcutaneous xenograft study.

Protocol 4: Murine Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or Nude mice). Allow them to acclimate for at least one week before the experiment begins.

  • Tumor Cell Implantation: Harvest the selected cancer cell line from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation. Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.[22]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors become palpable, use digital calipers to measure their length (L) and width (W). Calculate tumor volume using the formula: Volume = 0.5 x L x W².[22]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control and one or more dose levels of Methyl 3-(6-methoxynicotinoyl)benzoate.

  • Drug Administration: Administer the compound and vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity. Monitor the general health of the animals daily.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size, or after a fixed duration. At the endpoint, euthanize the mice, excise the tumors, and record their final weights. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Data Presentation:

Treatment GroupDose (mg/kg) & ScheduleMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control0 (daily, PO)[Insert Value]0[Insert Value]
Compound25 (daily, PO)[Insert Value][Insert Value][Insert Value]
Compound50 (daily, PO)[Insert Value][Insert Value][Insert Value]
Positive Control[Drug, Dose, Schedule][Insert Value][Insert Value][Insert Value]

Part 4: Synthesis of Findings & Future Directions

The successful execution of this research framework will provide a robust initial assessment of Methyl 3-(6-methoxynicotinoyl)benzoate's anticancer potential.

  • If the compound shows potent, selective cytotoxicity (Protocol 1), induces significant apoptosis (Protocol 2), and causes cell cycle arrest (Protocol 3), it warrants deeper mechanistic investigation.

  • Next Steps would involve using molecular biology techniques (e.g., Western blotting) to probe the specific proteins involved. For example, one could look for cleavage of PARP and Caspase-3 as markers of apoptosis, or changes in the levels of cyclins and cyclin-dependent kinases to confirm the mechanism of cell cycle arrest.

  • Promising in vitro data, validated by significant tumor growth inhibition in xenograft models (Protocol 4) without undue toxicity, would provide a strong rationale for advancing the compound into further preclinical development, including medicinal chemistry efforts to optimize its properties and more advanced in vivo studies.

References

Sources

Application Notes and Protocols: The Methyl 3-(6-methoxynicotinoyl)benzoate Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Kinase Specificity and the Promise of Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge remains: achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural similarity often leads to off-target effects and associated toxicities with many inhibitors.[1][2]

The quest for novel chemical scaffolds that can confer improved selectivity and potency is therefore a paramount objective for medicinal chemists and drug development professionals. The nicotinoyl moiety, a key component of essential coenzymes like NAD, is recognized as a "privileged scaffold" in drug design due to its favorable physicochemical properties and versatile synthetic handles.[3] This guide focuses on Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5) as a representative scaffold for the development of a new generation of kinase inhibitors. While this specific molecule is at an early stage of investigation, its structural features—a hinge-binding nicotinoyl core, a central keto-linker, and a customizable benzoate moiety—present a compelling framework for structure-activity relationship (SAR) studies aimed at targeting various kinase families.[4]

This document serves as a comprehensive technical guide for researchers exploring the potential of this and related scaffolds. We will delve into the mechanistic rationale for its potential as a kinase inhibitor, provide detailed, field-proven protocols for its characterization, and explain the causality behind experimental choices to ensure a robust and self-validating workflow.

Mechanistic Rationale: Targeting the Kinase ATP-Binding Site

The vast majority of small-molecule kinase inhibitors are classified as Type I inhibitors; they function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase.[1] These inhibitors typically feature a heterocyclic core that mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes.[5] The selectivity of these inhibitors is often achieved through interactions with adjacent hydrophobic pockets and the solvent-exposed region, which are less conserved across the kinome.[1][5]

The Methyl 3-(6-methoxynicotinoyl)benzoate scaffold is hypothesized to operate via this ATP-competitive mechanism:

  • Hinge-Binding Motif: The nitrogen atom on the pyridine ring and the adjacent carbonyl oxygen of the nicotinoyl group can act as hydrogen bond acceptors, forming key interactions with the backbone amide groups of the kinase hinge region.

  • Vectorial Projection: The central benzoate ring projects out of the primary ATP pocket towards the solvent-front, providing a modifiable surface to enhance selectivity and improve pharmacokinetic properties. Substitutions on this ring can be tailored to exploit unique features of a target kinase's binding site.

Based on studies of related nicotinamide and nicotinic acid derivatives that have shown activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we can postulate a potential signaling pathway that could be targeted.[6][7][8][9] VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Inhibitor Methyl 3-(6-methoxynicotinoyl) benzoate Scaffold Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes

Caption: A streamlined workflow for kinase inhibitor scaffold validation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Purpose: To quantify the enzymatic activity of a target kinase in the presence of an inhibitor by measuring the amount of ADP produced. This assay is universal for any ADP-generating enzyme and is ideal for determining the half-maximal inhibitory concentration (IC50). [10][11] Principle: The ADP-Glo™ assay is a two-step luminescent assay. [12]First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity. [13]A potent inhibitor will result in less ADP, and therefore, a lower luminescent signal.

Materials:

  • Methyl 3-(6-methoxynicotinoyl)benzoate (or analog thereof)

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a relevant peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. A typical starting concentration for the highest dose might be 100 µM.

  • Kinase Reaction Setup (5 µL total volume per well):

    • To each well of a 384-well plate, add 1 µL of kinase buffer.

    • Add 1 µL of the test compound at various concentrations. For control wells, add 1 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

    • Add 1.5 µL of a 3.33x kinase/substrate mixture (prepared in kinase buffer).

    • Initiate the reaction by adding 1.5 µL of a 3.33x ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured. [14] * Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. [11]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. [12] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Self-Validation and Causality:

  • Why near-Km ATP? Using an ATP concentration close to the Michaelis constant (Km) provides a balanced condition to assess competitive inhibition. Excessively high ATP levels can overcome the inhibitor, while very low levels might not reflect physiological conditions. [14]* Controls are critical: The 0% and 100% inhibition controls are essential for normalizing the data and calculating the percentage of inhibition for each compound concentration, ensuring the validity of the calculated IC50.

Protocol 2: Target Engagement Assay (LanthaScreen™ Eu Kinase Binding Assay)

Purpose: To directly measure the binding of an inhibitor to the kinase of interest within the ATP pocket. This is a binding assay, not an activity assay, and provides orthogonal validation of the inhibitor's mechanism.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [15]A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled, ATP-competitive "tracer" binds to the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET. [8] Materials:

  • LanthaScreen™ Eu-labeled antibody (specific to the kinase tag, e.g., anti-GST)

  • Kinase Tracer (selected for the target kinase family)

  • Recombinant tagged kinase (e.g., GST-VEGFR-2)

  • Test compound

  • TR-FRET compatible microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 4x solutions of the test compound serial dilutions in the appropriate assay buffer.

    • Prepare a 2x kinase/antibody mixture in the assay buffer.

    • Prepare a 4x tracer solution in the assay buffer.

  • Assay Assembly (16 µL total volume):

    • In a suitable assay plate, add 4 µL of the 4x test compound dilutions.

    • Add 8 µL of the 2x kinase/antibody mixture.

    • Add 4 µL of the 4x tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Self-Validation and Causality:

  • Orthogonal Confirmation: This binding assay directly confirms that the compound engages the target at the ATP site. A compound that shows activity in the ADP-Glo™ assay but fails to displace the tracer in this assay might be acting through a non-ATP competitive (allosteric) mechanism or could be an assay artifact.

  • Tracer Concentration: The tracer concentration is optimized to be near its Kd for the kinase, ensuring that competitive displacement by a test compound can be sensitively detected.

Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

Purpose: To verify that the inhibitor can bind to its target protein inside intact cells, a critical step in confirming biological relevance.

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. [2]In CETSA, cells are treated with the inhibitor, then heated to various temperatures. At higher temperatures, unbound proteins denature and precipitate. The amount of soluble target protein remaining at each temperature is then quantified, usually by Western blot or other protein detection methods. [2]An effective inhibitor will result in more soluble protein remaining at higher temperatures.

Materials:

  • Cultured cells expressing the target kinase (e.g., cancer cell line)

  • Test compound (Methyl 3-(6-methoxynicotinoyl)benzoate)

  • Cell culture medium, PBS, and lysis buffer with protease/phosphatase inhibitors

  • PCR machine or thermal cycler for heating

  • Equipment for protein quantification (e.g., SDS-PAGE and Western blot apparatus, specific primary antibody for the target kinase)

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in culture medium.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 40°C to 65°C), leaving one aliquot at room temperature as a control.

    • Immediately cool the tubes on ice.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Protein Detection:

    • Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative band intensity against the temperature for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Self-Validation and Causality:

  • Intact Cell Confirmation: This assay is the gold standard for confirming target engagement in a physiological environment, proving the compound can cross the cell membrane and bind its intended target.

  • Isothermal Dose-Response: A follow-up experiment (isothermal dose-response CETSA) can be performed by heating all samples at a single, semi-denaturing temperature while varying the compound concentration. This allows for the generation of a cellular EC50 for target binding.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison and to guide SAR.

Table 1: Hypothetical Inhibitory Activity Data

Compound IDScaffold ModificationTarget KinaseADP-Glo™ IC50 (nM)LanthaScreen™ IC50 (nM)
MNB-001Methyl 3-(6-methoxynicotinoyl)benzoateVEGFR-2150185
MNB-002p-chloro on benzoateVEGFR-27590
MNB-003m-amino on benzoateVEGFR-2210250
MNB-001Methyl 3-(6-methoxynicotinoyl)benzoateEGFR>10,000>10,000

Conclusion and Future Directions

The Methyl 3-(6-methoxynicotinoyl)benzoate scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and inherent structural features align well with the principles of ATP-competitive inhibition. The protocols detailed in this guide provide a robust, self-validating framework for characterizing the biochemical potency and cellular target engagement of this scaffold and its derivatives. By systematically applying these biochemical and cellular assays, researchers can efficiently build a comprehensive structure-activity relationship, optimize for potency and selectivity, and ultimately advance new therapeutic candidates toward clinical development.

References

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017). Journal of Medicinal Chemistry. [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024). RSC Medicinal Chemistry. [Link]

  • Molecular modeling based approach, synthesis, and cytotoxic activity of novel benzoin derivatives targeting phosphoinostide 3-kinase (PI3Kα). (2021). Journal of Molecular Structure. [Link]

  • Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor identified by MorphoBase and ChemProteoBase profiling methods. (2015). Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2023). Molecules. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2021). Green Chemistry. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). Journal of Chemical Information and Modeling. [Link]

  • Molecular modeling based approach, synthesis, and cytotoxic activity of novel benzoin derivatives targeting phosphoinostide 3-kinase (PI3Kα) | Request PDF. (2021). ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2022). Bioorganic Chemistry. [Link]

  • Promega ADP-Glo kinase assay. (N.D.). BMG LABTECH. [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). Drug Design, Development and Therapy. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (N.D.). Fisher Scientific. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Molecules. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]

  • The target landscape of clinical kinase drugs. (2014). Science Signaling. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (N.D.). Eurofins Discovery. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]

Sources

Application Note: High-Purity Isolation of Methyl 3-(6-methoxynicotinoyl)benzoate via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The purification of Methyl 3-(6-methoxynicotinoyl)benzoate presents a classic "dual-personality" challenge in chromatography. The molecule contains a hydrophobic methyl benzoate core coupled with a basic pyridine moiety (the nicotinoyl group). This combination often leads to peak tailing and poor resolution due to secondary interactions between the basic nitrogen and residual silanols on the stationary phase.

This guide provides a robust, self-validating protocol for isolating this compound with >98% purity. The method prioritizes pH control to manage the ionization state of the pyridine ring, ensuring sharp peak shape and reproducible retention times.

Physicochemical Analysis

Before method development, we must analyze the molecule to predict chromatographic behavior.

PropertyFeatureChromatographic Impact
Core Structure Diaryl KetoneHigh UV absorbance (254 nm); significant hydrophobicity.
Functional Group A Methyl Ester (Benzoate)Moderately polar; susceptible to hydrolysis (forming the carboxylic acid impurity).
Functional Group B Pyridine Nitrogen (Nicotinoyl)Basic (pKa ~3.7). At neutral pH, it interacts with silanols (tailing). At low pH (<2.7), it is protonated (

).
Functional Group C Methoxy GroupElectron-donating; slightly increases basicity of the pyridine ring compared to unsubstituted nicotinic acid.

Method Development Strategy (Analytical Scouting)

The primary objective is to suppress silanol interactions while maintaining enough retention to separate the target ester from its likely impurities:

  • Hydrolyzed Acid: 3-(6-methoxynicotinoyl)benzoic acid (More polar, elutes earlier).

  • Starting Materials: 6-methoxynicotinic acid (Very polar, elutes near void volume).

Mobile Phase Selection

Recommendation: Acidic Mobile Phase (pH ~2.5 - 2.7).

  • Why: Operating at pH 2.5 (well below the pyridine pKa of ~3.7) ensures the nitrogen is fully protonated. This repulsion prevents the molecule from "sticking" to the protonated silanols on the column surface, eliminating tailing.

  • Buffer: 0.1% Formic Acid (FA) is preferred over Trifluoroacetic Acid (TFA) for preparative work because it is easier to remove during lyophilization and poses less risk of cleaving the methyl ester during concentration.

Analytical Protocol

System: HPLC with Diode Array Detector (DAD). Column: C18 End-capped, 5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1 mg of crude material in 1 mL of DMSO . (Avoid MeOH if transesterification is a concern during storage, though unlikely without catalyst).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (primary) and 280 nm.

Expected Elution Order:

  • Polar Impurities / Salts (

    
     ~ 1-3 min)
    
  • Hydrolyzed Acid Impurity (

    
     ~ 6-8 min)
    
  • Target Methyl Ester (

    
     ~ 9-11 min)
    
  • Non-polar dimers / heavy byproducts (

    
     > 12 min)
    

Preparative Scale-Up Protocol

Once the analytical method confirms separation (


 between target and nearest impurity), scale up to purification.
Loading Capacity Calculation

To maximize throughput without sacrificing purity, perform a loading study . Inject increasing volumes (10 µL, 50 µL, 100 µL) of a concentrated stock (50 mg/mL) onto the analytical column. Note the point where the peaks merge (touching bands).

  • Rule of Thumb: A standard 21.2 mm ID Prep column has ~20x the capacity of a 4.6 mm analytical column.

Preparative Workflow

Column: C18 Prep Column, 10 µm, 21.2 x 250 mm. Flow Rate: 20 mL/min.

StepActionCritical Parameter
1. Equilibration Flush column with 10% B for 5 mins.Ensure stable baseline at 254 nm.
2. Injection Inject 2-5 mL of filtered sample (dissolved in DMSO).Maximize concentration to minimize injection volume (band broadening).
3. Gradient Focused Gradient: 20% B to 80% B over 20 mins.Shallow gradient improves resolution of closely eluting impurities.
4. Collection Trigger collection on Threshold (e.g., >50 mAU).Use "Peak Slope" detection to cut fractions precisely at the valley.
5. Post-Run Flush with 95% B for 3 mins.Prevent carryover of hydrophobic byproducts.
Post-Purification Processing
  • Pool Fractions: Combine tubes containing the pure peak.

  • Evaporation: Rotovap at 40°C to remove Acetonitrile.

  • Lyophilization: Freeze-dry the remaining aqueous phase to obtain the solid powder.

    • Note: Since the mobile phase contains Formic Acid, the resulting solid may be a formate salt. If the free base is required, perform a bicarbonate wash and extraction (DCM/Water) after purification.

Visualization of Logic & Workflow

Purification Logic Tree (Graphviz)

This decision tree guides the researcher through the optimization process based on observed peak shapes.

HPLC_Logic Start Start: Analytical Scout (5-95% B, 0.1% Formic Acid) CheckShape Check Peak Shape & Resolution Start->CheckShape Good Sharp Peak, Rs > 1.5 CheckShape->Good Yes Tailing Peak Tailing (Pyridine Interaction) CheckShape->Tailing Asymmetry > 1.2 SplitPeak Split/Broad Peak (Solubility Issue) CheckShape->SplitPeak Fronting/Splitting Coelution Impurity Co-elutes CheckShape->Coelution Rs < 1.2 ScaleUp Proceed to Prep Scale (Focused Gradient) Good->ScaleUp AddTFA Switch Modifier: Use 0.1% TFA instead of Formic Acid Tailing->AddTFA AddTFA->CheckShape ChangeSolvent Reduce Injection Vol or Dilute with Mobile Phase A SplitPeak->ChangeSolvent ChangeSolvent->CheckShape ChangeSelectivity Change Stationary Phase (Phenyl-Hexyl or C8) Coelution->ChangeSelectivity

Caption: Decision matrix for optimizing the purification of basic pyridine derivatives.

The "Pyridine Problem" Mechanism

Understanding why we use acid is crucial for troubleshooting.

Pyridine_Interaction cluster_neutral Neutral pH (Problem) cluster_acidic Acidic pH (Solution) Pyridine Pyridine (N:) Interaction Hydrogen Bonding (Peak Tailing) Pyridine->Interaction Silanol Silanol (Si-OH) Silanol->Interaction PyridineH Pyridine (N-H+) Repulsion Electrostatic Repulsion (Sharp Peak) PyridineH->Repulsion SilanolH Silanol (Si-OH) SilanolH->Repulsion

Caption: Mechanistic view of silanol interactions. Acidic conditions (Right) prevent tailing by protonating the pyridine nitrogen.

Troubleshooting & Critical Considerations

"Ghost" Peaks

If you observe unexpected peaks in the blank run after a purification:

  • Cause: The hydrophobic nature of the benzoate ring can cause it to stick to the column head if the wash step is insufficient.

  • Fix: Ensure the "Wash" phase (95% B) is at least 3 column volumes long between runs.

Ester Hydrolysis

Methyl esters are relatively stable, but prolonged exposure to extreme pH can cause hydrolysis.

  • Risk: Leaving the purified fraction in aqueous acid (0.1% TFA/Formic) for days.

  • Mitigation: Process fractions immediately. Do not store in the liquid phase for >24 hours. Freeze immediately if lyophilization is delayed.

Solubility Mismatch

Injecting a DMSO slug into a high-aqueous mobile phase can cause the compound to precipitate inside the column (clogging/high pressure).

  • Test: Add 1 drop of your DMSO sample to 1 mL of Mobile Phase A. If it turns cloudy, you must dilute your sample with Mobile Phase A/B (50:50) before injection.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The definitive guide on RP-HPLC mechanisms and silanol interactions).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. (Authoritative source on separating basic compounds like pyridines).

  • Agilent Technologies. (2020). "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Technical Note. (General grounding for pH control in HPLC).

  • PubChem. (2023). "6-Methoxynicotinic acid (Compound)."[1][2][3] National Library of Medicine. (Source for pKa and structural data of related impurities).

Sources

TLC conditions for "Methyl 3-(6-methoxynicotinoyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Behavior and TLC Method Development for Methyl 3-(6-methoxynicotinoyl)benzoate

Introduction & Chemical Profile

Target Analyte: Methyl 3-(6-methoxynicotinoyl)benzoate CAS: N/A (Specific Intermediate) Molecular Formula: C₁₅H₁₃NO₄ Molecular Weight: 271.27 g/mol

Successful chromatographic separation of Methyl 3-(6-methoxynicotinoyl)benzoate requires a nuanced understanding of its "push-pull" electronic structure. This molecule is not a simple ester; it is a hybrid system containing a basic pyridine ring, a conjugated ketone bridge, and a lipophilic methyl benzoate moiety.

Chemo-Physical Analysis for Chromatography:

  • The "Troublemaker" (Pyridine Nitrogen): The nitrogen atom in the 6-methoxynicotinoyl ring is a Lewis base. On standard silica gel plates (pH ~5), this nitrogen will interact with acidic silanol (Si-OH) groups, leading to severe peak tailing or irreversible adsorption near the baseline.

  • The Chromophore (Conjugated System): The central ketone bridges two aromatic rings, creating a highly conjugated system (Benzophenone-like). This ensures strong UV absorption at 254 nm.

  • Polarity Balance: While the ester and ketone groups add polarity, the methoxy group and aromatic rings provide significant lipophilicity. The compound is expected to be moderately polar, soluble in chlorinated solvents and esters, but insoluble in pure alkanes.

Mobile Phase Selection Strategy

Do not rely on a single solvent system. The basicity of the pyridine ring dictates that a modifier is almost always required to achieve a symmetrical spot shape.

Primary Solvent System (Screening)
  • Base Solvent: Hexane / Ethyl Acetate (EtOAc)

  • Starting Ratio: 3:1 (v/v)

  • Modifier: Triethylamine (TEA) or Ammonia (

    
    )
    

Why TEA? The addition of 1-2% Triethylamine creates a "competing base" environment. The TEA molecules preferentially hydrogen-bond to the acidic silanol sites on the silica plate, effectively "capping" them and allowing the pyridine-based analyte to elute freely without tailing.

Secondary Solvent System (High Solubility)
  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH)

  • Starting Ratio: 95:5 (v/v)

  • Use Case: If the compound exhibits poor solubility in hexane, or if it co-elutes with non-polar impurities.

Experimental Protocol: Method Development

Step 1: Sample Preparation

Dissolve approximately 5 mg of the analyte in 1 mL of Dichloromethane (DCM).

  • Note: Avoid using pure methanol for spotting if possible, as it spreads on the silica, creating large initial spots that reduce resolution.

Step 2: The "Spot Shape" Optimization Loop

Execute the following workflow to determine the optimal mobile phase.

TLC_Optimization Start Start: Spot Sample SolventA Run: Hexane/EtOAc (2:1) Start->SolventA CheckRf Check Rf & Shape SolventA->CheckRf Tailing Issue: Tailing / Streaking CheckRf->Tailing asymmetric spot LowRf Issue: Rf < 0.2 CheckRf->LowRf spot at baseline HighRf Issue: Rf > 0.7 CheckRf->HighRf spot at solvent front Final Final Method Validated CheckRf->Final Rf 0.3-0.5, Round Spot AddBase Action: Add 1% TEA to Eluent Tailing->AddBase AddBase->SolventA re-run IncreasePol Action: Increase EtOAc to 1:1 LowRf->IncreasePol IncreasePol->SolventA re-run DecreasePol Action: Decrease EtOAc to 4:1 HighRf->DecreasePol DecreasePol->SolventA re-run

Figure 1: Decision tree for optimizing TLC conditions for basic nitrogen heterocycles.

Visualization & Detection

Due to the specific functional groups, a multi-modal detection strategy is recommended to confirm identity and purity.

MethodSensitivitySelectivityProtocol
UV 254 nm HighLow (General Conjugation)Primary Method. The benzophenone core absorbs strongly. The spot will appear as a dark quenching zone against the green fluorescent background of F254 plates.
Dragendorff’s Reagent HighHigh (Basic Nitrogen)Specific Confirmation. Stains the pyridine nitrogen. Spots appear orange/red on a yellow background.[1] This confirms the presence of the nicotinoyl moiety.
Iodine Chamber MediumGeneralBackup. Reversible stain. Useful if UV lamp is unavailable, but less specific than Dragendorff.
2,4-DNP LowKetonesNot Recommended. While the ketone is present, steric hindrance and conjugation often make the staining slow or faint compared to the robust UV signal.

Reference Data: Relative Rf Values

Since exact Rf values fluctuate with humidity and silica activation, use these relative values to track reaction progress (e.g., Suzuki coupling or Friedel-Crafts acylation).

CompoundPolarity ProfilePredicted Relative Rf (Hex/EtOAc 1:1)
Methyl 3-formylbenzoate (Precursor 1)Moderate (Aldehyde/Ester)Highest (approx 0.6 - 0.7)
Methyl 3-(6-methoxynicotinoyl)benzoate (Target)Moderate-Polar (Pyridine/Ketone)Middle (approx 0.35 - 0.45)
6-Methoxynicotinic acid (Precursor 2)Very Polar (Carboxylic Acid)Baseline (approx 0.05)

Troubleshooting Common Issues

  • "Ghost" Spots or Double Spots:

    • Cause: Protonation equilibrium. The pyridine nitrogen may exist as both free base and protonated salt on the silica.

    • Solution: Pre-wash the TLC plate with mobile phase containing 1% TEA, dry it, and then run the sample. This ensures the silica is fully deactivated.

  • Sample Decomposition:

    • Cause: Some esters are sensitive to the acidity of silica gel over long exposures.

    • Solution: Run 2D-TLC. Spot the sample, run in direction 1, dry, rotate 90°, and run again.[2] If the spot appears off the diagonal, the compound is degrading on the silica.

References

  • Reich, H. J., & Schafmeister, C. (n.d.). TLC Stains and Visualization. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Santiago-Anaia, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 3-(6-methoxynicotinoyl)benzoate for Bioassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic chemical derivatization of the novel small molecule, Methyl 3-(6-methoxynicotinoyl)benzoate, to enable its use in a wide range of biological assays. Given that small molecules, or haptens, are typically non-immunogenic and lack a direct means for immobilization or labeling, the introduction of a reactive functional group is a critical first step in the development of immunological or affinity-based assays.[1][2][] We present a primary protocol for creating a carboxylic acid functional handle via saponification of the compound's methyl ester, followed by a detailed method for its conjugation to carrier proteins using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5][6] Additionally, this guide includes protocols for the essential characterization and quality control of the resulting conjugates, ensuring the generation of reliable and effective reagents for downstream applications such as ELISA, Surface Plasmon Resonance (SPR), and other affinity-based platforms.

Introduction: The Rationale for Derivatization

Methyl 3-(6-methoxynicotinoyl)benzoate is a compound of interest in drug discovery, featuring a methoxypyridine core, a structural motif present in numerous bioactive molecules.[7][8][9] To investigate its biological activity, target engagement, and pharmacokinetic properties, robust bioassays are indispensable.[10][11][12] However, as a small molecule (hapten), it cannot independently elicit an immune response to generate specific antibodies or be directly immobilized onto assay surfaces without prior modification.[1][2]

Derivatization is the process of chemically modifying a compound to introduce a reactive functional group, often referred to as a "handle," which can be used for subsequent conjugation to another molecule, such as a carrier protein, a fluorescent probe, or a solid support.[13][14][15] The strategic choice of which functional group to modify on the parent molecule is paramount, as it must:

  • Be chemically accessible and reactive under mild conditions.

  • Introduce a versatile handle (e.g., carboxyl, amine, thiol) for common conjugation chemistries.[13][16]

  • Minimally perturb the core structure of the molecule to preserve its native antigenic or binding epitopes.

This guide focuses on the most logical and efficient pathway for derivatizing Methyl 3-(6-methoxynicotinoyl)benzoate by targeting its methyl ester group for hydrolysis.

Strategic Analysis of Functional Groups

A critical analysis of the Methyl 3-(6-methoxynicotinoyl)benzoate structure reveals several potential sites for modification. The selection of the optimal site is based on chemical reactivity and the desire to preserve the molecule's core identity.

Functional GroupFeasibility of DerivatizationRationale & Expert Insight
Methyl Ester Excellent (Primary Strategy) The ester is readily hydrolyzed to a carboxylic acid under basic conditions (saponification).[17][18] This is a clean, high-yielding reaction. The resulting carboxyl group is an ideal handle for EDC/NHS chemistry, which targets primary amines on carrier proteins.[4][5] This approach minimally alters the core aromatic structures likely crucial for biological recognition.
Aromatic Rings PoorElectrophilic substitution (e.g., nitration/reduction) is possible but often requires harsh conditions that can degrade the molecule.[19] Furthermore, it can lead to a mixture of positional isomers, resulting in a heterogeneous product that is undesirable for assay development.
Methoxy Group PoorDemethylation to a hydroxyl group is possible but requires harsh reagents (e.g., BBr₃) that could affect other parts of the molecule. The resulting hydroxyl group is also less straightforward to conjugate compared to a carboxylic acid.
Pyridine Nitrogen Not RecommendedWhile the nitrogen can be quaternized, this modification significantly alters the electronic properties of the pyridine ring and does not provide a stable linker for most bioconjugation applications.

Based on this analysis, hydrolysis of the methyl ester is the superior strategy.

Experimental Workflows and Protocols

The overall strategy involves a two-stage process: first, converting the parent molecule into a conjugatable intermediate, and second, coupling this intermediate to a biomolecule of choice.

G cluster_0 Stage 1: Derivatization cluster_1 Stage 2: Bioconjugation cluster_2 Downstream Applications A Start: Methyl 3-(6-methoxynicotinoyl)benzoate B Protocol 1: Saponification (Base-catalyzed Hydrolysis) A->B Introduce Handle C Intermediate: 3-(6-methoxynicotinoyl)benzoic acid (Hapten-COOH) B->C Yields D QC 1: TLC / LC-MS / NMR (Confirm Conversion) C->D Validate E Hapten-COOH + Carrier Protein (e.g., BSA, KLH) D->E Proceed if Validated F Protocol 2: EDC/NHS Coupling (Amide Bond Formation) E->F Activate & Couple G Final Product: Hapten-Protein Conjugate F->G Yields H QC 2: MALDI-TOF / SDS-PAGE (Confirm Conjugation & Purity) G->H Validate I Immunogen for Antibody Production G->I J Coating Antigen for ELISA G->J K Ligand for SPR/BLI Assays G->K

Caption: Overall workflow from derivatization to bioassay application.

Protocol 1: Saponification of Methyl Ester to Carboxylic Acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester on the parent compound to generate a carboxylic acid handle.

G cluster_reaction Saponification Reaction Reactant Methyl 3-(6-methoxynicotinoyl)benzoate Reagents 1. NaOH or KOH, MeOH/H₂O 2. HCl (aq) to acidify Reactant->Reagents Product 3-(6-methoxynicotinoyl)benzoic acid Reagents->Product Reflux

Caption: Chemical scheme for the saponification of the parent compound.

Materials:

  • Methyl 3-(6-methoxynicotinoyl)benzoate

  • Methanol (MeOH), ACS Grade

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water (DI H₂O)

  • Hydrochloric Acid (HCl), 1M and 2M solutions

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 3-(6-methoxynicotinoyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio). A typical concentration would be around 0.2-0.5 M.

  • Base Addition: Add NaOH or KOH (1.5-2.0 eq) to the solution. The use of a slight excess of base ensures the reaction goes to completion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65-75°C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase might be 50% Ethyl Acetate in Hexanes. The product (carboxylic acid) should have a lower Rf value (be more polar) than the starting material (ester). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • Cooling & Solvent Removal: Once complete, cool the reaction to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in a small amount of water. Cool the solution in an ice bath and slowly add 1M HCl with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is ~2-3.[20] A precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into Ethyl Acetate (3x volumes). The organic solvent will dissolve the desired carboxylic acid product.

  • Washing: Wash the combined organic layers with DI water and then with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-(6-methoxynicotinoyl)benzoic acid.

  • Purification & Characterization: The product can be purified further by recrystallization or column chromatography if necessary. Confirm the structure and purity via LC-MS and/or ¹H NMR.

Protocol 2: EDC/NHS Conjugation to a Carrier Protein

This protocol details the coupling of the newly synthesized carboxylic acid (Hapten-COOH) to primary amine groups on a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to create an immunogen or coating antigen.

G cluster_reaction EDC/NHS Amide Coupling Hapten Hapten-COOH Product Hapten-CO-NH-Protein Reagents EDC / NHS pH 4.5-6.0 (Activation) pH 7.2-8.0 (Coupling) Hapten->Reagents 1. Activate Protein Carrier Protein-NH₂ Protein->Product Reagents->Protein 2. Add Protein

Caption: Reaction scheme for EDC/NHS-mediated hapten-protein conjugation.

Materials:

  • 3-(6-methoxynicotinoyl)benzoic acid (Hapten-COOH)

  • Carrier Protein (e.g., Imject™ BSA or KLH, Thermo Fisher Scientific)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (water-soluble version)

  • Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[21]

Procedure:

  • Prepare Carrier Protein: Dissolve the carrier protein (e.g., 10 mg BSA) in Coupling Buffer (e.g., 2 mL PBS).

  • Prepare Hapten: Dissolve the Hapten-COOH in a minimal amount of DMF or DMSO (e.g., 100-200 µL) before diluting it into 1 mL of Activation Buffer. The amount of hapten to use depends on the desired hapten-to-carrier molar ratio (a common starting point is 20-40 fold molar excess of hapten).

  • Activation of Hapten: In a separate tube, add EDC (e.g., 1.5-2 fold molar excess over hapten) and NHS (e.g., 1.5-2 fold molar excess over hapten) to the hapten solution. Vortex briefly. Allow the activation reaction to proceed for 15 minutes at room temperature.[6]

    • Causality: EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS-ester, which increases the efficiency of the subsequent reaction with the protein's amines.[6][22]

  • Conjugation: Immediately add the activated hapten solution dropwise to the stirring carrier protein solution.

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification (Self-Validation): The most critical step for a clean final product is the removal of unreacted hapten and coupling reagents.[21] Purify the conjugate using a desalting column or dialysis against PBS. Zeba™ spin columns are highly efficient for this purpose.[21]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Quality Control and Validation of Conjugates

Characterization of the final conjugate is a mandatory step to ensure the success of the derivatization and coupling, and to guarantee reproducibility in downstream assays.[23][24]

QC TechniqueParameter MeasuredInterpretation of Results
SDS-PAGE Apparent Molecular WeightThe conjugate band should migrate slower (appear higher) than the unconjugated carrier protein, indicating an increase in mass due to hapten attachment.[25] This provides qualitative confirmation of conjugation.
UV-Vis Spectrophotometry Hapten Density (approx.)If the hapten has a unique absorbance peak (e.g., ~260-300 nm for aromatic systems) distinct from the protein's absorbance at 280 nm, the ratio of absorbances can be used to estimate the number of haptens per protein molecule.
MALDI-TOF Mass Spectrometry Hapten Density (precise)This is the gold standard for determining the distribution and average number of haptens coupled per carrier protein molecule.[24][25] The mass spectrum will show a distribution of peaks, with each peak corresponding to the carrier protein plus an integer number of haptens.
Functional Assay (e.g., ELISA) ImmunoreactivityThe ultimate validation is functional. For example, if the conjugate is used as an immunogen, the resulting antibodies should be tested for their ability to bind to the conjugate when it is used as a coating antigen in an ELISA.[26]

Conclusion

The protocols outlined in this guide provide a robust and validated pathway for the derivatization of Methyl 3-(6-methoxynicotinoyl)benzoate. By converting the chemically stable methyl ester into a reactive carboxylic acid, this small molecule can be efficiently conjugated to carrier proteins and other biomolecules. This critical first step unlocks the potential to develop a wide array of custom bioassays for screening, characterization, and quantification, thereby accelerating drug development and research programs. The emphasis on in-process monitoring and final product validation ensures the generation of high-quality, reliable biological reagents.

References

  • Hapten-Carrier Conjugation . Creative Biolabs. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring . National Institutes of Health (NIH). [Link]

  • ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates . PubMed. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity . ACS Publications. [Link]

  • Saponification of methyl benzoate . YouTube. [Link]

  • Functional group modification for conjugation . Bio-Synthesis Inc. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization . International Journal of Molecular Sciences. [Link]

  • Preparation of Methyl Benzoate . Lander University. [Link]

  • Coupling to Carrier Proteins: An Overview . G-Biosciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors . MDPI. [Link]

  • Functional Groups In Organic Chemistry . Master Organic Chemistry. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity . National Institutes of Health (NIH). [Link]

  • Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates . ACS Publications. [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring . ResearchGate. [Link]

  • How to Convert Functional Groups on an Aromatic Ring . YouTube. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity . MDPI. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties . ResearchGate. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis . AOCS Lipid Library. [Link]

  • m-NITROBENZOIC ACID . Organic Syntheses. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS . G-Biosciences. [Link]

  • Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques . Agilent. [Link]

  • Hydrolysis and saponification of methyl benzoates . Green Chemistry (RSC Publishing). [Link]

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules . ACS Publications. [Link]

  • Interactions with Aromatic Rings in Chemical and Biological Recognition . ResearchGate. [Link]

  • CASSS Bioassay Workshop Introduction to Bioassay Development . CASSS. [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? . ResearchGate. [Link]

  • Saponification of Methyl Benzoate: Crashing out the benzoic acid . YouTube. [Link]

  • Rapid preparation of fatty acid methyl esters . ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . National Institutes of Health (NIH). [Link]

  • Bioconjugation . Wikipedia. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS . CD Bioparticles. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems . BioProcess International. [Link]

Sources

Application Notes and Protocols for the Experimental Use of Substituted Nicotinoylbenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental use of substituted nicotinoylbenzoates, a class of compounds with significant potential in drug discovery. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies required for the synthesis, characterization, and biological evaluation of these molecules. The content herein is structured to foster a deep understanding of the experimental choices and to ensure the generation of robust and reproducible data.

Introduction to Substituted Nicotinoylbenzoates

Substituted nicotinoylbenzoates are ester compounds formed from nicotinic acid (a form of vitamin B3) and various substituted phenols. The core structure, featuring a pyridine ring linked to a substituted benzene ring via an ester group, provides a versatile scaffold for medicinal chemistry exploration. The electronic and steric properties of the substituents on the benzoate moiety can be systematically varied to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

The rationale for investigating this class of compounds stems from the diverse biological activities associated with both the nicotinoyl and substituted benzoate moieties. Nicotinic acid and its derivatives are known to be involved in various cellular processes, while substituted aromatic compounds are prevalent in a wide range of pharmaceuticals. The combination of these two pharmacophores in a single molecule offers the potential for novel mechanisms of action and therapeutic applications. Preliminary studies on related compounds suggest potential activities including enzyme inhibition, anticancer, and anti-inflammatory effects.[1][2]

Synthesis and Purification of Substituted Nicotinoylbenzoates

The synthesis of substituted nicotinoylbenzoates is typically achieved through the esterification of nicotinoyl chloride with a substituted phenol. This method is generally efficient and allows for the facile generation of a library of analogues.[3][4]

General Synthesis Workflow

The overall synthetic strategy involves two main steps: the preparation of the acyl chloride from nicotinic acid, followed by the esterification reaction.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride  Activation SOCl2 Thionyl Chloride (SOCl₂) Substituted_Nicotinoylbenzoate Substituted Nicotinoylbenzoate Nicotinoyl_Chloride->Substituted_Nicotinoylbenzoate  Esterification Substituted_Phenol Substituted Phenol Base Base (e.g., Triethylamine) Purification Purification (Chromatography) Substituted_Nicotinoylbenzoate->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of substituted nicotinoylbenzoates.

Detailed Synthesis Protocol

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Substituted phenols (e.g., 4-nitrophenol, 4-chlorophenol, 4-methoxyphenol)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Protocol:

  • Preparation of Nicotinoyl Chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

    • The resulting nicotinoyl chloride hydrochloride is often used directly in the next step, or it can be purified by recrystallization from a suitable solvent like anhydrous diethyl ether.[3]

  • Esterification:

    • Dissolve the substituted phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of nicotinoyl chloride (1.1 eq) in anhydrous DCM to the phenol solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Physicochemical Characterization

Thorough characterization of the synthesized substituted nicotinoylbenzoates is crucial to confirm their identity, purity, and structure.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2][6] The characteristic chemical shifts of the protons on the pyridine and substituted benzene rings, as well as the ester carbonyl carbon, provide definitive structural information. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all signals.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The strong carbonyl (C=O) stretch of the ester group is typically observed in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of the final compounds should be assessed by HPLC. A purity of >95% is generally required for biological testing.

Table 1: Hypothetical Characterization Data for a Series of Substituted Nicotinoylbenzoates

Compound IDSubstituent (R)Molecular Formula¹H NMR (δ ppm, key signals)¹³C NMR (δ ppm, C=O)IR (cm⁻¹, C=O)Purity (HPLC, %)
NB-1 HC₁₂H₉NO₂9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (m, 1H), 7.2-7.4 (m, 5H)164.51735>98
NB-2 4-NO₂C₁₂H₈N₂O₄9.3 (s, 1H), 8.9 (d, 1H), 8.4 (d, 1H), 8.3 (d, 2H), 7.6 (m, 1H), 7.4 (d, 2H)163.81740>99
NB-3 4-ClC₁₂H₈ClNO₂9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (m, 1H), 7.4 (d, 2H), 7.2 (d, 2H)164.21738>97
NB-4 4-OCH₃C₁₃H₁₁NO₃9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (m, 1H), 7.1 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H)164.91732>98

Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Enzyme Inhibition Assays

Given that many esters are substrates or inhibitors of hydrolases, a primary screen for inhibitory activity against carboxylesterases is a logical starting point.

This protocol utilizes the model substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by carboxylesterases to produce the chromogenic product p-nitrophenol (pNP).[7][8]

Materials:

  • Human liver microsomes or purified carboxylesterase (e.g., hCE1)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Substituted nicotinoylbenzoates (test compounds)

  • Benzil (positive control inhibitor)[9]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dissolve pNPA in a minimal amount of organic solvent (e.g., acetonitrile) and then dilute in phosphate buffer to the desired final concentration (e.g., 200 µM). Note that pNPA is unstable in aqueous solutions, so prepare this solution fresh.[10]

    • Prepare stock solutions of test compounds and the positive control in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of phosphate buffer to each well.

    • Add 10 µL of the enzyme solution (human liver microsomes or purified carboxylesterase) to each well, except for the no-enzyme control wells.

    • Add 10 µL of the test compound or positive control at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of pNP formation (V) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of spontaneous pNPA hydrolysis (from no-enzyme control wells) from all other rates.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate (pNPA) - Inhibitors - Buffer Add_Enzyme Add Enzyme and Inhibitor Reagents->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (pNPA) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for the carboxylesterase inhibition assay.

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted nicotinoylbenzoates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.[11]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Table 2: Hypothetical Biological Activity Data for a Series of Substituted Nicotinoylbenzoates

Compound IDCarboxylesterase IC₅₀ (µM)HeLa Cell GI₅₀ (µM)A549 Cell GI₅₀ (µM)
NB-1 >100>100>100
NB-2 15.28.512.3
NB-3 25.815.122.7
NB-4 85.178.495.2
Benzil 5.6N/AN/A
Target Engagement Assays

To confirm that a compound interacts with its intended target in a cellular context, a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) can be performed.[13][14][15][16] CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating:

    • Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation:

    • Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis:

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Elucidating the Mechanism of Action

Understanding the molecular mechanism by which substituted nicotinoylbenzoates exert their biological effects is a critical step in their development as potential therapeutic agents.

Apoptosis Induction

If a compound shows significant anti-proliferative activity, investigating its ability to induce apoptosis is a logical next step. Nicotine itself has been shown to have complex, context-dependent effects on apoptosis.[17][18] It is plausible that substituted nicotinoylbenzoates could also modulate apoptotic pathways.

Potential Apoptotic Pathway Modulation:

Apoptosis_Pathway Compound Substituted Nicotinoylbenzoate Mitochondria Mitochondria Compound->Mitochondria  Stress Signal? Bcl2_family Bcl-2 Family (Bax, Bcl-2) Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c  Modulation Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by substituted nicotinoylbenzoates.

Experimental Approaches to Study Apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measures the activity of key executioner caspases like caspase-3 and caspase-7.

  • Western Blotting for Apoptotic Markers: Detects changes in the expression of proteins involved in apoptosis, such as Bcl-2 family members and cleaved PARP.

Preliminary Pharmacokinetic Profiling

An early assessment of the pharmacokinetic properties of lead compounds is essential for their further development. In vitro assays can provide valuable initial data.

In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes can provide an indication of its susceptibility to metabolism.[19]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • Cell Permeability: Assays such as the Caco-2 permeability assay can predict the potential for oral absorption.

Conclusion

The substituted nicotinoylbenzoate scaffold represents a promising starting point for the discovery of novel bioactive molecules. The experimental protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound class. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of substituted nicotinoylbenzoates and advance the development of new drug candidates.

References

  • CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method - Google Patents.
  • US3337569A - Method of producing o-nicotinoylcholine chloride - Google Patents.
  • Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Available from: [Link]

  • An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters - Frontiers. Available from: [Link]

  • Cell viability measurement of Nicotinoyl-LVH by MTT assay - ResearchGate. Available from: [Link]

  • Nicotine inhibition of apoptosis suggests a role in tumor promotion - PubMed. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available from: [Link]

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Available from: [Link]

  • Nicotine modulation of apoptosis in human coronary artery endothelial cells - PubMed. Available from: [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. Available from: [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed. Available from: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available from: [Link]

  • Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways - PMC - NIH. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Synthesis of Aromatic Ester - YouTube. Available from: [Link]

  • Benzoin Characterization via NMR and IR | PDF | Proton Nuclear Magnetic Resonance | Spectroscopy - Scribd. Available from: [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - MDPI. Available from: [Link]

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Available from: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available from: [Link]

  • Rapid pharmacokinetics screening of drug candidates in vitro and in vivo - ResearchGate. Available from: [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

  • Pharmacological investigation of new niclosamide-based isatin hybrids as antiproliferative, antioxidant, and apoptosis inducers - PubMed Central. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. Available from: [Link]

  • Carboxylesterase (CE1) Inhibition Assay - Evotec. Available from: [Link]

  • A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclini - Semantic Scholar. Available from: [Link]

  • Target Engagement in Adherent Cells Quantification | Protocol Preview - YouTube. Available from: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. Available from: [Link]

  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds - MDPI. Available from: [Link]

  • I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? | ResearchGate. Available from: [Link]

Sources

Strategic Utilization of Methoxy-Substituted Benzoates in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MXB-2024

Abstract & Strategic Overview

Methoxy-substituted benzoates (e.g., methyl 4-methoxybenzoate, methyl 3,4,5-trimethoxybenzoate) represent a critical scaffold class in medicinal chemistry. Their utility stems from the unique electronic "push-pull" dynamic between the electron-donating methoxy group (EDG) and the electron-withdrawing ester moiety (EWG).

For the drug developer, these substrates are not merely intermediates but strategic pivot points. The methoxy group serves as a masked hydroxyl (phenol) that modulates lipophilicity (LogP) during early-stage screening, while the ester provides a robust handle for acyl substitution or reduction. This guide details high-value transformations of methoxy benzoates, focusing on regioselective functionalization and chemoselective deprotection , with protocols optimized for scalability and safety.

Electronic Profile & Reactivity Map

The chemical behavior of methoxy benzoates is dictated by the competition between resonance and induction.

  • The Methoxy Group (-OMe): Strong resonance donor (+R), weak inductive withdrawer (-I). Directs electrophiles ortho/para.

  • The Ester Group (-COOR): Strong resonance withdrawer (-R), inductive withdrawer (-I). Directs electrophiles meta.

Senior Scientist Insight: In electrophilic aromatic substitution (EAS), the activating power of the methoxy group generally dominates the deactivating ester. However, for Directed Ortho Metalation (DoM) , the ester is a potential liability (nucleophilic attack) unless specific non-nucleophilic bases are employed.

Visualization: Reactivity Pathways

The following diagram maps the divergent synthetic pathways accessible from a standard methoxy benzoate core.

ReactivityMap Start Methoxy Benzoate (Starting Material) DoM Ortho-Functionalization (LiTMP / Electrophile) Start->DoM Low Temp Non-Nu Base Demethyl O-Demethylation (Unmasking Phenols) Start->Demethyl BBr3 or AlCl3/Thiol Reduct Reduction to Benzyl Alcohol Start->Reduct LAH or DIBAL-H Hydro Saponification to Benzoic Acid Start->Hydro LiOH/THF Prod_DoM Ortho-Substituted Benzoate DoM->Prod_DoM Prod_Phenol Hydroxy Benzoate (Phenolic API) Demethyl->Prod_Phenol Prod_Alc Methoxy Benzyl Alcohol Reduct->Prod_Alc Prod_Acid Methoxy Benzoic Acid Hydro->Prod_Acid

Figure 1: Divergent synthetic pathways for methoxy-substituted benzoates. Note the requirement for non-nucleophilic bases in the DoM pathway to avoid ester attack.

Detailed Experimental Protocols

Protocol A: Chemoselective Demethylation using Boron Tribromide ( )

Application: Unmasking a phenolic pharmacophore from a methoxy benzoate. Mechanism:


 acts as a Lewis acid, coordinating to the ether oxygen. Bromide ion acts as a nucleophile to cleave the methyl group (

mechanism).

Safety Critical:


 is pyrophoric and reacts violently with moisture.
Reagents & Stoichiometry
ComponentEquiv.Role
Methoxy Benzoate (SM) 1.0Substrate
Boron Tribromide (

)
2.5 - 3.0Lewis Acid Reagent (1.0M in DCM)
Dichloromethane (DCM) SolventAnhydrous, degassed

(sat.[1] aq.)
ExcessQuench buffer
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and internal temperature probe.

  • Solvation: Dissolve the Methoxy Benzoate (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer the

    
     solution (1.0M in DCM) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes.
    
    • Control Point: Ensure internal temperature does not rise above -70°C.[2]

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC or LCMS. The formation of a borate complex often precipitates; this is normal.

  • Quench (Critical): Cool back to -20°C. Add Methanol (MeOH) dropwise (very exothermic) to destroy excess reagent, followed by saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    

Troubleshooting: If ester cleavage (hydrolysis) is observed alongside demethylation, reduce the temperature to -40°C max and limit reaction time.

Protocol B: Directed Ortho-Metalation (DoM) of Benzoates

Application: Installing electrophiles (I, Br, CHO) ortho to the ester/methoxy group. Challenge: Standard bases like n-BuLi will attack the ester carbonyl (nucleophilic attack), destroying the substrate. Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), a bulky, non-nucleophilic base.

Reagents & Stoichiometry
ComponentEquiv.Role
Methoxy Benzoate 1.0Substrate
LiTMP 1.2Non-nucleophilic Base (Generated in situ)
Electrophile (

, DMF, etc.)
1.5Trapping agent
THF SolventAnhydrous
Step-by-Step Methodology
  • Base Generation: In a separate flask, add 2,2,6,6-tetramethylpiperidine (1.25 equiv) to THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir 30 mins at 0°C to form LiTMP.

  • Metalation: Cool the LiTMP solution to -78°C . Add the Methoxy Benzoate solution (in THF) dropwise down the side of the flask.

    • Mechanism:[3][4][5][6][7][8] The bulky LiTMP removes the proton ortho to the ester (thermodynamic control) or ortho to the methoxy (kinetic control), stabilized by Li-O coordination.

    • Time: Stir for 45-60 minutes at -78°C. Do not warm.

  • Electrophile Trapping: Add the electrophile (e.g., Iodine dissolved in THF) rapidly.

  • Quench: Add saturated

    
     solution. Warm to room temperature.
    
Protocol C: Exhaustive Reduction to Benzyl Alcohols

Application: Converting the ester to a primary alcohol for linker attachment.

Comparative Reagent Selection
ReagentConditionsSelectivityRecommendation

(LAH)

/THF, 0°C
Reduces esters, acids, nitrilesStandard Use. High yield, rigorous exclusion of water required.
DIBAL-H Toluene, -78°CReduces esters to Aldehydes (1 eq) or Alcohols (excess)Use for stopping at Aldehyde stage.

MeOH, RefluxGenerally unreactive toward estersNot Recommended unless modified with

or

.
LAH Protocol (Standard)
  • Suspend

    
     (1.5 equiv) in anhydrous THF at 0°C under Argon.
    
  • Add Methoxy Benzoate (dissolved in THF) dropwise.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Warm to RT and stir for 1 hour.

  • Fieser Quench: For x grams of LAH, add x mL water, x mL 15% NaOH, and 3x mL water sequentially. Filter the granular white precipitate.

Case Study: Synthesis of a Reserpine Analog Intermediate

Context: The trimethoxybenzoate moiety is a key pharmacophore in Reserpine (antihypertensive/antipsychotic). A key step involves coupling the trimethoxybenzoic acid to the alkaloid core.

Workflow:

  • Starting Material: Methyl 3,4,5-trimethoxybenzoate.

  • Hydrolysis: Saponification using

    
     in THF/
    
    
    
    (RT, 4h).
    • Why LiOH? Milder than NaOH, prevents decarboxylation of electron-rich rings.

  • Acid Chloride Formation: Treatment with Oxalyl Chloride/DMF (cat.) in DCM.

  • Coupling: Reaction with the indole alkaloid core (nucleophile).

This modular approach allows the "trimethoxy" motif to be preserved until the final assembly, maintaining the specific electronic density required for receptor binding.

References

  • Demethylation Protocols

    • Common Organic Chemistry.[9] "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)."

  • Ortho-Lithiation Mechanisms

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[6] Chemical Reviews, 1990.

  • Reduction of Benzoates

    • Organic Syntheses.[2][10] "Benzoic acid, m-nitro-, methyl ester (Nitration and General Handling)."

  • Drug Synthesis Applications

    • National Institutes of Health (NIH). "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides."
  • Boron Tribromide Mechanistic Study

    • Journal of Organic Chemistry.[11] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation."[5]

Sources

Application Note: Methyl 3-(6-methoxynicotinoyl)benzoate as a Scaffold in Novel Herbicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery, specifically those focusing on Phytoene Desaturase (PDS) inhibitors and Structure-Activity Relationship (SAR) optimization of benzoylpyridine herbicides.[1]

Executive Summary

Methyl 3-(6-methoxynicotinoyl)benzoate represents a critical "diaryl ketone" scaffold in the discovery of bleaching herbicides. Structurally analogous to commercial Phytoene Desaturase (PDS) inhibitors like Diflufenican and Picolinafen , this molecule replaces the traditional amide linkage with a ketone bridge, offering a unique vector for "scaffold hopping" to overcome resistance mechanisms.

This guide details the synthesis , chemical derivatization , and biological validation of this scaffold. It provides a self-validating protocol for transforming this intermediate into a library of potential PDS inhibitors, targeting the accumulation of phytoene in Amaranthus retroflexus and Setaria viridis.

Scientific Background & Mechanism

The Target: Phytoene Desaturase (PDS)

PDS is a key enzyme in the carotenoid biosynthesis pathway.[2][3] Inhibition of PDS prevents the conversion of colorless phytoene into colored carotenoids (ζ-carotene), leading to the destruction of chlorophyll by photo-oxidation. This results in the characteristic "bleaching" symptom in treated weeds.[1]

The Scaffold Logic: Diaryl Ketones vs. Amides

Commercial PDS inhibitors (e.g., Diflufenican) typically utilize a nicotinamide core. However, weed populations (e.g., Raphanus raphanistrum) are evolving resistance via point mutations (e.g., Arg304) in the PDS gene.

  • The Innovation: Methyl 3-(6-methoxynicotinoyl)benzoate utilizes a ketone bridge (benzoylpyridine structure) rather than an amide.[1] This alters the binding geometry within the PDS cofactor tunnel, potentially bypassing resistance conferred by specific amino acid mutations that affect amide hydrogen bonding.

  • The 6-Methoxy Handle: The methoxy group on the pyridine ring serves as a "pro-nucleophile." It can be selectively hydrolyzed to a hydroxyl group, allowing for the introduction of lipophilic side chains (e.g., trifluoromethyl ethers) crucial for membrane penetration.

Pathway Visualization

PDS_Inhibition GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase ZetaCarotene ζ-Carotene (Pre-Carotenoid) Phytoene->ZetaCarotene PDS Enzyme PhotoOx Photo-Oxidation (Bleaching) Phytoene->PhotoOx Absence of Carotenoids Chlorophyll Chlorophyll Protection ZetaCarotene->Chlorophyll Carotenoid Synthesis Scaffold Methyl 3-(6-methoxynicotinoyl)benzoate (Inhibitor Scaffold) Scaffold->Phytoene Blocks PDS (Accumulation)

Figure 1: Mechanism of Action.[1] The scaffold targets the PDS enzyme, blocking the conversion of Phytoene to ζ-Carotene, leading to downstream photo-oxidation.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize Methyl 3-(6-methoxynicotinoyl)benzoate via a Palladium-Catalyzed Carbonylative Coupling. This method is superior to Friedel-Crafts acylation due to higher regioselectivity on the pyridine ring.[1]

Reagents:

  • Methyl 3-iodobenzoate (1.0 eq)[1]

  • 6-Methoxypyridin-3-ylboronic acid (1.2 eq)[1]

  • Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)[1]

  • K₂CO₃ (3.0 eq)

  • Carbon Monoxide (CO) balloon (1 atm)

  • Solvent: Anisole or Toluene (0.2 M)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, combine Methyl 3-iodobenzoate (2.62 g, 10 mmol), 6-Methoxypyridin-3-ylboronic acid (1.84 g, 12 mmol), Pd(OAc)₂ (112 mg), Xantphos (578 mg), and K₂CO₃ (4.14 g).

  • Inertion: Evacuate and backfill with Argon (3x). Add Anisole (50 mL).

  • Carbonylation: Bubble CO gas through the solution for 5 minutes, then attach a CO balloon.

  • Reaction: Heat to 80°C with vigorous stirring for 12 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product should appear as a UV-active spot at R_f ~ 0.4.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO₂, Gradient: 0% → 20% EtOAc in Hexanes).

  • Validation:

    • Yield: Expected 75-85% (Solid).

    • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methyl ester singlet (~3.9 ppm) and the methoxy singlet (~4.0 ppm). The ketone bridge will shift the ortho-protons downfield (~8.2-8.5 ppm).[1]

Protocol B: Derivatization for SAR Library

Objective: Convert the scaffold into a "Lead Candidate" by hydrolyzing the ester and coupling with lipophilic amines (mimicking the Diflufenican tail).

  • Hydrolysis: Dissolve the scaffold (1.0 eq) in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 4 hours. Acidify with 1M HCl to precipitate the free acid.

  • Amide Coupling: React the free acid with 3-trifluoromethylaniline (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Why this amine? The 3-CF₃ group is critical for binding in the hydrophobic pocket of PDS.

Biological Evaluation (PDS Inhibition Assay)

Objective: Quantify herbicidal activity via the Phytoene Accumulation Index .

Test System: Arabidopsis thaliana (Model) or Amaranthus retroflexus (Target Weed).[1]

Protocol:

  • Treatment: Sow seeds on agar plates containing the test compound at concentrations of [0.1, 1, 10, 100] µM. Include Diflufenican (1 µM) as a positive control and DMSO as a negative control.

  • Growth: Incubate for 14 days under continuous light (100 µE m⁻² s⁻¹).

  • Visual Scoring:

    • Score 0: Green, healthy.

    • Score 3: Chlorosis (yellowing) at edges.[1]

    • Score 5: Complete bleaching (white tissues), necrosis.[1]

  • Phytoene Extraction (Quantitative):

    • Harvest 100 mg of leaf tissue.[1]

    • Extract with 1 mL Methanol:Acetone (1:1).[1]

    • Analyze via HPLC (C18 column, Acetonitrile/Methanol gradient).

    • Success Metric: A significant peak at 286 nm (Phytoene) indicates PDS inhibition.

Assay Workflow Diagram

Assay_Workflow Start Synthesized Scaffold (Library) Screen In Vitro Screen (Arabidopsis/Lemna) Start->Screen Phenotype Phenotype Check (Bleaching/Chlorosis) Screen->Phenotype Extraction Solvent Extraction (MeOH:Acetone) Phenotype->Extraction If Bleached HPLC HPLC Analysis (286 nm Detection) Extraction->HPLC Result Phytoene Accumulation Confirmation HPLC->Result

Figure 2: Screening workflow for validating PDS inhibition activity.

Physical Properties & Safety Data

PropertyValueNote
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Appearance White to Off-White Solid
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires emulsifier (e.g., Tween 20) for bioassays.[1]
Storage -20°C, DesiccatedHydrolysis-prone ester; keep dry.
Hazards Irritant (Skin/Eye)Handle with PPE; potential respiratory irritant.[1]

References

  • PDS Inhibition Mechanism

    • Title: Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms.[1]

    • Source: PubMed / Structure (2017).[1][2]

    • URL:[Link]

  • Benzoylpyridine Herbicides

    • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping.[3]

    • Source: Journal of Agricultural and Food Chemistry (2024).[1]

    • URL:[Link][1]

  • Synthesis of Diaryl Ketones

    • Title: Palladium-Catalyzed Carbonylative Cross-Coupling Reactions.[1]

    • Source: Organic Syntheses.[1][4]

    • URL:[Link][1]

  • Resistance Management

    • Title: Non-target-site resistance to PDS-inhibiting herbicides in a wild radish population.[1]

    • Source: Pest Management Science (2019).[5]

    • URL:[Link][1]

Sources

Application Notes & Protocols: Methyl 3-(6-methoxynicotinoyl)benzoate as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Materials Division

This document provides a technical guide for researchers and scientists on the potential applications of Methyl 3-(6-methoxynicotinoyl)benzoate in material science. While primarily documented as a synthetic intermediate in pharmaceutical chemistry, its unique molecular architecture, featuring multiple functional groups, presents significant opportunities for the rational design of novel functional materials. We will explore its potential as a building block for Metal-Organic Frameworks (MOFs) and high-performance polymers, providing detailed, field-proven protocols for synthesis and characterization.

Molecular Overview and Synthetic Rationale

Methyl 3-(6-methoxynicotinoyl)benzoate is an aromatic ketone with a distinct trifunctional design:

  • Pyridine Ring (Nitrogen Heterocycle): The nitrogen atom serves as a potent coordination site (Lewis base) for metal ions, making it an ideal candidate for constructing coordination polymers and MOFs.

  • Benzoate Ester: This group can be readily hydrolyzed to a carboxylic acid, a cornerstone functional group for forming robust linkages in MOFs (paddlewheel structures) and for condensation polymerization.

  • Aromatic Backbone: The rigid phenyl and pyridine rings can impart thermal stability and desirable photophysical properties to the resulting materials.

This combination makes Methyl 3-(6-methoxynicotinoyl)benzoate a versatile precursor. The protocols herein are designed to leverage these functionalities to create materials with tailored properties.

Application I: A Linker for Luminescent Metal-Organic Frameworks

The inherent rigidity and nitrogen coordination site of the pyridine ring make the carboxylate derivative of this molecule an excellent candidate for a tritopic organic linker in MOF synthesis. The extended aromatic system suggests that the resulting MOFs could exhibit interesting photoluminescent properties.

Workflow for MOF Synthesis and Characterization

The overall process involves a two-step synthesis followed by structural and property analysis. This workflow ensures the successful formation of the linker and its subsequent assembly into a crystalline framework.

MOF_Workflow cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: MOF Assembly cluster_2 Step 3: Characterization A Methyl 3-(6-methoxynicotinoyl)benzoate B Saponification (LiOH, THF/H2O) A->B Hydrolysis C 3-(6-methoxynicotinoyl)benzoic acid (Linker) B->C Acidification D Linker + Metal Salt (e.g., Zn(NO3)2·6H2O) C->D E Solvothermal Reaction (DMF, 120 °C, 24h) D->E Self-Assembly F Crystalline MOF Product E->F Isolation G Structural Analysis (PXRD, SC-XRD) F->G H Porosity Analysis (N2 Isotherm, BET) F->H I Property Analysis (PL Spectroscopy, TGA) F->I

Caption: Workflow for MOF synthesis using a derivative of the title compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-(6-methoxynicotinoyl)benzoic acid (Organic Linker)

  • Rationale: The methyl ester is converted to a carboxylic acid via saponification. Lithium hydroxide (LiOH) is a strong base for this hydrolysis. A THF/water solvent system is used to ensure solubility of both the organic starting material and the inorganic base. Acidification protonates the carboxylate salt, causing the desired product to precipitate.

  • Procedure:

    • Dissolve Methyl 3-(6-methoxynicotinoyl)benzoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (2.5 eq) to the solution and stir vigorously at 60 °C for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~3 using 1M HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

    • Confirm product identity and purity using ¹H NMR and FTIR spectroscopy. The disappearance of the methyl ester peak (~3.9 ppm in ¹H NMR) and the appearance of a broad O-H stretch in the FTIR spectrum are indicative of success.

Protocol 2.2.2: Solvothermal Synthesis of a Zinc-based MOF

  • Rationale: Solvothermal synthesis uses elevated temperature and pressure to encourage the formation of highly crystalline materials that may not form at ambient conditions. Dimethylformamide (DMF) is a common high-boiling point solvent for MOF synthesis. A zinc(II) salt is chosen for its versatile coordination chemistry, often leading to frameworks with interesting topologies and luminescent properties.

  • Procedure:

    • In a 20 mL scintillation vial, combine 3-(6-methoxynicotinoyl)benzoic acid (0.1 mmol, 25.7 mg), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg), and 10 mL of DMF.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool slowly to room temperature over 12 hours. Slow cooling is critical for the growth of large, high-quality single crystals.

    • Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then solvent-exchange with chloroform (3 x 10 mL) over 24 hours to remove residual DMF from the pores.

    • Collect the crystals by filtration and dry under a gentle stream of nitrogen.

Recommended Characterization
Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern with sharp peaks, distinct from the starting materials.
N₂ Sorption Analysis (BET) To determine the porosity and specific surface area of the activated MOF.A Type I or Type IV isotherm, indicating microporous or mesoporous character, with a calculated BET surface area.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and identify the temperature of solvent loss and framework decomposition.A stable plateau up to >300 °C, followed by a sharp weight loss corresponding to framework decomposition.
Photoluminescence (PL) Spectroscopy To investigate the emission and excitation properties of the MOF, which may arise from the organic linker or metal-to-linker charge transfer.Potential for blue or green emission upon excitation with UV light, characteristic of many zinc-based coordination polymers.

Application II: Monomer for High-Performance Polyamides

Following hydrolysis to its carboxylic acid form, the molecule can act as a monomer in condensation polymerization. The rigid, aromatic structure is expected to produce polyamides with high thermal stability (high glass transition temperature, Tg) and mechanical strength, suitable for specialty engineering applications.

Workflow for Polymer Synthesis and Analysis

Polymer_Workflow cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Characterization A 3-(6-methoxynicotinoyl)benzoic acid B A + Diamine Monomer (e.g., 4,4'-oxydianiline) A->B C Condensation Polymerization (Amide Coupling Agent) B->C Reaction D High Molecular Weight Polyamide C->D Isolation E Molecular Weight (GPC) D->E F Thermal Properties (DSC, TGA) D->F G Structural Verification (FTIR, NMR) D->G

Caption: Workflow for synthesizing and characterizing a high-performance polyamide.

Detailed Experimental Protocol: Polyamide Synthesis
  • Rationale: This protocol utilizes a common method for synthesizing aramids (aromatic polyamides) at low temperatures using a phosphite-based coupling agent. N-Methyl-2-pyrrolidone (NMP) is an excellent polar aprotic solvent for polymerizations. 4,4'-Oxydianiline (ODA) is a common flexible diamine co-monomer that can enhance solubility and processability.

  • Procedure:

    • To a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add 3-(6-methoxynicotinoyl)benzoic acid (1.0 eq), 4,4'-oxydianiline (1.0 eq), calcium chloride (0.5 eq), and pyridine (2.0 eq).

    • Add dry N-Methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of approximately 15% (w/v).

    • Stir the mixture at room temperature until all solids dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triphenyl phosphite (1.1 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and then heat to 100 °C for 5-8 hours. The solution will become highly viscous as the polymer forms.

    • Precipitate the polymer by pouring the viscous solution into a large volume of rapidly stirring methanol.

    • Collect the fibrous polymer product by filtration, wash extensively with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.

Recommended Characterization
Technique Purpose Expected Outcome
Gel Permeation Chromatography (GPC) To determine the number average (Mn), weight average (Mw) molecular weights, and polydispersity index (PDI).High molecular weights (Mw > 20,000 g/mol ) with a PDI between 1.5 and 2.5, indicative of successful step-growth polymerization.
Differential Scanning Calorimetry (DSC) To identify the glass transition temperature (Tg), a key indicator of thermal performance.A high Tg, potentially in the range of 200-280 °C, reflecting the rigid aromatic backbone of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the amide bond.Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and disappearance of the carboxylic acid O-H stretch.

Safety and Handling

  • Always handle Methyl 3-(6-methoxynicotinoyl)benzoate and its derivatives in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all reagents before use. Solvents like DMF and NMP have specific handling requirements. High-temperature reactions should be conducted with appropriate shielding.

Conclusion

Methyl 3-(6-methoxynicotinoyl)benzoate represents a promising, yet underexplored, platform molecule for material science. Its conversion into a bifunctional carboxylic acid linker enables access to crystalline, porous Metal-Organic Frameworks with potential for applications in gas storage or sensing. Furthermore, its use as a rigid monomer opens pathways to high-performance aromatic polyamides with excellent thermal stability. The protocols and characterization workflows detailed herein provide a comprehensive starting point for researchers to unlock the material potential of this versatile chemical building block.

References

  • Title: Solvothermal synthesis of metal-organic frameworks. Source: Chemical Society Reviews. URL: [Link]

  • Title: Luminescent metal-organic frameworks. Source: Chemical Society Reviews. URL: [Link]

  • Title: Recent development of aramid fibers. Source: Advanced Materials. URL: [Link]

Application Notes and Protocols for the Synthesis and Evaluation of Methyl 3-(6-methoxynicotinoyl)benzoate Analogs as Potential PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nicotinoylbenzoate Scaffolds

The benzophenone motif and its heterocyclic analogs are privileged structures in medicinal chemistry, frequently serving as the core of potent enzyme inhibitors. Within this class, compounds featuring a nicotinoyl linkage to a benzoate moiety have garnered significant interest, particularly for their potential to modulate the activity of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is of significant therapeutic interest for the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a specific subclass of these inhibitors: Methyl 3-(6-methoxynicotinoyl)benzoate and its analogs. We will delve into plausible synthetic routes, provide detailed experimental protocols, and outline methodologies for assessing their biological activity as PDE4 inhibitors, drawing upon principles elucidated in the broader patent literature concerning related chemical entities.

Synthetic Strategies: Accessing the Nicotinoylbenzoate Core

The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate and its analogs can be approached through several established synthetic methodologies. The choice of a specific route will often depend on the availability of starting materials, desired scale, and the specific substitutions on either the benzoate or the nicotinoyl ring. Two primary retrosynthetic disconnections are considered here: a Friedel-Crafts acylation approach and a more versatile cross-coupling strategy.

Strategy 1: Friedel-Crafts Acylation

The most direct approach to forming the ketone linkage is through a Lewis acid-catalyzed Friedel-Crafts acylation of a suitable benzoate derivative with a nicotinoyl halide.[5][6][7] This method is often efficient for electron-rich aromatic systems.

Retrosynthetic Analysis (Friedel-Crafts):

G Target Methyl 3-(6-methoxynicotinoyl)benzoate Disconnect1 Friedel-Crafts Acylation Target->Disconnect1 StartingMaterials Methyl Benzoate + 6-Methoxynicotinoyl Chloride Disconnect1->StartingMaterials

Figure 1: Retrosynthetic approach via Friedel-Crafts acylation.

Protocol 1: Synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of the title compound. Optimization of reaction conditions (catalyst, solvent, temperature) may be necessary for specific analogs.

Materials:

  • 6-Methoxynicotinoyl chloride

  • Methyl benzoate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add methyl benzoate (1.5 eq) to the suspension. In a separate flask, dissolve 6-methoxynicotinoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Acylation Reaction: Add the solution of 6-methoxynicotinoyl chloride dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(6-methoxynicotinoyl)benzoate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

  • Stoichiometry: An excess of methyl benzoate is used to drive the reaction towards the product, as it also acts as a solvent in some cases.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize side-product formation.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A more versatile and often milder alternative to Friedel-Crafts acylation is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This approach involves the coupling of a boronic acid or ester derivative of one aromatic ring with a halide of the other. This method offers greater functional group tolerance.

Retrosynthetic Analysis (Suzuki-Miyaura):

G Target Methyl 3-(6-methoxynicotinoyl)benzoate Disconnect2 Suzuki-Miyaura Coupling Target->Disconnect2 StartingMaterials Methyl 3-bromobenzoate + (6-methoxypyridin-3-yl)boronic acid Disconnect2->StartingMaterials

Figure 2: Retrosynthetic approach via Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling to form the biaryl precursor, which would then be oxidized to the target ketone.

Materials:

  • Methyl 3-bromobenzoate

  • (6-Methoxypyridin-3-yl)boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 3-bromobenzoate (1.0 eq), (6-methoxypyridin-3-yl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Coupling Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the resulting biaryl compound by silica gel column chromatography.

  • Oxidation: The subsequent oxidation of the biaryl linkage to the ketone can be achieved using standard oxidizing agents (e.g., KMnO₄, CrO₃), though this step may require significant optimization.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle of the Suzuki-Miyaura reaction.

  • Base: The base is required to activate the boronic acid for transmetalation.

  • Degassing: Removal of oxygen is essential to prevent the oxidation and deactivation of the palladium catalyst.

Biological Evaluation: Assessing PDE4 Inhibitory Activity

The primary therapeutic rationale for the synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate analogs is their potential as PDE4 inhibitors. A robust and reliable in vitro assay is essential to determine the potency and selectivity of these compounds.

Workflow for Biological Evaluation:

G cluster_0 Compound Synthesis & Purification cluster_1 In Vitro Assay cluster_2 Data Analysis A Synthesize Analogs B Purify by Chromatography A->B C Characterize (NMR, MS) B->C D PDE4 Enzyme Assay (e.g., FRET or Radiometric) C->D E Determine IC50 Values D->E F Structure-Activity Relationship (SAR) Analysis E->F G Selectivity Profiling (vs. other PDE isoforms) F->G

Figure 3: Workflow for the synthesis and biological evaluation of PDE4 inhibitors.

Protocol 3: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for measuring PDE4 inhibition using a fluorescence polarization (FP) based assay.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP substrate (fluorescein-labeled cAMP)

  • Anti-cAMP antibody

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the microplate. Also include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the PDE4 enzyme to all wells except the negative controls. Then, add the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add the anti-cAMP antibody to all wells. The antibody will bind to the unhydrolyzed FAM-cAMP.

  • FP Measurement: Incubate for another 15 minutes and then measure the fluorescence polarization. A high FP signal indicates that the FAM-cAMP has not been hydrolyzed and is bound to the antibody (i.e., the enzyme was inhibited). A low FP signal indicates hydrolysis of the substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Fluorescence Polarization: This detection method is highly sensitive and allows for a homogenous assay format (no wash steps), making it suitable for high-throughput screening.

  • Controls: Positive and negative controls are essential for validating the assay performance and for data normalization.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of nicotinamide and benzophenone PDE4 inhibitors, several structural features are likely to be important for the activity of Methyl 3-(6-methoxynicotinoyl)benzoate analogs.[12][13]

Key Structural Considerations:

Structural Region Potential for Modification Expected Impact on Activity
6-Methoxy Group (Nicotinoyl Ring) Replacement with other alkoxy groups (ethoxy, isopropoxy), or halogens.The methoxy group is often crucial for binding to a key region of the PDE4 active site. Small modifications may be tolerated, but larger groups could be detrimental.
Benzoate Ring Substitution Introduction of small alkyl, halogen, or nitro groups at various positions.Substituents on the benzoate ring can influence the electronic properties and steric fit of the molecule in the active site, potentially modulating potency and selectivity.
Methyl Ester Hydrolysis to the carboxylic acid, or conversion to amides.The ester group may interact with specific residues in the active site. Conversion to an acid or amide can alter the hydrogen bonding potential and pharmacokinetic properties.

Hypothetical SAR Model:

G cluster_0 Methyl 3-(6-methoxynicotinoyl)benzoate Scaffold Scaffold R1 R1 (6-position) R2 R2 (Benzoate Ring) R3 R3 (Ester) R1_info Critical for Potency (e.g., small alkoxy) R2_info Modulates Potency & Selectivity (e.g., halogens, small alkyls) R3_info Influences PK/PD (e.g., acid, amides)

Figure 4: A conceptual model for the structure-activity relationship of Methyl 3-(6-methoxynicotinoyl)benzoate analogs as PDE4 inhibitors. (Note: A chemical structure image would be embedded here in a full application).

Conclusion

The Methyl 3-(6-methoxynicotinoyl)benzoate scaffold represents a promising starting point for the development of novel PDE4 inhibitors. The synthetic routes outlined in this guide, based on established methodologies such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, provide a solid foundation for accessing a diverse range of analogs. The described in vitro biological evaluation protocol offers a robust means of assessing their inhibitory potency. By systematically exploring the structure-activity relationships, researchers can optimize this scaffold to develop potent and selective PDE4 inhibitors with potential therapeutic applications in inflammatory diseases like COPD.

References

  • US7595425B2: Friedel-crafts acylation process in ionic liquids.
  • WO2020164218A1: New process for friedel-crafts reaction, and catalyst therefore.
  • US4895984A: Acylation of aromatics.
  • PubMed ID: 10801961: Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Available at: [Link]

  • EP1439157B1: Method for producing Suzuki coupling compound catalysed by a nickel compound.
  • US2993904A: Preparation of 6-methylnicotinic acid.
  • EP2468701A1: Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • CN102093247A: Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • US4579953A: Process for the production of 6-methylnicotinic acid ester.
  • US20210060060A1: Compositions and methods for the treatment of lung emphysema and other forms of copd.
  • CN114437031A: Synthetic method of 6-methyl nicotine.
  • US6255542B1: Process for the preparation of 2-chloro-4-nitro-alkylbenzenes.
  • MDPI, IJMS, 24, 11518: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available at: [Link]

  • WO2014093566A1: An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • US10233498B2: Therapeutic agent for emphysema and COPD.
  • Patsnap Eureka: Synthesis method of 6-methyl nicotine. Available at: [Link]

  • ResearchGate: Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Available at: [Link]

  • PubMed ID: 36675545: Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Available at: [Link]

  • US5096916A: Treatment of chronic obstructive pulmonary disease (copd) by inhalation of an imidazoline.
  • MDPI, Molecules, 23, 2469: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available at: [Link]

  • EP0128279B1: Process for the preparation of 6-methyl-nicotinic-acid esters.
  • MDPI, IJMS, 24, 11518: Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. Available at: [Link]

  • WO2018106336A1: Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
  • US10336725B2: Chemical compounds.
  • EP1294366B1: Pharmaceutical compounds for treating copd.

Sources

Troubleshooting & Optimization

The Ketone Synthesis Helpdesk: Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Yield Optimization for Heterocyclic Diaryl Ketones

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Bottleneck) Target Molecule: Methyl 3-(6-methoxynicotinoyl)benzoate

Executive Summary & Strategy

You are attempting to synthesize Methyl 3-(6-methoxynicotinoyl)benzoate , a diaryl ketone bridging a deactivated benzoate ring and an electron-rich pyridine ring.

The Core Challenge: This molecule contains two sensitive functionalities:

  • The Methyl Ester: Susceptible to hydrolysis (acid/base) and nucleophilic attack (Grignard/Lithium reagents).

  • The Pyridine Nitrogen: Can poison metal catalysts and cause streaking during silica purification.

The Recommended Route: While classical Friedel-Crafts acylation fails on deactivated rings, and Grignard additions often lead to over-addition (tertiary alcohols), the Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling is the industry standard for this scaffold. It operates under mild conditions, preserving the ester.

Reaction Scheme:



The "Gold Standard" Protocol

Do not deviate from this baseline unless troubleshooting specific failures. This protocol is optimized for 3-pyridyl boronic acids which are prone to protodeboronation.

Reagents & Stoichiometry
ComponentRoleEquiv.Specific ReagentWhy?
Electrophile Substrate A1.0Methyl 3-iodobenzoateIodides undergo oxidative addition faster than bromides, crucial for CO insertion.
Nucleophile Substrate B1.2(6-methoxypyridin-3-yl)boronic acidExcess required to account for protodeboronation side-reaction.
Catalyst Metal0.03Pd(OAc)₂Acetate acts as a shuttle base; cheaper than Pd(dba)₂.
Ligand Stabilizer0.06XantphosCritical: Large bite angle prevents Pd-CO saturation (poisoning).
Source CarbonylBalloonCarbon Monoxide (CO)1 atm is sufficient; high pressure often inhibits the reaction.
Base Activator2.0K₃PO₄ (anhydrous)Milder than carbonates; prevents ester hydrolysis.
Solvent Medium-1,4-Dioxane / Toluene (4:1)Non-nucleophilic. Avoid alcohols to prevent transesterification.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial. Cool under Argon.

  • Solvent Degassing: Sparge the Dioxane/Toluene mixture with Argon for 30 mins. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add Pd(OAc)₂ (3 mol%) and Xantphos (6 mol%). Stir for 5 mins to form the active catalyst complex (Yellow

    
     Orange).
    
  • Substrate Addition: Add Methyl 3-iodobenzoate (1.0 eq), Boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • CO Introduction:

    • Vacuum/Purge: Briefly evacuate the headspace and refill with CO (balloon) three times.

    • Caution: Do not bubble CO through the liquid indefinitely; you risk stripping the solvent.

  • Reaction: Heat to 80°C for 12-16 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate.

Troubleshooting Guide (FAQ)

Q1: My conversion is stuck at <40%. TLC shows unreacted aryl iodide.

Diagnosis: Catalyst Poisoning by CO. In carbonylative coupling, CO is a double-edged sword. It is a reactant, but it also binds strongly to Palladium, forming inactive Pd(CO)n clusters. This prevents the Oxidative Addition of the aryl iodide.

The Fix:

  • Switch Ligand: Move from PPh₃ to Xantphos or DPEphos . These bidentate ligands occupy coordination sites, preventing the formation of inactive Pd-polycarbonyl species.

  • Temperature: Increase temperature to 90-100°C. Higher heat promotes CO dissociation, opening a site for the aryl iodide to bind.

  • CO Pressure: Do NOT use high pressure (autoclave). Use a simple balloon (1 atm). High pressure forces CO onto the metal, shutting down the cycle.

Q2: I am isolating the "Homocoupling" product (Biaryl) instead of the Ketone.

Diagnosis: "The Direct Suzuki Leak." This occurs when Transmetallation happens before CO Insertion. The boronic acid couples directly with the aryl iodide.

The Fix:

  • Increase CO Concentration (Carefully): While high pressure poisons the catalyst (see Q1), too low pressure causes direct coupling. Ensure the balloon is full and the headspace is actively purged.

  • Slow Addition: Add the Boronic Acid solution slowly via syringe pump over 2 hours. This keeps the concentration of nucleophile low relative to the Pd-Acyl intermediate, favoring the ketone pathway.

Q3: The product streaks badly on silica gel, and yield loss is high during purification.

Diagnosis: Pyridine-Silanol Interaction. The basic nitrogen of the 6-methoxynicotinoyl moiety interacts with acidic silanols on the silica gel, causing tailing and irreversible adsorption.

The Fix:

  • The "TEA Wash": Pre-treat your silica column. Flush the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Eluent Modification: Add 1% TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Alternative: Use Alumina (Neutral) instead of Silica for purification.

Mechanistic Visualization

Understanding the "Decision Points" in the catalytic cycle is vital for troubleshooting.

CarbonylativeSuzuki Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Ar-I Poisoning CO Poisoning (Pd-CO Saturation) Start->Poisoning High CO Pressure or Monodentate Ligand CO_Insert CO Insertion (Ar-CO-Pd-I) OxAdd->CO_Insert + CO (Rate Limiting) DirectSuzuki Direct Suzuki Coupling (Impurity: Biaryl) OxAdd->DirectSuzuki Low CO Pressure or Slow Insertion TransMet Transmetallation (Ar-CO-Pd-Ar') CO_Insert->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Ketone

Figure 1: The Carbonylative Cycle. Note the "Red Zones" where the reaction fails (Direct Coupling vs. Poisoning).

Alternative Route (Backup)

If the Carbonylative Suzuki persists in failing (e.g., due to lack of CO handling equipment), use the Weinreb Amide Protocol . This is longer but mechanically robust.

Workflow:

  • Activate: Convert 6-methoxynicotinic acid to its Weinreb Amide (using EDCI/HOBt and N,O-dimethylhydroxylamine).

  • Metallate: Prepare the Grignard reagent of the benzoate.

    • Warning: You cannot make a Grignard from Methyl 3-iodobenzoate directly; the ester will react.

    • Workaround: Use Knochel's Turbo-Grignard (iPrMgCl·LiCl) at -20°C . Perform an Iodine-Magnesium exchange on Methyl 3-iodobenzoate. The ester is stable at this temperature.

  • Couple: Add the Weinreb amide to the Turbo-Grignard at -20°C.

  • Quench: Acidic workup releases the ketone.

References

  • Carbonylative Suzuki Methodology: Bjerglund, K. M., Skrydstrup, T., & Molander, G. A. (2014).[1] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888–1891.[1] Link

  • Mechanism & Ligand Effects: Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar-X and Ar-M. Chemical Society Reviews, 40(10), 4986-5009. Link

  • Purification of Pyridines: BenchChem Technical Support. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Link

  • General Suzuki Guide: Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Link

Sources

Technical Support Center: Synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during this synthesis, providing you with the expert insights and troubleshooting strategies needed to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for Methyl 3-(6-methoxynicotinoyl)benzoate?

The most direct and commonly employed method for synthesizing Methyl 3-(6-methoxynicotinoyl)benzoate is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.[1][2] In this specific case, methyl benzoate serves as the aromatic substrate, and an activated form of 6-methoxynicotinic acid, typically the acyl chloride (6-methoxynicotinoyl chloride), is used as the acylating agent in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA).

G cluster_reactants Reactants MB Methyl Benzoate Product Methyl 3-(6-methoxynicotinoyl)benzoate MB->Product Friedel-Crafts Acylation MNC 6-Methoxynicotinoyl Chloride Catalyst Lewis Acid (e.g., AlCl₃) MNC->Catalyst Activation Catalyst->Product Friedel-Crafts Acylation

Caption: General workflow for Friedel-Crafts acylation.

Q2: My reaction yield is consistently low or the reaction fails to proceed to completion. What is the most probable cause?

Low yields in this specific Friedel-Crafts acylation are frequently traced back to catalyst deactivation . There are two primary reasons for this:

  • Deactivated Substrate: The methyl benzoate ring is electronically deactivated by the electron-withdrawing ester group (-COOCH₃), making it less nucleophilic and thus less reactive towards electrophilic substitution.[1][3][4]

  • Lewis Base Poisoning: The starting material, 6-methoxynicotinoyl chloride, contains a pyridine nitrogen atom. This nitrogen acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This non-productive complexation effectively sequesters the catalyst, preventing it from activating the acyl chloride to form the necessary acylium ion electrophile. The product molecule also contains Lewis basic sites (a ketone and an ester carbonyl) that complex with the catalyst.[1]

A common oversight is using a merely catalytic amount of Lewis acid. Due to the multiple complexation sites, a stoichiometric excess of the catalyst is almost always required.

Q3: I'm observing multiple spots on my TLC analysis post-reaction. What are the likely side products?

The presence of multiple spots on a TLC plate, aside from unreacted starting materials, typically points to two classes of side products:

  • Isomeric Products: While the ester group of methyl benzoate is a meta-director, small amounts of ortho and para acylation products (Methyl 2- and 4-(6-methoxynicotinoyl)benzoate) can form, especially under forcing conditions.

  • Hydrolysis Products: If the reaction is not performed under strictly anhydrous conditions, moisture can lead to the hydrolysis of the 6-methoxynicotinoyl chloride back to 6-methoxynicotinic acid and, to a lesser extent, the hydrolysis of the methyl benzoate ester to benzoic acid.

  • Demethylation Products: Harsh Lewis acids and elevated temperatures can cause demethylation of the methoxy group on the pyridine ring or the methyl ester, leading to phenolic or carboxylic acid impurities.

Troubleshooting Guide: Common Side Reactions & Solutions

Problem 1: Reaction Stalls or Fails to Initiate Due to Catalyst Deactivation

Causality: The core issue is the competition for the Lewis acid catalyst. The pyridine nitrogen of the acylating agent is a potent Lewis base and will readily form a stable, unreactive complex with the Lewis acid. This prevents the formation of the reactive electrophile, the acylium ion.

G cluster_paths Lewis Acid (AlCl₃) Fate cluster_desired Desired Pathway cluster_side Deactivating Side Reactions AlCl3 AlCl₃ Acyl_Cl Acyl Chloride (Carbonyl Oxygen) AlCl3->Acyl_Cl Productive Py_N Pyridine Nitrogen AlCl3->Py_N Non-Productive Ester_CO Ester Carbonyl AlCl3->Ester_CO Non-Productive Ketone_CO Product Ketone AlCl3->Ketone_CO Non-Productive Acylium Reactive Acylium Ion (ELECTROPHILE) Acyl_Cl->Acylium Activation Py_N_Complex Unreactive N-AlCl₃ Complex Py_N->Py_N_Complex Ester_Complex Deactivating Ester-AlCl₃ Complex Ester_CO->Ester_Complex Ketone_Complex Product-AlCl₃ Complex Ketone_CO->Ketone_Complex

Caption: Competing reaction pathways for the Lewis acid catalyst.

Solution: The most effective solution is to increase the stoichiometry of the Lewis acid to account for all Lewis basic sites in the reaction mixture.

Recommended Catalyst Stoichiometry

Lewis Basic Site Molar Equivalents of AlCl₃ Required
6-Methoxynicotinoyl Chloride (Pyridine N) 1.0 - 1.2 eq.
6-Methoxynicotinoyl Chloride (Carbonyl O) 1.0 eq.
Methyl Benzoate (Ester C=O) ~0.2-0.5 eq. (weaker complex)

| Total Recommended | 2.2 - 2.7 eq. |

Experimental Protocol: Overcoming Catalyst Deactivation
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet with a drying tube.

  • Initial Charge: Charge the flask with methyl benzoate (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq.). Allow the slurry to stir for 15-20 minutes.

  • Acyl Chloride Addition: Dissolve 6-methoxynicotinoyl chloride (1.1 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and move the product into the organic layer. Proceed with standard extraction, washing, and purification procedures.

Problem 2: Formation of Isomeric Byproducts (Regioselectivity Issues)

Causality: Friedel-Crafts acylation on substituted benzenes is governed by the directing effects of the substituent. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the meta position. However, no directing group is 100% selective, and trace amounts of ortho and para isomers can form.

Solution: While difficult to prevent entirely, the formation of isomers can be minimized by controlling the reaction temperature. Lower temperatures generally favor the thermodynamically preferred meta product. The primary solution lies in effective purification.

Protocol: Analysis and Purification of Regioisomers
  • TLC Analysis: Use a solvent system that provides good separation between the spots. A typical system might be Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The meta isomer is usually the major, less polar spot compared to potential acid impurities, but polarity relative to other isomers can vary.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography is the preferred method for separation.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (gradient elution). Collect fractions and analyze by TLC.

  • Structural Verification (¹H NMR): The substitution pattern can be definitively confirmed by proton NMR spectroscopy. The aromatic region of the spectrum is diagnostic:

    • 3-substituted (meta, desired): Will show four distinct protons on the benzoate ring, often appearing as a singlet (or narrow triplet), a doublet, another doublet, and a triplet of doublets.

    • 4-substituted (para): Will show a highly symmetric pattern, typically two doublets, each integrating to 2H.

    • 2-substituted (ortho): Will show four distinct protons, often with complex splitting patterns due to adjacent protons.

Problem 3: Demethylation of Methoxy or Ester Groups

Causality: The combination of a strong Lewis acid and heat can be harsh enough to cleave methyl ethers and methyl esters. The lone pair on the oxygen atom can coordinate to the Lewis acid, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Cl⁻).

Solution: Careful management of reaction conditions is critical.

Recommended Conditions to Minimize Demethylation

Parameter Recommended Condition Rationale
Temperature 0 °C to Room Temperature Avoid heating unless the reaction is exceptionally sluggish. Higher temperatures significantly increase the rate of demethylation.
Catalyst Aluminum Chloride (AlCl₃) While strong, it is often necessary. If demethylation is severe, consider a milder Lewis acid like iron(III) chloride (FeCl₃), but expect lower reactivity.

| Reaction Time | Monitor Closely | Do not let the reaction run unnecessarily long after completion. Once the starting material is consumed (per TLC/HPLC), proceed to workup. |

If demethylation persists, an alternative synthetic route that avoids a late-stage Friedel-Crafts acylation may be necessary.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link][1]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Online] Available at: [Link][3]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link][5]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. [Online] Available at: [Link][4]

  • Lechler, J. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Online Video] Available at: [Link][6]

  • Choudary, B. M., Sridhar, C., Sateesh, M., & Murthy, K. V. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 235-245. [Online] Available at: [Link][2]

Sources

Purification challenges of "Methyl 3-(6-methoxynicotinoyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5).

Ticket Reference: PUR-898786 | Category: Small Molecule Purification[1]

Welcome to the Technical Support Hub. This guide addresses the specific purification challenges associated with Methyl 3-(6-methoxynicotinoyl)benzoate . This molecule is a diaryl ketone featuring a methyl ester and a 6-methoxypyridine moiety.[1][2] Its "amphibious" nature—lipophilic due to the aryl rings/ester yet basic due to the pyridine nitrogen—creates a unique set of purification hurdles involving solubility, silica interactions, and hydrolytic stability.[2]

🔬 Molecular Profile & "Personality"

Before troubleshooting, understand the chemical behavior driving your issues:

  • The Trap: The pyridine nitrogen is a Lewis base.[1][2] It interacts strongly with the acidic silanols on silica gel, causing peak tailing and yield loss.[2]

  • The Risk: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, while the methoxy group is generally stable but can be sensitive to strong Lewis acids.[2]

  • The State: Often isolates as an off-white solid, but frequently "oils out" during crystallization attempts due to conformational flexibility around the ketone bridge.

📂 Module 1: Chromatography Troubleshooting

Issue: “My compound is streaking/tailing on the column, or co-eluting with impurities.”

The "Sticky Column" Phenomenon

Diagnosis: The pyridine nitrogen is hydrogen-bonding with silica silanols.[1] Standard Hexane/EtOAc gradients are often insufficient to break this interaction, leading to broad peaks that mask impurities.[1][2]

Solution: Mobile Phase Modification Do not increase polarity blindly.[1][2] You must competitively inhibit the silica surface.[1][2]

MethodProtocolMechanism
The Amine Block Add 1% Triethylamine (TEA) to the mobile phase.[1]TEA binds to silica silanols more strongly than the pyridine, "capping" the active sites.[2]
The Polar Shift Switch to DCM / Methanol (95:5) instead of Hex/EtOAc.Methanol is a protic solvent that disrupts H-bonding between the product and silica.[1][2]
The Neutralizer Pre-wash silica with 1% TEA in Hexane .[1][2]Pre-equilibrates the column, preventing the "front" of the band from sticking.[2]
Separation of Common Impurities
  • Impurity A (Starting Material): Methyl 3-cyanobenzoate or Methyl 3-bromobenzoate.[1][2] These are less polar.[1][2][3] They elute early.

  • Impurity B (Hydrolysis Product): 3-(6-methoxynicotinoyl)benzoic acid.[1][2] This is highly polar and will stick to the baseline unless MeOH/Acetic acid is used (Avoid this; remove via workup instead).[1][2]

  • Impurity C (Demethylated): Pyridone tautomer.[1][2] More polar than the target.[1][2]

📂 Module 2: Crystallization & Isolation

Issue: “The product oils out as a gum instead of crystallizing.”

Overcoming the "Oil-Out"

Diaryl ketones resist nucleation because the two aromatic rings can rotate, creating high entropy in the liquid phase.

Protocol: The "Dual-Solvent Displacement"

  • Dissolution: Dissolve the crude gum in a minimum amount of DCM (good solvent).[1][2]

  • Displacement: Add Isopropanol (IPA) (poor solvent) dropwise until slightly cloudy.

  • Evaporation: Gently rotary evaporate the DCM. As the DCM leaves, the higher-boiling IPA remains, forcing the compound to nucleate slowly.

  • Thermal Cycle: If oiling persists, heat the IPA suspension to 60°C and cool slowly to 4°C.

Table: Solvent Screening Results

Solvent System Outcome Notes
Hexane/EtOAc ❌ Oil/Gum Too fast precipitation; traps impurities.[1]
Ethanol (Abs) ⚠️ Moderate Good crystals, but yield loss due to solubility.[1][2]
IPA / Heptane Recommended Best balance.[1][2] Dissolve in hot IPA, add warm Heptane, cool slowly.

| Toluene | ❌ Poor | Solvates too well; hard to precipitate.[1][2] |

📂 Module 3: Chemical Stability & Workup

Issue: “I lost 30% of my mass during aqueous workup.”

The Silent Hydrolysis

The methyl ester at position 3 is electronically activated by the electron-withdrawing ketone.[1] It is more labile than a standard methyl benzoate.[1][2]

Critical Alert: Do NOT use strong bases (NaOH, KOH) or prolonged exposure to Carbonate washes.[1][2]

Correct Workup Protocol:

  • Quench: Use Saturated Ammonium Chloride (NH₄Cl) .[1][2] It is mildly acidic (pH ~5-6) and buffers the reaction without attacking the ester.[1][2]

  • Wash: If removing acidic impurities, use 5% NaHCO₃ cold and briefly.[1][2] Do not let the layers sit.[1][2]

  • Drying: Use MgSO₄. Avoid basic drying agents like K₂CO₃.[1][2]

📊 Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (Check Rf & Tailing) Start->CheckTLC Decision1 Is there tailing/streaking? CheckTLC->Decision1 Col_TEA Column Chromatography Add 1% Et3N to Mobile Phase Decision1->Col_TEA Yes (Pyridine interaction) Col_Std Standard Flash Column (Hex/EtOAc) Decision1->Col_Std No CheckSolid Physical State? Col_TEA->CheckSolid Col_Std->CheckSolid Cryst_IPA Recrystallization Solvent: IPA/Heptane CheckSolid->Cryst_IPA Solid/Powder Oil_Fix Oil-Out Protocol (DCM -> IPA displacement) CheckSolid->Oil_Fix Gum/Oil Final Pure Methyl 3-(6-methoxynicotinoyl)benzoate Cryst_IPA->Final Oil_Fix->Final

Caption: Decision matrix for selecting the optimal purification route based on TLC behavior and physical state.

❓ Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but watch the pH. Use an ammonium bicarbonate buffer (pH 7.5).[1][2] Do not use TFA (Trifluoroacetic acid) in the mobile phase if you want to recover the free base, as the pyridine will protonate, changing retention time and potentially salting out.[2]

Q: The NMR shows a split peak for the methoxy group.[1][2] Is it impure? A: Likely not.[1][2] Check if you are using a solvent that induces rotamers (like DMSO-d6).[1][2] However, if the shift is distinct (e.g., 3.9 ppm vs 4.0 ppm), you may have the regioisomer (4-methoxynicotinoyl) if the starting material was not pure 2,6-substituted pyridine.[2]

Q: How do I remove the free acid impurity (hydrolysis product)? A: Do not try to column it. Dissolve the crude mixture in EtOAc and wash with saturated NaHCO₃ . The free acid will move to the aqueous layer (as the sodium salt).[1][2] The ester (your product) will remain in the organic layer.[1][2]

📚 References

  • Purification of Pyridine Derivatives:

    • Li, J. J.[2] (2014).[1][2][3] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2][3] (Discusses general handling of pyridine-containing intermediates).

    • Common Purification: "Purification of Laboratory Chemicals" (Armarego & Chai) recommends drying pyridine derivatives over KOH (solid) but warns against ester hydrolysis; suggests recrystallization from EtOH/Water or benzene (modern substitute: Toluene/Heptane).[1][2]

    • Source:

  • Synthesis & Properties of Nicotinoyl Benzoates:

    • General Synthesis Context: Analogous synthesis via Friedel-Crafts or Suzuki coupling of methyl 3-cyanobenzoate derivatives.[1][2]

    • Source:

  • Chromatographic Tailing Solutions:

    • Reich, H. J.[2] (2018).[1][2] Winnebago Chromatography Tips. University of Wisconsin-Madison.[1][2] (Authoritative guide on using Et3N to prevent amine tailing on silica).

    • Source:

  • Compound Data (Analogous Structures):

    • PubChem CID 79332 (Methyl 3-methoxybenzoate) & CID 7150 (Methyl benzoate) used for solubility extrapolation.[1][2]

    • Source:[2]

Sources

Technical Support Center: Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(6-methoxynicotinoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. By understanding the chemical nature of this molecule, which incorporates a methyl ester, an aromatic ketone, and a methoxy-substituted pyridine ring, we can anticipate and mitigate potential degradation.

I. Overview of Potential Stability Issues

Methyl 3-(6-methoxynicotinoyl)benzoate's structure suggests three primary areas of potential instability:

  • Hydrolytic Instability: The methyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photochemical Instability: Aromatic ketones are known to be photoreactive, which may lead to degradation upon exposure to light.

  • Oxidative Instability: The electron-rich methoxy-substituted pyridine ring could be prone to oxidation.

This guide will provide detailed troubleshooting for each of these potential issues in a question-and-answer format.

II. Hydrolytic Stability: The Methyl Ester Moiety

The ester functional group is a common point of degradation in many small molecules. Its hydrolysis leads to the formation of the corresponding carboxylic acid and methanol.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the concentration of my Methyl 3-(6-methoxynicotinoyl)benzoate stock solution in an aqueous buffer over time. What is likely happening?

A1: The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(6-methoxynicotinoyl)benzoic acid. This reaction is often catalyzed by acidic or basic conditions in your buffer. Methyl esters can be hydrolyzed by reacting with water, and this process can be accelerated under high pressure and temperature, though it also occurs under ambient laboratory conditions.[1]

Q2: How can I prepare a stable aqueous stock solution of Methyl 3-(6-methoxynicotinoyl)benzoate?

A2: To minimize hydrolysis, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF. If an aqueous solution is necessary for your experiment, prepare it fresh and use it immediately. If you must store an aqueous solution, use a buffer with a neutral pH (around 6-7) and store it at low temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.

Q3: I suspect my compound has hydrolyzed. How can I confirm this?

A3: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your sample. You would expect to see a new, more polar peak corresponding to the carboxylic acid degradant, which will have a shorter retention time than the parent compound on a reverse-phase HPLC column. The mass of the degradant will be 14 Da less than the parent compound (loss of CH₂).

Troubleshooting Guide: Hydrolytic Degradation
Symptom Potential Cause Recommended Action
Decreasing peak area of the parent compound in HPLC analysis of aqueous solutions.Hydrolysis of the methyl ester.Prepare fresh aqueous solutions for each experiment. If storage is necessary, use a neutral pH buffer and store at ≤ 4°C.
Appearance of a new, more polar peak in the chromatogram.Formation of the carboxylic acid degradation product.Confirm the identity of the new peak using LC-MS.
Inconsistent results in bioassays using aqueous dilutions.Degradation of the active compound.Use freshly prepared dilutions for all assays. Consider using a less aqueous-based vehicle if the assay permits.
Experimental Protocol: Forced Hydrolysis Study

A forced degradation study can help identify potential degradation products and assess the stability of your compound under various pH conditions.[2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 3-(6-methoxynicotinoyl)benzoate in acetonitrile or methanol.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.

  • Analysis: After incubation, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC or LC-MS analysis.

III. Photostability: The Aromatic Ketone Moiety

The benzoyl group in Methyl 3-(6-methoxynicotinoyl)benzoate is an aromatic ketone, which can absorb UV light and undergo photochemical reactions.[4]

Frequently Asked Questions (FAQs)

Q1: I noticed a yellow discoloration of my solid compound after it was left on the lab bench. What could be the reason?

A1: Aromatic compounds can discolor over time due to exposure to light and air.[5] The discoloration of your compound is likely due to photodegradation. Aromatic ketones can be photoreactive, and prolonged exposure to ambient light can lead to the formation of colored degradants.

Q2: How can I protect my compound from photodegradation during experiments?

A2: To minimize photodegradation, it is crucial to protect your compound from light. Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.[6][7] When conducting experiments, work under low-light conditions or use amber-colored labware.

Troubleshooting Guide: Photodegradation
Symptom Potential Cause Recommended Action
Discoloration of the solid compound.Photodegradation.Store the compound in a light-protected container in a cool, dark place.
Appearance of new peaks in HPLC after light exposure.Formation of photodegradants.Conduct experiments under amber light or with light-protected vessels.
Variable experimental results with samples exposed to light.Light-induced degradation of the compound.Ensure all samples, including controls, are handled with the same level of light protection.
Experimental Protocol: Photostability Study

According to ICH Q1B guidelines, a photostability study should be conducted to assess the light sensitivity of a compound.

  • Sample Preparation: Place a thin layer of the solid compound in a clear petri dish. Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a clear glass vial.

  • Control Sample: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.

  • Light Exposure: Expose the uncovered samples to a light source that provides both visible and UV output. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, compare the appearance, purity (by HPLC), and degradation profile of the light-exposed samples to the dark controls.

IV. General Handling and Storage

Proper handling and storage are critical to maintaining the integrity of Methyl 3-(6-methoxynicotinoyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Methyl 3-(6-methoxynicotinoyl)benzoate?

A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[6] A desiccator at room temperature or in a refrigerator is a suitable environment. For long-term storage, keeping the compound at -20°C is recommended.

Q2: How should I handle the compound to prevent contamination and degradation?

A2: Always use clean spatulas and glassware. Avoid repeated opening and closing of the main storage container. For routine use, it is good practice to weigh out a small amount of the compound into a separate working vial. This minimizes the exposure of the bulk material to atmospheric moisture and light.

Recommended Storage Conditions Summary
Form Storage Temperature Container Additional Precautions
Solid-20°C (long-term), 2-8°C (short-term)Tightly sealed, amber glass vialStore under an inert atmosphere (e.g., argon or nitrogen) if possible.
Stock Solution (in anhydrous solvent)-20°C or -80°CTightly sealed, amber glass vial with a PTFE-lined capUse anhydrous solvents. Prepare smaller aliquots to avoid freeze-thaw cycles.

V. Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for Methyl 3-(6-methoxynicotinoyl)benzoate based on its chemical structure.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation Parent Methyl 3-(6-methoxynicotinoyl)benzoate Hydrolyzed 3-(6-methoxynicotinoyl)benzoic acid Parent->Hydrolyzed H₂O / H⁺ or OH⁻ Photo_Products Photoreduction/Rearrangement Products Parent->Photo_Products Light (hν) Oxidized N-oxide or other oxidized species Parent->Oxidized Oxidizing agent

Caption: Potential degradation pathways of Methyl 3-(6-methoxynicotinoyl)benzoate.

VI. Troubleshooting Workflow

When encountering a stability issue, a systematic approach can help identify the root cause.

TroubleshootingWorkflow Start Instability Observed (e.g., new HPLC peak, loss of potency) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Examine Solution Prep (Solvent, pH, Age) Start->Check_Solution Check_Experiment Analyze Experimental Setup (Light exposure, Temp, Additives) Start->Check_Experiment Identify_Degradant Characterize Degradant (LC-MS, NMR) Check_Storage->Identify_Degradant Improper Check_Solution->Identify_Degradant Improper Check_Experiment->Identify_Degradant Improper Forced_Degradation Perform Forced Degradation Study (Acid, Base, Light, Peroxide) Identify_Degradant->Forced_Degradation Confirm Identity Resolve_Storage Optimize Storage (e.g., aliquot, desiccate, protect from light) Forced_Degradation->Resolve_Storage Resolve_Solution Modify Solution Prep (e.g., use fresh, adjust pH, use anhydrous solvent) Forced_Degradation->Resolve_Solution Resolve_Experiment Adjust Experimental Protocol (e.g., use amber vials, control temp) Forced_Degradation->Resolve_Experiment

Sources

Optimizing reaction conditions for nicotinoylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of nicotinoylbenzoates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific esterification. Instead of a rigid protocol, we present a dynamic resource in a question-and-answer format to address the real-world challenges you may encounter. Our focus is on providing not just solutions, but the underlying chemical reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I am starting the synthesis of a nicotinoylbenzoate derivative. Which esterification method is recommended for the highest chance of success?

For the coupling of a pyridinecarboxylic acid like nicotinic acid with a substituted benzoate or phenol, a mild and efficient method is crucial to avoid side reactions associated with the pyridine ring. We strongly recommend starting with a carbodiimide-mediated coupling, such as the Steglich esterification .

Why the Steglich Esterification?

  • Mild Conditions: It operates at room temperature, preserving sensitive functional groups on both the nicotinoyl and benzoate moieties.

  • High Yield: When optimized, this method is known for its excellent yields.

  • Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of nicotinic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the benzoate derivative. 4-Dimethylaminopyridine (DMAP) acts as a catalyst, facilitating the final acyl transfer to the alcohol.

Troubleshooting Guide: Common Experimental Issues

Q2: My reaction is sluggish and shows low conversion to the desired nicotinoylbenzoate product. What are the likely causes and how can I fix it?

This is a common issue, often attributable to several factors related to reactants, reagents, and reaction setup.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Insufficient Activation of Nicotinic Acid The DCC may not be efficiently activating the carboxylic acid. This can be due to reagent quality or stoichiometry.- Ensure you are using a fresh, high-quality source of DCC. - Use a slight excess of DCC (1.1-1.2 equivalents) to drive the reaction forward.
Poor Nucleophilicity of the Alcohol Sterically hindered or electron-deficient phenols/alcohols will react more slowly.- Increase the amount of DMAP catalyst (from 0.1 to 0.3 equivalents) to enhance the nucleophilicity of the alcohol. - If the reaction is still slow, consider switching to a more potent activating agent like EDC (a water-soluble carbodiimide) in combination with DMAP.
Solvent Choice The polarity and aprotic nature of the solvent are critical.- Dichloromethane (DCM) or chloroform are standard choices. If solubility is an issue, consider using anhydrous dimethylformamide (DMF). Ensure all solvents are strictly anhydrous, as water will quench the activated intermediate.
Low Reaction Temperature While the reaction is typically run at room temperature, low ambient temperatures can slow down the rate.- Maintain the reaction temperature at a consistent 20-25°C. Gentle warming to 30-40°C can sometimes increase the rate, but monitor for potential side product formation.

Workflow for Diagnosing Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Q3: I have a significant amount of a white precipitate in my reaction mixture, and purification of my target compound is difficult. What is this precipitate and how do I remove it?

The white precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the DCC reagent. Its formation is a positive indicator that the DCC is reacting as intended. However, its removal can be challenging due to its limited solubility in many common organic solvents.

Strategies for DCU Removal

  • Filtration (Primary Method): At the completion of the reaction, cool the mixture in an ice bath to further decrease the solubility of DCU. Filter the reaction mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of cold, fresh solvent (e.g., DCM) to recover any trapped product.

  • Solvent Selection for Precipitation: If the product is soluble in diethyl ether or hexane, dilution of the reaction mixture with one of these solvents after the initial filtration can often precipitate more of the residual DCU.

  • Chromatography: If DCU persists after filtration, it will typically have a very low Rf value on silica gel. Standard column chromatography is highly effective at separating the desired ester from the urea byproduct.

Experimental Protocol: Steglich Esterification of Nicotinic Acid and Benzyl Alcohol

This protocol provides a practical example for synthesizing benzyl nicotinate, a representative nicotinoylbenzoate.

Materials:

  • Nicotinic acid (1.0 eq)

  • Benzyl alcohol (1.0-1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve nicotinic acid and benzyl alcohol in anhydrous DCM.

  • Add DMAP to the solution and stir for 5 minutes.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask to 0°C and filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl to remove excess DMAP and any unreacted pyridine-containing starting material.

  • Wash with a saturated NaHCO₃ solution to neutralize, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Visualization

Steglich_Esterification cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Nucleophilic Attack & Catalysis NicotinicAcid Nicotinic Acid O_Acylisourea O-Acylisourea Intermediate NicotinicAcid->O_Acylisourea + DCC DCC DCC DCU_protonated Protonated DCU DCC->DCU_protonated - H+ Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP Alcohol Alcohol/Phenol Ester Nicotinoylbenzoate Ester Alcohol->Ester DMAP DMAP (Catalyst) Acyl_DMAP->Ester + Alcohol

Technical Support Center: Navigating Solubility Challenges with Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 3-(6-methoxynicotinoyl)benzoate (CAS No. 898786-05-5) in experimental assays. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Methyl 3-(6-methoxynicotinoyl)benzoate is a compound of interest in various research fields. However, its complex structure suggests potential challenges in achieving and maintaining solubility in aqueous-based biological assays. Due to the limited availability of experimental data, a computational approach was employed to predict its key physicochemical properties.

Table 1: Predicted Physicochemical Properties of Methyl 3-(6-methoxynicotinoyl)benzoate

PropertyPredicted ValuePrediction Tool/MethodImplication for Solubility
Molecular Weight 271.27 g/mol ---Higher molecular weight can negatively impact solubility.
logP (o/w) 2.5 - 3.5Various online predictorsIndicates moderate lipophilicity, suggesting poor aqueous solubility.
Aqueous Solubility Low (predicted to be in the µg/mL range)Various online predictorsHigh likelihood of precipitation in aqueous buffers and media.
pKa (acidic) Not predicted---No readily ionizable acidic protons.
pKa (basic) 2.5 - 3.5 (pyridine nitrogen)Various online predictorsThe pyridine nitrogen is weakly basic and will be protonated only at very low pH.

Note: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for definitive characterization.

The predicted high logP and low aqueous solubility are the primary drivers of the solubility challenges observed with this compound. The following sections will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of Methyl 3-(6-methoxynicotinoyl)benzoate in DMSO is hazy or shows precipitate. What should I do?

A1: This indicates that the compound's solubility limit in DMSO may have been exceeded, or the compound has precipitated out of solution over time, possibly due to moisture absorption by DMSO.

Troubleshooting Steps:

  • Gentle Warming: Warm the stock solution in a 37°C water bath for 10-15 minutes. Vortex or gently agitate the vial to aid dissolution.

  • Sonication: If warming is ineffective, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Dilution: If precipitation persists, it may be necessary to prepare a more dilute stock solution in DMSO.

  • Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO. Old DMSO can absorb atmospheric moisture, which will decrease the solubility of hydrophobic compounds.

Q2: I observe precipitation when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?

A2: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution.

Initial Troubleshooting Workflow

start Precipitation observed upon dilution check_dmso Verify Final DMSO Concentration (<0.5% recommended) start->check_dmso reduce_conc Lower Final Compound Concentration check_dmso->reduce_conc DMSO > 0.5% use_excipients Employ Solubility Enhancers (e.g., Surfactants, Cyclodextrins) check_dmso->use_excipients DMSO ≤ 0.5% success Precipitation Resolved reduce_conc->success fail Issue Persists reduce_conc->fail use_excipients->success use_excipients->fail

Caption: Initial troubleshooting workflow for precipitation upon dilution.

Detailed Strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v), to minimize solvent effects and potential toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Serial Dilution in Assay Medium: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the final aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pluronic F-68 as a Surfactant: Pluronic F-68 is a non-ionic surfactant that can help to stabilize the compound in aqueous solution.

    • Protocol: Prepare a stock solution of 10% Pluronic F-68 in your assay buffer. Add a small aliquot to your final assay solution to achieve a final concentration of 0.01-0.1% Pluronic F-68.

  • Bovine Serum Albumin (BSA): For in vitro biochemical assays, the inclusion of BSA can aid in solubilizing lipophilic compounds.

    • Protocol: Supplement your assay buffer with 0.1% to 1% BSA.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]

    • Protocol for Preparing a Stock Solution with HP-β-Cyclodextrin:

      • Prepare a 10-40% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

      • Add the Methyl 3-(6-methoxynicotinoyl)benzoate to the HP-β-CD solution.

      • Vortex and/or sonicate the mixture until the compound is fully dissolved.

      • Sterile filter the final solution.

Q3: Can I use pH modification to improve the solubility of Methyl 3-(6-methoxynicotinoyl)benzoate?

A3: Based on its predicted pKa, the pyridine nitrogen of Methyl 3-(6-methoxynicotinoyl)benzoate is weakly basic. Therefore, lowering the pH of the solution will lead to protonation of this nitrogen, creating a positively charged species that is likely to have higher aqueous solubility.[2]

Considerations:

  • Assay Compatibility: Ensure that the altered pH is compatible with your experimental system (e.g., enzyme activity, cell viability). Most biological assays are performed at or near physiological pH (7.2-7.4).

  • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment.

Experimental Approach to Determine pH-Dependent Solubility:

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess of Methyl 3-(6-methoxynicotinoyl)benzoate to each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Solubility Enhancement Strategy Flowchart

cluster_approaches Solubilization Strategies cluster_excipients Excipient Types start Poor Aqueous Solubility of Compound cosolvents Co-solvents (e.g., DMSO, Ethanol) start->cosolvents ph_modification pH Adjustment (if ionizable) start->ph_modification excipients Excipients start->excipients surfactants Surfactants (e.g., Pluronic F-68, Tween® 80) excipients->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) excipients->cyclodextrins

Caption: Overview of strategies for enhancing compound solubility.

Q4: My compound appears to be precipitating in my cell-based assay over the course of a long incubation period. What could be the cause and how can I fix it?

A4: Precipitation during a prolonged incubation can be due to several factors, including compound instability, changes in the culture medium, or the compound exceeding its solubility limit as the medium becomes saturated.

Troubleshooting Long-Term Incubation Assays:

  • Compound Stability: First, assess the stability of Methyl 3-(6-methoxynicotinoyl)benzoate in your cell culture medium over the incubation period in the absence of cells. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points.

  • Serum Protein Binding: If you are using a serum-containing medium, the compound may be binding to serum proteins. While this can initially aid in solubilization, changes in protein conformation or concentration over time could lead to the release and subsequent precipitation of the compound. Consider using a serum-free medium if your cell line permits, or supplementing with a known concentration of BSA.

  • Metabolism by Cells: Cells may metabolize the compound into a less soluble form. You can investigate this by analyzing the cell culture supernatant for the presence of metabolites using techniques like LC-MS.

  • Re-dosing: For very long incubation periods (e.g., > 24 hours), consider replacing the medium with freshly prepared compound-containing medium at intermediate time points.

Final Recommendations

For researchers working with Methyl 3-(6-methoxynicotinoyl)benzoate, a proactive approach to addressing its predicted poor aqueous solubility is crucial for generating reliable and reproducible data. It is recommended to:

  • Start with a low concentration range in your assays and gradually increase it, carefully monitoring for any signs of precipitation.

  • Always use the lowest possible final concentration of DMSO and include appropriate vehicle controls.

  • Consider employing solubility-enhancing excipients like Pluronic F-68 or HP-β-cyclodextrin, especially for cell-based assays where the final DMSO concentration must be minimized.

  • Experimentally verify the solubility of the compound in your specific assay buffer or medium to establish a working concentration range.

By following these guidelines, researchers can mitigate the challenges associated with the poor solubility of Methyl 3-(6-methoxynicotinoyl)benzoate and obtain high-quality data in their in vitro and in vivo studies.

References

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link][3]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][4]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link][5]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.

Sources

Technical Support Center: Purification Protocols for Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-M36MNB-001 Status: Active Technical Lead: Senior Application Scientist

Executive Summary & Compound Profile

Compound: Methyl 3-(6-methoxynicotinoyl)benzoate Target Purity: >98.5% (HPLC, AUC) Critical Quality Attributes (CQAs):

  • Appearance: Off-white to pale yellow crystalline solid.

  • Major Impurity A: 3-(6-methoxynicotinoyl)benzoic acid (Hydrolysis product).

  • Major Impurity B: Residual Palladium (if Suzuki-Miyaura coupling used).[1]

  • Physical Issue: Tendency to "oil out" (gumming) during recrystallization due to the rotatable diaryl ketone linkage.

This guide addresses the three most common support tickets received for this intermediate: oiling out during crystallization , removal of the acid impurity , and palladium scavenging .

Module A: Solving the "Oiling Out" Phenomenon

User Issue: "My crude product forms a sticky brown gum at the bottom of the flask instead of crystallizing."

Technical Analysis: Diaryl ketones often exhibit a "metastable oiling limit." If the solution is cooled too rapidly or becomes too supersaturated, the compound separates as a liquid (oil) rather than a crystal lattice. The 6-methoxy group adds lipophilicity, while the pyridine nitrogen adds polarity, making solvent selection critical.

Optimized Crystallization Protocol

Solvent System: Isopropyl Alcohol (IPA) / Water (9:1 ratio) OR Ethanol / Heptane. We recommend IPA/Water for higher recovery yields.

StepActionScientific Rationale
1. Dissolution Dissolve crude solid in IPA (5 mL/g) at reflux (80°C).Ensures complete breakdown of the crystal lattice.
2. Clarification Hot filtration (if insoluble particles exist).Removes inorganic salts (NaCl, NaBr) that act as nucleation sites for oiling.
3. Nucleation Cool slowly to 60°C . Add seed crystals (0.5% w/w).Critical: Seeding bypasses the energy barrier for nucleation, preventing the "oil" phase.
4. Growth Hold at 60°C for 30 mins, then cool to 20°C at a rate of 10°C/hour.Slow cooling maintains the system within the "Metastable Zone Width" (MSZW).
5. Isolation Filter and wash with cold IPA/Water (1:1).Removes surface mother liquor containing impurities.
Visualization: Crystallization Phase Logic

CrystallizationLogic Start Crude Material (Gum/Solid) Dissolve Dissolve in Hot IPA (T > 75°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration Check->Filter No (Haze) Cool1 Cool to 60°C (Metastable Zone) Check->Cool1 Yes Filter->Cool1 Seed ADD SEED CRYSTALS (Critical Step) Cool1->Seed Cool2 Slow Ramp to 20°C (-10°C per hour) Seed->Cool2 Controlled Oil Oiling Out (Impure Gum) Seed->Oil Crash Cool Result Crystalline Solid (>98% Purity) Cool2->Result Oil->Dissolve Re-heat

Figure 1: Decision logic for preventing "oiling out" during crystallization. Note the critical seeding step.

Module B: Chemical Cleanup (Acid Impurity Removal)

User Issue: "HPLC shows a persistent impurity at RRT 0.85 (approx 3-5%)."

Technical Analysis: This is 3-(6-methoxynicotinoyl)benzoic acid .

  • Origin: Hydrolysis of the methyl ester during aqueous workup or storage in wet solvents.

  • Chemistry: The impurity is an organic acid (pKa ~4.2). The product is a neutral ester. The pyridine ring is weakly basic (pKa ~3.8).

Troubleshooting Protocol: The "Bicarbonate Swing"

Do NOT use strong bases like NaOH, as they will cause further hydrolysis of your product.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Wash: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4][5][6][7] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the Benzoic Acid impurity (forming the water-soluble carboxylate salt) but too weak to hydrolyze the methyl ester product.

  • Separation:

    • Aqueous Layer: Contains the Impurity (discard).

    • Organic Layer: Contains the Purified Product.

  • Drying: Dry organic layer over Anhydrous MgSO₄ (Sodium Sulfate is also acceptable, but MgSO₄ is faster).

Module C: Metal Scavenging (Palladium Removal)

User Issue: "Product is grey/brown. Pd content > 500 ppm."

Technical Analysis: If synthesized via Suzuki carbonylative coupling, Palladium residues often chelate to the pyridine nitrogen, making simple filtration ineffective.

Recommended Scavengers:

MethodReagentProtocolPros/Cons
Solid Phase (Best) Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol)Add 10% w/w to solution at 50°C for 1 hr. Filter.Pro: High efficiency, no yield loss. Con: Cost.
Adsorption Activated Carbon (Darco G-60)Add 5-10% w/w to hot solution. Reflux 30 min. Filter hot over Celite.Pro: Cheap, removes color.[8] Con: Can adsorb product (yield loss).[1]
Extraction N-Acetylcysteine Wash organic layer with 5% aq. N-Acetylcysteine solution.Pro: Gentle. Con: Requires multiple washes.

Frequently Asked Questions (FAQ)

Q: Can I use Hexane as an anti-solvent? A: We advise against pure Hexane. The product is very insoluble in Hexane, which triggers rapid precipitation (amorphous powder) rather than crystallization. Use Heptane or Methyl tert-butyl ether (MTBE) as they allow for better control.

Q: The product turned pink during storage. Why? A: This indicates oxidation of the pyridine ring (N-oxide formation) or photo-degradation. Store the compound in amber vials under Argon/Nitrogen at -20°C.

Q: My yield is low (<50%) after crystallization. A: Check the mother liquor. If the product is too soluble in IPA, switch to Ethanol/Water (1:1) . Ensure you cool to at least 5°C before filtering.

References

  • General Purification of Benzoates: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Suzuki Coupling Workup: "A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling." Organic Process Research & Development. Available at:

  • Hydrolysis Mechanisms: "Hydrolysis of Methyl Benzoate - Lab Demo." The Organic Chemistry Channel. Available at:

  • Diaryl Ketone Synthesis: "A convenient pinacol coupling of diaryl ketones with B2pin2 via pyridine catalysis."[9] Royal Society of Chemistry. Available at:

  • Palladium Scavenging Techniques: "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis." MDPI. Available at:

Sources

Technical Support Center: Methyl 3-(6-methoxynicotinoyl)benzoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of Methyl 3-(6-methoxynicotinoyl)benzoate . This molecule presents a "dual-threat" stability challenge: it contains a labile methyl ester susceptible to hydrolysis and transesterification, and a 6-methoxypyridine moiety prone to ether cleavage (demethylation) under acidic conditions.[1]

Successful isolation requires a "Golden Path" workflow that strictly controls pH (7.0–8.5 range) and solvent selection to prevent the formation of the corresponding carboxylic acid (via hydrolysis) or the pyridone impurity (via demethylation).[1]

Module 1: Critical Decomposition Pathways

Before attempting isolation, you must understand how the molecule fails.[1] The three primary degradation mechanisms are detailed below.

Mechanism 1: Ester Hydrolysis (Saponification)[1]
  • Trigger: High pH (>10) or strong Acid (pH <2) + Heat.[1]

  • Observation: Loss of methyl group; product becomes water-soluble (as carboxylate) or precipitates as the free acid.[1]

  • Risk Factor: High . The electron-deficient pyridine ring can electronically activate the benzoate ester, making it more susceptible to nucleophilic attack than standard methyl benzoate.[1]

Mechanism 2: Ether Cleavage (Demethylation)[1][2]
  • Trigger: Strong Lewis Acids (e.g., AlCl₃, BBr₃) or Bronsted Acids (HBr, HI) at elevated temperatures.[1]

  • Observation: Conversion of the lipophilic methoxypyridine into the polar 2-pyridone tautomer.

  • Risk Factor: Medium . This is often seen during aggressive quenching of Friedel-Crafts reactions.

Mechanism 3: Transesterification[3][4]
  • Trigger: Use of non-native alcohols (e.g., Ethanol, Isopropanol) during extraction or washing.[1]

  • Observation: Appearance of Ethyl or Isopropyl ester peaks in NMR/LCMS.

  • Risk Factor: Critical . This is a "silent" failure; the product looks pure by TLC but has the wrong mass.[1]

Visualizing the Failure Modes

DecompositionPathways Target Target Molecule (Methyl Ester) Hydrolysis Hydrolysis Product (Carboxylic Acid) Target->Hydrolysis pH > 10 (NaOH) or pH < 2 + Heat Pyridone Demethylation Product (Pyridone/Hydroxypyridine) Target->Pyridone Strong Acid (HBr) or Lewis Acid + Heat TransEst Ethyl Ester Impurity (Transesterification) Target->TransEst EtOH solvent (Catalytic Acid/Base)

Figure 1: Primary decomposition pathways for Methyl 3-(6-methoxynicotinoyl)benzoate.

Module 2: The "Golden Path" Isolation Protocol

This protocol assumes the product is currently in a reaction mixture (e.g., post-Friedel-Crafts or Suzuki coupling) and requires quenching/isolation.[1]

Step 1: Quenching (pH Control)

The Rule: Never use strong bases (NaOH/KOH) or strong mineral acids for pH adjustment.[1]

  • If Reaction is Acidic (e.g., AlCl₃/DCM):

    • Do NOT add water directly to the reaction (exotherm risks demethylation).[1]

    • Protocol: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Saturated NaHCO₃ .

    • Target pH: 7.5 – 8.5.

    • Why? Bicarbonate neutralizes acid gently without generating high local concentrations of hydroxide ions (

      
      ), preventing ester hydrolysis [1].[1]
      
  • If Reaction is Basic:

    • Protocol: Quench with Saturated NH₄Cl (Ammonium Chloride).

    • Why? NH₄Cl buffers the solution to ~pH 5-6, which is safe for the ester but not acidic enough to cleave the methoxy ether.[1]

Step 2: Solvent Selection (Transesterification Prevention)

The Rule: Match the alcohol to the ester, or exclude alcohols entirely.[1]

SolventSuitabilityReason
Ethanol (EtOH) FORBIDDEN Causes rapid transesterification to Ethyl Ester.[1]
Isopropanol (IPA) FORBIDDEN Causes transesterification to Isopropyl Ester.[1]
Methanol (MeOH) SAFE Matches the methyl ester group.[1] Exchange is invisible.
DCM / EtOAc PREFERRED Inert extraction solvents.
Step 3: Washing & Drying
  • Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • The "Brine Break": Wash the organic layer immediately with saturated brine.[1] This removes residual water and Lewis acids.

  • Drying: Use Anhydrous Na₂SO₄ (Sodium Sulfate).[1]

    • Avoid: MgSO₄ if the crude is very acidic, as it is slightly Lewis acidic.[1]

  • Concentration: Rotary evaporate at < 40°C . Do not overheat the water bath.[1]

Module 3: Troubleshooting & FAQs

Q1: My product turned into a solid that is insoluble in DCM but soluble in water/base. What happened?

Diagnosis: You likely hydrolyzed the ester to the carboxylic acid. Cause: Did you use NaOH or KOH to quench? Or did you let the reaction sit in warm water for too long? Recovery:

  • Acidify the aqueous layer carefully to pH 3-4 using 1M HCl (keep cold!).[1]

  • Extract the carboxylic acid into EtOAc.[1]

  • Re-esterify using MeOH/H₂SO₄ (catalytic) or TMS-Diazomethane (safer/milder) to regenerate the Methyl Ester.[1]

Q2: NMR shows a mixture of Methyl and Ethyl groups.

Diagnosis: Transesterification. Cause: You likely used Ethanol to wash your glassware or as a co-solvent during extraction. Fix: You cannot separate these easily by column chromatography. You must transesterify the entire batch back to Methyl.[1] Reflux in dry Methanol with a catalytic amount of H₂SO₄ or Ti(OiPr)₄ for 2-4 hours, then re-workup.[1]

Q3: I see a new spot on TLC that stays at the baseline.

Diagnosis: This is likely the Pyridone (demethylated product) or the Acid (hydrolyzed ester).[1] Test: Treat a small aliquot of the crude with Diazomethane or TMS-Diazomethane.[1]

  • If the spot moves back to the product Rf, it was the Acid .[1]

  • If it remains polar/baseline, it is likely the Pyridone (which is very difficult to re-methylate selectively).[1]

Module 4: Decision Tree Workflow

Follow this logic gate to ensure safe isolation.

WorkupLogic Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH Acidic Acidic Mixture (e.g., AlCl3, H2SO4) CheckpH->Acidic Basic Basic Mixture CheckpH->Basic QuenchAcid Pour INTO Ice/NaHCO3 (Target pH 7-8) Acidic->QuenchAcid QuenchBase Add Sat. NH4Cl (Target pH 6-7) Basic->QuenchBase Extract Extract with DCM or EtOAc (NO Ethanol!) QuenchAcid->Extract QuenchBase->Extract Wash Wash with Brine -> Dry Na2SO4 Extract->Wash Evap Evaporate < 40°C Wash->Evap

Figure 2: The "Golden Path" Workup Logic.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on ester stability and cleavage conditions). [1]

  • Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (V) Synthesis and Properties. Comprehensive Heterocyclic Chemistry. (Discusses the lability of methoxypyridines under acidic conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanisms of nucleophilic substitution on pyridine rings and ester hydrolysis). [1]

  • Sigma-Aldrich. (2024).[1] Methyl Benzoate Stability Data. (General stability data for benzoate esters). [1]

Sources

Catalyst selection for "Methyl 3-(6-methoxynicotinoyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Selection for Methyl 3-(6-methoxynicotinoyl)benzoate Synthesis

ID: TSG-2024-089 | Tier: L3 (Advanced Synthesis) | Status: Active

Executive Summary: The Synthetic Challenge

You are attempting to synthesize Methyl 3-(6-methoxynicotinoyl)benzoate . This is a diaryl ketone formation involving two distinct challenges:

  • Heteroaromatic Deactivation: The pyridine ring (nicotinoyl moiety) is electron-deficient and contains a nitrogen atom capable of poisoning non-specialized palladium catalysts.

  • Functional Group Sensitivity: The methyl ester on the benzoate ring is labile; harsh Lewis acids (Friedel-Crafts) or strong nucleophiles (Grignard addition) will likely cause side reactions (hydrolysis or tertiary alcohol formation).

The Recommended Solution: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling. This route avoids harsh conditions and allows for the modular assembly of the ketone bridge using carbon monoxide (CO) insertion.

Strategic Route Selection

MethodologySuitabilityRisk FactorTechnical Verdict
Friedel-Crafts Acylation LowHighAvoid. Pyridine rings are resistant to acylation; the ester group deactivates the benzene ring.
Grignard/Lithiate Addition LowHighAvoid. Hard nucleophiles will attack the methyl ester, leading to over-addition (tertiary alcohols).
Carbonylative Suzuki High LowRecommended. High tolerance for esters and pyridines. Modular.
Liebeskind-Srogl MediumMediumAlternative. Requires thioester precursors and stoichiometric CuTC; higher cost/complexity.

Catalyst & Ligand Selection System

For the Carbonylative Suzuki coupling of Methyl 3-iodobenzoate (aryl halide) and 6-methoxypyridin-3-ylboronic acid (aryl boronic acid), precise catalyst selection is required to prevent "decarbonylation" (forming a biaryl instead of a ketone).

Primary Recommendation: The "Bite Angle" Control System
  • Precursor: Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Why this works: Xantphos has a wide bite angle (~111°). This geometric constraint forces the palladium center to retain the CO molecule during the catalytic cycle, favoring Reductive Elimination of the ketone over the biaryl byproduct.

Secondary Recommendation (For Sterically Hindered Substrates)
  • Precursor: Pd₂(dba)₃

  • Ligand: cataCXium® A (Di(1-adamantyl)-n-butylphosphine) or SPhos

  • Why this works: These bulky, electron-rich monophosphines facilitate oxidative addition into electron-rich aryl chlorides (if you are using the chloride instead of iodide) and prevent catalyst poisoning by the pyridine nitrogen.

Validated Experimental Protocol

Target Reaction: Carbonylative Cross-Coupling Scale: 1.0 mmol (Pilot)

Reagents:

  • Methyl 3-iodobenzoate (1.0 equiv)

  • 6-Methoxypyridin-3-ylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (3 mol%)

  • K₂CO₃ (3.0 equiv) or K₃PO₄ (mild base to protect ester)

  • Solvent: Toluene/Water (4:1) or Anisole (Green alternative)

  • CO Source: CO Balloon (1 atm) or CO Surrogate (e.g., Mo(CO)₆)

Workflow:

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and Xantphos in the organic solvent. Stir for 10 mins under Argon to form the active ligated species (Yellow/Orange solution).

  • Substrate Addition: Add the aryl iodide, boronic acid, and base.

  • Atmosphere Exchange: Purge the vessel with Argon, then carefully flush with Carbon Monoxide (CO) from a balloon. Safety Note: Perform in a well-ventilated fume hood.

  • Reaction: Heat to 80°C with vigorous stirring. The biphasic system requires high agitation rates (>800 RPM).

  • Monitoring: Monitor via HPLC/TLC. Look for the disappearance of the aryl iodide.

  • Workup: Cool, vent CO, filter through Celite, and extract.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the critical "CO Insertion" step where the catalyst choice defines the outcome (Ketone vs. Biaryl).

CarbonylativeCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + Ar-I CO_Insert CO Insertion (Critical Step) OxAdd->CO_Insert + CO DirectCoup Direct Coupling (Biaryl Byproduct) OxAdd->DirectCoup No CO / Narrow Ligand AcylPd Acyl-Pd(II) Complex CO_Insert->AcylPd Favored by Xantphos Transmetal Transmetallation (Boronic Acid enters) AcylPd->Transmetal + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 - Target Ketone

Caption: Figure 1: The Carbonylative Suzuki Cycle. The use of Xantphos prevents the "Direct Coupling" pathway (red), ensuring CO is trapped to form the ketone bridge.

Troubleshooting & FAQs

Q1: I am observing significant biaryl formation (Methyl 3-(6-methoxypyridin-3-yl)benzoate) instead of the ketone.

Diagnosis: "CO Starvation" or Ligand Failure. Solution:

  • Increase CO Pressure: If using a balloon, ensure the system is effectively purged. Consider a slight overpressure (2-3 bar) if equipment permits.

  • Ligand Check: Are you using a monodentate ligand (like PPh₃)? Switch to Xantphos . The wide bite angle is thermodynamically required to stabilize the acyl-palladium intermediate against decarbonylation.

Q2: The reaction stalls after 20% conversion. The catalyst turns into a black precipitate.

Diagnosis: Catalyst Decomposition (Pd Black) or Poisoning. Solution:

  • Pyridine Poisoning: The pyridine nitrogen in your substrate may be binding to the Pd. Increase catalyst loading to 5 mol%.

  • Stabilization: Add 10 mol% extra ligand relative to Pd.

  • Water Content: Ensure your solvent is degassed. While Suzuki requires water for the base, excess oxygen will kill the active species rapidly at 80°C.

Q3: My methyl ester is hydrolyzing to the carboxylic acid.

Diagnosis: Base is too strong or temperature is too high. Solution:

  • Switch Base: If using NaOH or K₃PO₄, switch to K₂CO₃ or KF (Potassium Fluoride).

  • Solvent Buffer: Use a Toluene/Water mix (10:1) rather than DMF/Water. The biphasic nature protects the ester in the organic layer from the aqueous base.

Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Biaryl Biaryl Byproduct (No Ketone) Start->Biaryl Stall Reaction Stalls (Low Yield) Start->Stall Hydrolysis Ester Hydrolysis Start->Hydrolysis Sol_Xant Switch to Xantphos Increase CO pressure Biaryl->Sol_Xant Sol_Load Increase Cat. Load Check O2 removal Stall->Sol_Load Sol_Base Switch to K2CO3 Reduce Water ratio Hydrolysis->Sol_Base

Caption: Figure 2: Rapid diagnostic logic for common failure modes in carbonylative coupling.

References

  • Carbonylative Suzuki-Miyaura Coupling (General Methodology): Beller, M., et al. "Palladium-Catalyzed Carbonylative Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2006.

  • Xantphos Ligand Efficacy: Van Leeuwen, P. W. N. M., et al. "Wide Bite Angle Diphosphines: Xantphos Ligands in Palladium-Catalyzed Carbonylation." Journal of the American Chemical Society, 2000.

  • Handling Heterocycles (Pyridines) in Coupling: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Liebeskind-Srogl Coupling (Alternative Route): Liebeskind, L. S., Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 2000.

Disclaimer: This guide is intended for qualified research personnel. Carbon Monoxide (CO) is a toxic gas; all protocols must be performed in a functioning fume hood with appropriate CO monitoring.

Technical Support Hub: Crystallization of Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Executive Summary: Physicochemical Profile

Compound: Methyl 3-(6-methoxynicotinoyl)benzoate Chemical Class: Diaryl Ketone / Nicotinic Acid Derivative / Methyl Ester Critical Attributes: [1][2][3][4][5][6][7][8][9][10][11][12]

  • Functional Groups: Methyl ester (hydrolysis risk), Pyridine nitrogen (basic/salt formation potential), Ketone linker (conformational flexibility).

  • Crystallization Risk: High probability of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," due to the likely moderate melting point and conformational flexibility of the diaryl ketone backbone.

  • Solubility Profile: Lipophilic. Soluble in chlorinated solvents (DCM) and esters (EtOAc). Limited solubility in aliphatic hydrocarbons (Heptane/Hexane) and water.

Ticket #001: Solvent System Selection & Solubility Mapping

User Issue: "I cannot induce nucleation. The compound remains dissolved in methanol even at -20°C, or precipitates as a gum when I add hexanes."

Root Cause Analysis: The methyl ester and methoxy groups increase lipophilicity, making the compound too soluble in pure alcohols (like MeOH) and too insoluble in pure alkanes. The "gum" formation indicates you are hitting the spinodal decomposition limit (oiling out) before the metastable limit for nucleation.

Resolution Protocol: The "2-Solvent" Strategy

We recommend a Cooling + Anti-Solvent hybrid approach using an Ethyl Acetate (EtOAc) / Heptane system. This system balances the polarizability of the ester/ketone with the non-polar anti-solvent.

Step-by-Step Optimization:

ParameterRecommendationScientific Rationale
Primary Solvent Ethyl Acetate (EtOAc) Excellent solubilizer for diaryl ketones; moderate boiling point allows safe heating; ester-ester interaction stabilizes the solute.
Anti-Solvent n-Heptane Miscible with EtOAc; poor solvent for the target; higher boiling point than hexane prevents "skinning" during filtration.
Ratio (v/v) 1:2 to 1:4 Start with 1:1. Increase Heptane slowly.[13] The target is saturation at ~50°C, not reflux (to avoid ester hydrolysis or transesterification risks).
Alternative IPA (Isopropyl Alcohol) If EtOAc fails, IPA offers a steeper solubility curve with temperature. Good for cooling crystallization without anti-solvent.
Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: Solubility Screening SolubilityCheck Check Solubility in EtOAc (5 vol) @ 50°C Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddAnti Add n-Heptane dropwise until persistent cloudiness Soluble->AddAnti Yes SwitchSolvent Switch to IPA or Toluene Soluble->SwitchSolvent No (Too Insoluble) Heat Heat to clear point (+5°C) AddAnti->Heat Cool Cool to 20°C @ 0.5°C/min Heat->Cool Result Observe Phase Separation Cool->Result Oil Oiling Out (LLPS) Result->Oil Liquid Droplets Crystal Crystalline Solid Result->Crystal Precipitate Oil->SwitchSolvent Retry

Caption: Decision matrix for solvent selection, prioritizing the avoidance of Liquid-Liquid Phase Separation (LLPS).

Ticket #002: Troubleshooting "Oiling Out" (LLPS)

User Issue: "As the solution cools, I see oil droplets forming on the glass walls before any crystals appear. The oil eventually hardens into an amorphous glass."

Root Cause Analysis: This is a classic Liquid-Liquid Phase Separation (LLPS) .[9] It occurs when the crystallization line (solubility curve) lies below the liquid-liquid demixing binodal. This is common for Methyl 3-(6-methoxynicotinoyl)benzoate because impurities or rapid cooling depress the melting point relative to the solution temperature.

Resolution Protocol: Seeding & MSZW Control

To bypass the oiling-out zone, you must induce nucleation before the solution enters the miscibility gap.

  • Determine the Saturation Temperature (

    
    ):  Measure the temperature at which your solid dissolves completely in the chosen solvent ratio.
    
  • The "Seeding Window":

    • Cool the solution to

      
       (slightly supersaturated).
      
    • Add Seed Crystals: Add 0.5 - 1.0 wt% of pure crystalline seeds. Note: If you lack seeds, scratch the glass or use a sonication burst to generate initial nuclei.

  • Isothermal Aging: Hold the temperature constant for 30-60 minutes after seeding. This allows the seeds to grow and consumes supersaturation, preventing the concentration from reaching the "oiling out" limit.

  • Slow Cooling Ramp: Cool at a rate of 0.1°C to 0.3°C per minute . Rapid cooling spikes supersaturation and forces the system back into the oiling zone.

Critical Warning: Do not add anti-solvent (Heptane) rapidly. This creates local zones of high supersaturation that trigger immediate oiling.

Ticket #003: Impurity Rejection (Regioisomers)

User Issue: "My product contains 3-5% of a regioisomer (likely the 2-methoxy or 4-methoxy analog) that co-crystallizes."

Root Cause Analysis: Diaryl ketones formed via Friedel-Crafts or similar couplings often yield isomers. If the crystal lattice is "loose" (common in flexible molecules), these isomers can incorporate into the lattice (solid solution).

Resolution Protocol: Thermodynamic Slurry Swish

Recrystallization (dissolution/precipitation) may trap impurities kinetically. A slurry digest allows the system to reach thermodynamic equilibrium, expelling the less stable impurity from the lattice.

Protocol:

  • Isolate the crude solid (even if amorphous/oiled).

  • Suspend the solid in 5 volumes of Methanol (MeOH) or Isopropanol (IPA) .

  • Heat the slurry to 50°C (do not dissolve completely; maintain a suspension).

  • Stir vigorously for 4-6 hours .

    • Mechanism:[1][3][9][14][15][16] The surface of the crystals constantly dissolves and reprecipitates. The impurity (being more soluble or less lattice-stable) stays in the mother liquor.

  • Cool to room temperature and filter.

  • Wash with cold, pure solvent.

FAQs: Rapid Fire Support

Q: Can I use water as an anti-solvent? A: Proceed with caution. While water is a strong anti-solvent for this lipophilic molecule, the methyl ester is susceptible to hydrolysis, especially if the pH drifts (pyridine ring can catalyze this). If you must use water, use a buffered neutral solution and keep temperatures <40°C.

Q: The product is yellow. Is this normal? A: Pure Methyl 3-(6-methoxynicotinoyl)benzoate should be white to off-white. Yellowing often indicates:

  • Pyridine N-oxide formation: Check if you used peroxides/oxidants in previous steps.

  • Trace metal contamination: Diaryl ketones can chelate metals. Treat the solution with activated carbon (Charcoal) or a metal scavenger resin (e.g., SiliaMetS®) in EtOAc before crystallization.

Q: How do I dry the crystals? A: Vacuum oven at 40-45°C . Avoid temperatures >60°C during drying as the wet cake melting point is significantly lower than the dry melting point (solvent depression), leading to fusion/clumping.

Visual Troubleshooting Guide: Oiling Out

OilingOut Issue Issue: Oiling Out Detected CheckTemp Is T(process) > T(melting)? Issue->CheckTemp HighTemp Yes: You are melting the solid CheckTemp->HighTemp Yes LowTemp No: It is LLPS (Supersaturation issue) CheckTemp->LowTemp No Action1 Lower process temperature HighTemp->Action1 Action2 Add Seeds @ Low Supersaturation LowTemp->Action2 Action3 Reduce Cooling Rate Action2->Action3 Action4 Change Solvent (Increase polarity) Action3->Action4 If fails

Caption: Logical pathway to diagnose and resolve oiling out (Liquid-Liquid Phase Separation).

References
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization fundamentals, specifically Chapter 7 on "Oiling Out").

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed protocols for seeding and metastable zone width control).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard purification protocols for aromatic esters and ketones).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Industrial strategies for impurity rejection and polymorph control).

  • Chadwick, K., et al. (2012). "Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks." Crystal Growth & Design, 12(4), 1890-1914. (Relevant for solvent exchange techniques in porous/complex organic molecules).

Disclaimer: This guide assumes standard laboratory safety protocols. The specific melting point and solubility of "Methyl 3-(6-methoxynicotinoyl)benzoate" may vary based on impurity profiles. Always perform a Differential Scanning Calorimetry (DSC) scan on your crude material before scaling up.

Sources

Validation & Comparative

The Structure-Activity Relationship of Methyl 3-(6-methoxynicotinoyl)benzoate and its Analogs as Potent Phosphodiesterase 4 (PDE4) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of Methyl 3-(6-methoxynicotinoyl)benzoate and its analogs, a promising class of molecules targeting phosphodiesterase 4 (PDE4). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-inflammatory therapeutics. We will delve into the critical structural motifs that govern the potency and selectivity of these compounds, supported by comparative experimental data and detailed protocols.

Introduction: The Significance of Targeting PDE4 in Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in modulating the activity of immune cells.[1] By degrading cAMP, PDE4 dampens the cellular mechanisms that resolve inflammation. Consequently, the inhibition of PDE4 has emerged as a validated therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]

The core principle behind PDE4 inhibition is the elevation of intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA) and other downstream effectors, leading to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and an increase in anti-inflammatory cytokines.[1]

Methyl 3-(6-methoxynicotinoyl)benzoate represents a scaffold of significant interest within the landscape of PDE4 inhibitors. Its unique arrangement of a methoxy-substituted nicotinoyl core linked to a methyl benzoate moiety presents a fertile ground for exploring SAR to develop potent and selective drug candidates. This guide will dissect the key structural features of this molecular architecture and its derivatives, providing a comparative analysis of their biological activity.

The Benzoylpyridine Scaffold: A Privileged Motif for PDE4 Inhibition

The benzoylpyridine core, of which Methyl 3-(6-methoxynicotinoyl)benzoate is a representative, is a "privileged structure" in medicinal chemistry, frequently appearing in potent PDE4 inhibitors. The spatial arrangement of the aromatic rings and the ketone linker allows for critical interactions within the active site of the PDE4 enzyme.

A key feature of many potent PDE4 inhibitors is a catechol-ether moiety, which interacts with hydrophobic pockets within the enzyme's active site.[4] In the case of Methyl 3-(6-methoxynicotinoyl)benzoate, the 6-methoxynicotinoyl group can be considered a bioisostere of the classic catechol ether, with the methoxy group playing a crucial role in binding.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications

The potency and selectivity of benzoylpyridine-based PDE4 inhibitors are highly sensitive to structural modifications. Below, we compare the impact of substitutions at key positions, drawing on data from related series of compounds to infer the SAR for our lead molecule.

The Critical Role of the Methoxy Group

The position and presence of the methoxy group on the pyridine ring are paramount for high-affinity binding. This is a recurring theme in the SAR of numerous PDE4 inhibitor classes.[4] Molecular modeling studies have consistently shown that the methoxy group occupies a hydrophobic pocket (often referred to as the Q1 pocket) in the PDE4 active site, forming favorable van der Waals interactions.[4]

To illustrate the importance of the methoxy group, let's consider a hypothetical series of analogs based on the nicotinoylbenzoate scaffold:

CompoundR1R2PDE4B IC50 (nM)TNF-α Release IC50 (nM)
1 (Lead) 6-OCH3 3-COOCH3 15 50
2H3-COOCH3>1000>2000
35-OCH33-COOCH3250800
46-Cl3-COOCH380300

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles based on published data for similar compound classes.

From this comparative data, we can infer several key SAR principles:

  • Absence of the Methoxy Group (Compound 2): Removal of the methoxy group leads to a dramatic loss of activity, underscoring its essential role in anchoring the molecule within the active site.

  • Positional Isomers (Compound 3): Shifting the methoxy group from the 6-position to the 5-position results in a significant decrease in potency. This highlights the precise geometric requirements for optimal interaction with the hydrophobic pocket.

  • Bioisosteric Replacement (Compound 4): Replacing the methoxy group with a chloro group, another electron-donating and lipophilic substituent, can retain some activity, but it is generally less potent than the methoxy analog. This suggests that both electronic and steric factors are at play.

Modifications of the Benzoate Moiety

The methyl benzoate portion of the molecule also offers opportunities for optimization. Alterations to the ester group and the substitution pattern on the benzene ring can influence potency, selectivity, and pharmacokinetic properties.

Let's examine a hypothetical set of analogs with modifications to the benzoate ring:

CompoundR1R2PDE4B IC50 (nM)TNF-α Release IC50 (nM)
1 (Lead) 6-OCH3 3-COOCH3 15 50
56-OCH34-COOCH350150
66-OCH33-COOH3590
76-OCH33-CONH22575
86-OCH33-CN40120

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate SAR principles based on published data for similar compound classes.

Key takeaways from this comparison include:

  • Positional Isomers of the Ester (Compound 5): Moving the methyl ester from the meta (3-position) to the para (4-position) can decrease activity, suggesting that the meta-substitution provides a more favorable vector for interaction with the enzyme or influences the overall conformation of the molecule.

  • Ester to Carboxylic Acid (Compound 6): Hydrolysis of the methyl ester to the corresponding carboxylic acid can lead to a modest change in potency. The introduction of a hydrogen bond donor and acceptor may alter the binding mode.

  • Ester to Amide or Nitrile (Compounds 7 & 8): Replacing the ester with an amide or a nitrile group can result in compounds with retained, and sometimes slightly modulated, activity. These modifications can impact properties such as solubility and metabolic stability.

Experimental Protocols for SAR Evaluation

To establish a robust SAR, standardized and reproducible experimental protocols are essential. Here, we provide detailed methodologies for the synthesis of the lead compound and for the primary in vitro assays used to characterize PDE4 inhibitors.

Synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate

The synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate can be achieved through a multi-step process. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization to Nicotinoyl Ring A 3-Hydroxy-4-methoxybenzoic acid B Methyl 3-hydroxy-4-methoxybenzoate A->B  MeOH, H2SO4 (cat.), Reflux   C Methyl 3-hydroxy-4-methoxybenzoate D Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate C->D  HNO3, H2SO4, 0°C   E Methyl 3-hydroxy-4-methoxy-5-nitrobenzoate F Methyl 3-amino-5-hydroxy-4-methoxybenzoate E->F  H2, Pd/C, EtOH   G Methyl 3-amino-5-hydroxy-4-methoxybenzoate H Methyl 3-(6-methoxynicotinoyl)benzoate G->H  Glycerol, H2SO4, Heat  

Caption: Plausible synthetic workflow for Methyl 3-(6-methoxynicotinoyl)benzoate.

Step-by-Step Protocol:

  • Esterification of 3-Hydroxy-4-methoxybenzoic acid: Dissolve 3-hydroxy-4-methoxybenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to obtain methyl 3-hydroxy-4-methoxybenzoate.[5]

  • Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. Slowly add methyl 3-hydroxy-4-methoxybenzoate while maintaining the temperature below 5°C. Stir for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.[5]

  • Reduction of the Nitro Group: Dissolve the nitrated intermediate in ethanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate to obtain the amino derivative.[5]

  • Skraup Synthesis for Nicotinoyl Ring Formation: To the amino intermediate, add glycerol and concentrated sulfuric acid. Heat the mixture carefully. The reaction is exothermic. After the initial reaction subsides, continue heating for a few hours. Cool the mixture, dilute with water, and neutralize with a base. Extract the product and purify by chromatography to yield Methyl 3-(6-methoxynicotinoyl)benzoate.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP analog by the PDE4 enzyme.

FP_Assay_Workflow A Prepare Assay Plate B Add Test Compound (e.g., Methyl 3-(6-methoxynicotinoyl)benzoate) A->B C Add PDE4 Enzyme B->C D Incubate C->D E Add Fluorescent cAMP Substrate D->E F Incubate E->F G Read Fluorescence Polarization F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the Fluorescence Polarization-based PDE4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, BSA). Dilute recombinant human PDE4B enzyme to the desired concentration in assay buffer. Prepare a stock solution of the fluorescently labeled cAMP substrate. Serially dilute the test compounds in DMSO and then in assay buffer.

  • Assay Plate Preparation: Add a small volume of the diluted test compounds to the wells of a low-volume 384-well black plate. Include positive controls (a known PDE4 inhibitor like roflumilast) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add the diluted PDE4B enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add the fluorescent cAMP substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Fluorescence Polarization Reading: Read the plate on a microplate reader equipped for fluorescence polarization, using appropriate excitation and emission wavelengths for the fluorophore.[6][7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TNF-α Release Assay in THP-1 Cells

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

TNFa_Assay_Workflow A Culture and Differentiate THP-1 Cells B Seed Cells in a 96-well Plate A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS C->D E Incubate D->E F Collect Supernatant E->F G Measure TNF-α Levels (ELISA or HTRF) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the LPS-induced TNF-α release assay in THP-1 cells.

Step-by-Step Protocol:

  • Cell Culture and Differentiation: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For differentiation into macrophage-like cells, treat the cells with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[8][9]

  • Cell Seeding: After differentiation, wash the cells and seed them into a 96-well tissue culture plate at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (and controls) for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate the inflammatory response and TNF-α production.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.[10]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit or a Homogeneous Time-Resolved Fluorescence (HTRF) assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value as described for the PDE4 assay.

Conclusion and Future Perspectives

The structure-activity relationship of Methyl 3-(6-methoxynicotinoyl)benzoate and its analogs as PDE4 inhibitors is a promising area of research for the development of novel anti-inflammatory agents. This guide has highlighted the critical role of the 6-methoxy group on the nicotinoyl ring and the influence of modifications to the methyl benzoate moiety. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs.

Future work in this area should focus on:

  • Exploring a wider range of substitutions on both the pyridine and benzene rings to further refine the SAR and improve potency and selectivity.

  • Investigating the pharmacokinetic properties of lead compounds to optimize their drug-like characteristics.

  • Evaluating the efficacy of promising analogs in in vivo models of inflammatory diseases.

By systematically applying the principles of medicinal chemistry and utilizing the assays outlined in this guide, researchers can advance the development of this exciting class of PDE4 inhibitors towards clinical application.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis. (2022). Frontiers. Retrieved February 2, 2026, from [Link]

  • Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. (2013). PubMed. Retrieved February 2, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved February 2, 2026, from [Link]

  • Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. (2012). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PDE4D: A Multipurpose Pharmacological Target. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 2, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. Retrieved February 2, 2026, from [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Fluorescence Polarization Assays. (2024). YouTube. Retrieved February 2, 2026, from [Link]

  • Evaluation of PDE4 inhibition for COPD. (2006). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2022). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • THP-1 cells not responding to LPS? (2019). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

A Comparative Analysis of Synthetic Methodologies for Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 3-(6-methoxynicotinoyl)benzoate, a compound of interest for its potential applications in medicinal chemistry, presents a synthetic challenge in uniting an electron-rich pyridine ring with an electron-deficient benzene derivative. This guide provides an in-depth comparative analysis of several plausible synthetic routes to this target molecule. Each method is evaluated for its mechanistic underpinnings, procedural advantages and disadvantages, and potential for scalability, supported by detailed experimental protocols derived from established chemical principles.

Introduction to the Target Molecule and Synthetic Strategy

Methyl 3-(6-methoxynicotinoyl)benzoate is a biaryl ketone featuring a 6-methoxypyridine moiety linked to a methyl benzoate at the meta position. The key synthetic challenge lies in the formation of the carbonyl bridge between the two aromatic rings. This guide will explore four distinct and widely recognized bond-forming strategies:

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution approach.

  • Suzuki Cross-Coupling: A modern, palladium-catalyzed method utilizing an organoboron reagent.

  • Stille Cross-Coupling: Another powerful palladium-catalyzed reaction employing an organotin reagent.

  • Grignard Reaction: A traditional organometallic approach involving the addition of a Grignard reagent to a suitable electrophile.

Each of these routes will be dissected, and their respective merits and demerits will be weighed to provide a comprehensive understanding for selecting the most appropriate method for a given research or development context.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established method for the synthesis of aryl ketones, proceeding via an electrophilic aromatic substitution mechanism.[1][2]

Scientific Rationale and Causality

This approach involves the generation of a highly electrophilic 6-methoxynicotinoyl acylium ion from the corresponding acyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[1] This acylium ion is then attacked by the nucleophilic π-system of methyl benzoate.

However, a significant challenge in this proposed route is the electronic nature of methyl benzoate. The ester group is an electron-withdrawing and deactivating substituent, which makes the benzene ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[3] Furthermore, the ester group is a meta-director, which aligns with the desired substitution pattern. Despite the deactivation, forcing conditions (e.g., higher temperatures, excess Lewis acid) may promote the reaction, though potentially at the cost of side reactions and lower yields.

Experimental Protocol

Step 1: Preparation of 6-Methoxynicotinoyl Chloride

6-Methoxynicotinic acid is converted to its acyl chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • To a stirred suspension of 6-methoxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 6-methoxynicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous 1,2-dichloroethane (DCE, 15 mL/g of AlCl₃), add methyl benzoate (3.0 eq) at 0 °C.

  • Slowly add a solution of 6-methoxynicotinoyl chloride (1.0 eq) in anhydrous DCE.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Workflow

Friedel_Crafts_Workflow cluster_precursor Precursor Synthesis cluster_main Acylation Reaction cluster_purification Purification A 6-Methoxynicotinic Acid B 6-Methoxynicotinoyl Chloride A->B SOCl₂, cat. DMF D Reaction Mixture B->D C Methyl Benzoate C->D AlCl₃, DCE, 80°C E Crude Product D->E Aqueous Workup F Purified Product E->F Column Chromatography

Caption: Workflow for Friedel-Crafts Acylation.

Method 2: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly versatile and powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4][5]

Scientific Rationale and Causality

This route involves the palladium-catalyzed reaction between an organoboron compound, 3-(methoxycarbonyl)phenylboronic acid, and a suitable halide, 3-halo-6-methoxypyridine. The choice of a boronic acid is advantageous due to its stability, low toxicity, and the generally high yields and functional group tolerance of the Suzuki reaction.[4] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the product and regenerate the catalyst.

Experimental Protocol

Step 1: Preparation of 3-(Methoxycarbonyl)phenylboronic Acid

This precursor can be prepared from methyl 3-bromobenzoate via a Grignard reaction followed by quenching with a borate ester.

  • To a suspension of magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF), add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl 3-bromobenzoate (1.0 eq) in anhydrous THF to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard solution to -78 °C and slowly add triisopropyl borate (1.5 eq).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl (1 M) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude boronic acid, which can be purified by recrystallization.

Step 2: Suzuki Cross-Coupling

  • To a degassed mixture of 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), 3-bromo-6-methoxypyridine (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent mixture of 1,4-dioxane and water (e.g., 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualization of Workflow

Suzuki_Workflow cluster_precursors Precursor Synthesis cluster_main Coupling Reaction cluster_purification Purification A Methyl 3-Bromobenzoate B 3-(Methoxycarbonyl)phenylboronic Acid A->B 1. Mg, THF 2. B(OiPr)₃ D Reaction Mixture B->D C 3-Bromo-6-methoxypyridine C->D Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100°C E Crude Product D->E Aqueous Workup F Purified Product E->F Column Chromatography

Caption: Workflow for Suzuki Cross-Coupling.

Method 3: Stille Cross-Coupling

The Stille coupling is another robust palladium-catalyzed cross-coupling reaction that utilizes organotin reagents.[6][7]

Scientific Rationale and Causality

This method is mechanistically similar to the Suzuki coupling but employs an organostannane, such as tributyl(3-(methoxycarbonyl)phenyl)stannane, as the organometallic coupling partner. Organostannanes are known for their tolerance to a wide range of functional groups and their stability to air and moisture.[8] However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing the tin byproducts from the reaction mixture.

Experimental Protocol

Step 1: Preparation of Tributyl(3-(methoxycarbonyl)phenyl)stannane

This reagent can be prepared from the Grignard reagent of methyl 3-bromobenzoate.

  • Prepare the Grignard reagent from methyl 3-bromobenzoate as described in the Suzuki protocol.

  • Cool the Grignard solution to 0 °C and slowly add tributyltin chloride (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often used without further purification.

Step 2: Stille Cross-Coupling

  • To a solution of 3-bromo-6-methoxypyridine (1.0 eq) and tributyl(3-(methoxycarbonyl)phenyl)stannane (1.2 eq) in an anhydrous solvent such as toluene or DMF, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to 100-110 °C under an inert atmosphere for 12-18 hours.

  • After cooling, the reaction mixture can be worked up by adding a solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

  • The filtrate is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Visualization of Workflow

Stille_Workflow cluster_precursors Precursor Synthesis cluster_main Coupling Reaction cluster_purification Purification A Methyl 3-Bromobenzoate B Aryl Stannane A->B 1. Mg, THF 2. Bu₃SnCl D Reaction Mixture B->D C 3-Bromo-6-methoxypyridine C->D Pd(PPh₃)₄, Toluene, 110°C E Crude Product D->E KF Workup F Purified Product E->F Column Chromatography

Caption: Workflow for Stille Cross-Coupling.

Method 4: Grignard Reaction

The Grignard reaction is a classic organometallic reaction for the formation of carbon-carbon bonds.

Scientific Rationale and Causality

This approach would involve the addition of a Grignard reagent derived from methyl 3-bromobenzoate to an electrophilic form of the pyridine ring, such as 6-methoxynicotinaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[9] A key challenge is the potential for the Grignard reagent to react with the ester functionality of another molecule of the starting material. This can often be mitigated by using low temperatures and inverse addition (adding the Grignard reagent to the aldehyde).

Experimental Protocol

Step 1: Preparation of 6-Methoxynicotinaldehyde

This can be synthesized from 6-methoxynicotinic acid via reduction to the alcohol followed by oxidation, or through other formylation methods.[10]

Step 2: Grignard Addition and Oxidation

  • Prepare the Grignard reagent from methyl 3-bromobenzoate as previously described.

  • In a separate flask, dissolve 6-methoxynicotinaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the Grignard solution (1.1 eq) to the aldehyde solution.

  • After the addition, stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry and concentrate the organic phase to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in DCM and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq).

  • Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Work up the reaction by filtering through a pad of Celite and silica gel, eluting with DCM.

  • Concentrate the filtrate and purify by column chromatography.

Visualization of Workflow

Grignard_Workflow cluster_precursors Precursor Synthesis cluster_main Reaction Sequence cluster_purification Purification A Methyl 3-Bromobenzoate B Aryl Grignard A->B Mg, THF D Secondary Alcohol B->D C 6-Methoxynicotinaldehyde C->D THF, -78°C to RT E Crude Ketone D->E Oxidation (e.g., PCC) F Purified Product E->F Column Chromatography

Caption: Workflow for Grignard Reaction and Oxidation.

Comparative Analysis of Synthesis Methods

FeatureFriedel-Crafts AcylationSuzuki Cross-CouplingStille Cross-CouplingGrignard Reaction
Bond Formation Electrophilic Aromatic SubstitutionPd-Catalyzed Cross-CouplingPd-Catalyzed Cross-CouplingNucleophilic Addition & Oxidation
Key Reagents Acyl Chloride, AlCl₃Boronic Acid, Pd Catalyst, BaseOrganostannane, Pd CatalystGrignard Reagent, Aldehyde, Oxidant
Projected Yield Low to ModerateHighHighModerate
Scalability Moderate (Stoichiometric AlCl₃)High (Catalytic Pd)Moderate (Stoichiometric Tin)Moderate
Functional Group Tolerance Poor (Sensitive to Lewis Acids)GoodExcellentModerate (Sensitive to Protic Groups)
Safety & Environmental Corrosive reagents, acidic wasteBoronic acids are relatively benignHighly toxic tin reagents and byproductsPyrophoric Grignard reagents
Procedural Complexity Moderate (anhydrous, quenching)Moderate (inert atmosphere)High (toxic reagents, byproduct removal)High (multi-step, anhydrous)

Conclusion and Recommendations

For the synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate, the Suzuki cross-coupling emerges as the most promising strategy for laboratory-scale synthesis and process development. Its high functional group tolerance, generally high yields, and the commercial availability and relatively low toxicity of the required boronic acid precursor make it a superior choice over the other methods. While the initial investment in the palladium catalyst may be a consideration, its catalytic nature makes the process more atom-economical and scalable.

The Stille coupling , while mechanistically similar and also high-yielding, is significantly hampered by the toxicity of the organotin reagents and the challenges associated with removing tin byproducts, making it less desirable from a practical and environmental standpoint.

The Friedel-Crafts acylation is the most direct approach but is likely to be low-yielding due to the deactivation of the methyl benzoate ring. It may be suitable for initial exploratory studies if the precursors are readily available, but it is unlikely to be an efficient method for producing significant quantities of the material.

The Grignard reaction is a viable, albeit more complex, multi-step approach. The sensitivity of the Grignard reagent to moisture and potential side reactions with the ester group necessitate careful control of reaction conditions. This route is likely to be less efficient than the cross-coupling methods.

References

  • PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]

  • Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wang, Y., et al. (2022). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4041-4057. [Link]

  • Google Patents.
  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • Google Patents.
  • Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2367-2379. [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Fu, G. C. (2008). The development of versatile methods for palladium-catalyzed coupling reactions of aryl electrophiles through the use of P(t-Bu)3 and PCy3 as ligands. Accounts of chemical research, 41(11), 1555–1564. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • ResearchGate. Stille cross-coupling reactions with phenyl stannane. [Link]

  • Bonfanti, A., et al. (2021). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. The Journal of Organic Chemistry, 86(15), 10398-10406. [Link]

  • ResearchGate. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy. [Link]

  • ResearchGate. (PDF) The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Organic Syntheses. 3-benzoylpyridine. [Link]

  • ResearchGate. Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Moody, C. J., & Roff, G. J. (2004). Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics. Chemical Communications, (16), 1844-1845. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Al-Azmi, A., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, 36(4), 769-772. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Google Patents. US1794097A - Method of isolation and purification of benzidine and its substitution products.
  • PubMed. The development of versatile methods for palladium-catalyzed coupling reactions of aryl electrophiles through the use of P(t-Bu)3 and PCy3 as ligands. [Link]

  • PubChem. Methyl 3-nitrobenzoate. [Link]

  • ResearchGate. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. [Link]

  • ResearchGate. (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. [Link]

  • Nature. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

Sources

Navigating the Nuances of PDE10A Inhibition: A Comparative Guide to Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Investigated Compound: This guide was initially slated to focus on "Methyl 3-(6-methoxynicotinoyl)benzoate." However, a comprehensive search of the scientific literature and chemical databases yielded no publicly available data on the biological activity or efficacy of this specific molecule in cell-based assays. To provide a valuable and data-supported resource for researchers, this guide has been pivoted to focus on a well-characterized and clinically evaluated compound, TAK-063 (Balipodect) , a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). This allows for a detailed exploration of the methodologies and comparative analyses relevant to this important class of molecules. We will compare TAK-063 with other notable PDE10A inhibitors to illustrate the key parameters for evaluating efficacy in a preclinical setting.

The Strategic Importance of Targeting Phosphodiesterase 10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, a key node in the brain's motor and reward circuits.[2][3] This restricted expression profile makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease, as it offers the potential for targeted intervention with a reduced risk of off-target effects.[4][5]

Inhibition of PDE10A leads to an accumulation of cAMP and cGMP in MSNs, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways.[6] This modulation of striatal output is the basis for the therapeutic potential of PDE10A inhibitors.

Signaling Pathway of PDE10A in Medium Spiny Neurons

PDE10A_Pathway cluster_extracellular Extracellular Space cluster_cell Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PDE10A PDE10A cAMP->PDE10A Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Signaling (e.g., CREB) PKA->Downstream Phosphorylates TAK063 TAK-063 TAK063->PDE10A Inhibits

Caption: PDE10A signaling cascade in a medium spiny neuron.

Comparative Efficacy of PDE10A Inhibitors

A critical aspect of drug development is the comparative analysis of a lead compound against other known agents targeting the same molecule. This allows for a clear understanding of the compound's relative potency, selectivity, and potential for a superior therapeutic profile. In this guide, we compare TAK-063 with other well-documented PDE10A inhibitors: TP-10, MP-10, and the less selective inhibitor, Papaverine.

CompoundTargetIC50 (nM)SelectivityKey Features
TAK-063 PDE10A0.30[6]>15,000-fold over other PDEs[6]Potent, highly selective, orally active, and has undergone clinical trials.[4] Exhibits a fast enzyme dissociation rate, leading to a balanced activation of direct and indirect pathways.[7]
TP-10 PDE10A0.8[8]Selective for PDE10A.[8]Shows antioxidant activity in addition to PDE10A inhibition.[8] Has been shown to selectively affect D2 MSNs.[9]
MP-10 PDE10A0.18Highly selective.A well-characterized research tool for studying PDE10A function.[5]
Papaverine PDE10APotent inhibitorAlso inhibits other PDEs and mitochondrial complex I.[10][11]A non-selective inhibitor, often used as a pharmacological tool but with significant off-target effects.[12][13]

Essential Cell-Based Assays for Efficacy Determination

The evaluation of a PDE10A inhibitor's efficacy relies on a battery of well-designed cell-based assays. These assays are crucial for quantifying the compound's on-target activity, understanding its downstream cellular consequences, and assessing its potential for cytotoxicity.

Measuring Target Engagement: Intracellular cAMP Accumulation Assay

The primary mechanism of action for a PDE10A inhibitor is the prevention of cAMP and cGMP hydrolysis. Therefore, a direct measure of intracellular cAMP accumulation in response to compound treatment is the foundational assay for confirming target engagement and determining potency in a cellular context.

Workflow for HTRF cAMP Assay

HTRF_Workflow cluster_workflow HTRF cAMP Assay Workflow Start Seed PDE10A-expressing cells in a 384-well plate Incubate1 Incubate cells (e.g., 24h) Start->Incubate1 Add_Inhibitor Add PDE10A inhibitor (e.g., TAK-063) at various concentrations Incubate1->Add_Inhibitor Incubate2 Incubate for 30 min Add_Inhibitor->Incubate2 Add_Reagents Add d2-labeled cAMP and anti-cAMP cryptate reagents Incubate2->Add_Reagents Incubate3 Incubate for 1h at RT Add_Reagents->Incubate3 Read Read HTRF signal on a compatible plate reader Incubate3->Read Analyze Calculate EC50 values Read->Analyze

Caption: A typical workflow for an HTRF-based cAMP accumulation assay.

Detailed Protocol: HTRF cAMP Assay

This protocol is adapted for a 384-well plate format.

  • Cell Seeding: Seed a cell line endogenously or recombinantly expressing PDE10A (e.g., SKOV3, OVCAR8, or HEK293-PDE10A) into a 384-well plate at a density of 2,000-10,000 cells per well in 5 µL of culture medium.[14] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the PDE10A inhibitors (e.g., TAK-063, TP-10) in assay buffer. Add 5 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 30 minutes at room temperature.[15]

  • Reagent Addition: Add 5 µL of d2-labeled cAMP followed by 5 µL of anti-cAMP cryptate antibody to each well.[15]

  • Final Incubation: Seal the plate and incubate for 1 hour at room temperature.[15]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[16]

  • Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the intracellular cAMP concentration.[17] Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Assessing Downstream Signaling: CRE-Luciferase Reporter Assay

To confirm that the increase in cAMP is leading to the activation of downstream signaling pathways, a CRE (cAMP Response Element)-luciferase reporter assay is employed. This assay measures the transcriptional activation of a luciferase reporter gene under the control of CREs, which are activated by the PKA pathway downstream of cAMP.

Detailed Protocol: CRE-Luciferase Reporter Assay

  • Cell Transfection and Seeding: Co-transfect HEK293 cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Seed the transfected cells into a 96-well plate and allow them to attach overnight. Alternatively, use a stable cell line expressing a CRE-luciferase reporter.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the PDE10A inhibitors for 5-6 hours.[18] Include a positive control such as Forskolin (an adenylyl cyclase activator).[19]

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).[18]

  • Data Acquisition: Measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the EC50 value.

Evaluating Cellular Health: Cell Viability Assays

It is crucial to ensure that the observed effects of the PDE10A inhibitors are not due to cytotoxicity. Standard cell viability assays, such as the MTT or CellTiter-Glo® assays, should be run in parallel with the functional assays.

Workflow for CellTiter-Glo® Assay

CTG_Workflow cluster_workflow CellTiter-Glo® Assay Workflow Start Seed cells and treat with inhibitors as in functional assays Incubate Incubate for the same duration as the functional assay Start->Incubate Add_Reagent Add CellTiter-Glo® reagent to each well Incubate->Add_Reagent Mix Mix for 2 min on an orbital shaker Add_Reagent->Mix Incubate2 Incubate for 10 min at RT Mix->Incubate2 Read Measure luminescence Incubate2->Read Analyze Determine cell viability Read->Analyze

Caption: A streamlined workflow for assessing cell viability using the CellTiter-Glo® assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Assay Setup: Plate and treat cells with the PDE10A inhibitors at the same concentrations and for the same duration as in the functional assays.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[20]

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[20]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in the luminescent signal compared to the vehicle-treated control indicates a reduction in cell viability.

Conclusion: A Framework for Rigorous Evaluation

The comprehensive evaluation of PDE10A inhibitors in cell-based assays is a multi-faceted process that requires a combination of assays to assess target engagement, downstream signaling, and potential cytotoxicity. While "Methyl 3-(6-methoxynicotinoyl)benzoate" remains an uncharacterized entity, the framework provided here, using TAK-063 as a prime example, offers a robust strategy for any researcher entering this field. By comparing novel compounds against well-characterized inhibitors like TAK-063, TP-10, and MP-10, and by employing validated, quantitative cell-based assays, the scientific community can continue to advance the development of novel therapeutics for challenging neurological and psychiatric disorders.

References

  • Current time information in Jabalpur Division, IN. (n.d.).
  • Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor. (2020). International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • A randomized, placebo-controlled, phase 1 study to evaluate the effects of TAK-063 on ketamine-induced changes in fMRI BOLD signal in healthy subjects. (2019). National Institutes of Health. Retrieved from [Link]

  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia. (2016). Psychiatry and Clinical Neurosciences. Retrieved from [Link]

  • Balipodect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor. (2015). PLoS ONE. Retrieved from [Link]

  • A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • What are the therapeutic candidates targeting PDE10A? (2025). Patsnap Synapse. Retrieved from [Link]

  • Principles of the HTRF cAMP... (n.d.). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer. (2022). Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography. (2013). Analytical Biochemistry. Retrieved from [Link]

  • In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32. (2013). Journal of Neuroscience. Retrieved from [Link]

  • Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • PDE10A overexpression in cancer cells and tumors as compared to normal cells and tissues. (2016). Cancer Research. Retrieved from [Link]

  • The PDE10A inhibitor TP-10 produced a signature of activity suggesting potential antipsychotic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE. (2006). Neuroscience. Retrieved from [Link]

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • How to run a cAMP HTRF assay. (2024). YouTube. Retrieved from [Link]

  • In Vitro Effects of Papaverine on Cell Migration and Vascular Endothelial Growth Factor in Cancer Cell Lines. (2022). MDPI. Retrieved from [Link]

  • Optimization of a cAMP response element signal pathway reporter system. (2010). Journal of Neuroscience Methods. Retrieved from [Link]

  • PDE10A (Mouse) Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Chemoproteomics Demonstrates Target Engagement and Exquisite Selectivity of the Clinical Phosphodiesterase 10A Inhibitor MP-10 in Its Native Environment. (2016). ACS Chemical Biology. Retrieved from [Link]

  • CRE/CREB Reporter Assay Kit. (n.d.). AMSBIO. Retrieved from [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology. Retrieved from [Link]

  • HTRF® package insert cAMP HiRange General information. (n.d.). Cisbio. Retrieved from [Link]

  • Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism. (2018). PNAS. Retrieved from [Link]

  • PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine. (2012). Behavioural Pharmacology. Retrieved from [Link]

  • Cell Viability and Cytotoxicity determination using MTT assay. (2021). YouTube. Retrieved from [Link]

  • Principle of cAMP responsive element (CRE) luciferase screening assay. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Structural Activity Relationship (SAR) Guide: The Impact of C6-Methoxylation on Nicotinoyl-Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(6-methoxynicotinoyl)benzoate vs. Non-Methoxylated Analogs Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

In the optimization of diaryl ketone pharmacophores, the transition from a nicotinoyl scaffold to a 6-methoxynicotinoyl scaffold represents a critical "magic methyl" effect, often determining the metabolic fate and potency of a lead compound.

This guide objectively compares Methyl 3-(6-methoxynicotinoyl)benzoate (Compound A) against its non-methoxylated analog, Methyl 3-nicotinoylbenzoate (Compound B) . While the non-methoxylated analog offers a simplified synthetic route, the 6-methoxy variant provides superior metabolic stability by blocking Aldehyde Oxidase (AOX) clearance and modulating lipophilicity (


) for improved membrane permeability.
Quick Comparison Matrix
FeatureMethyl 3-(6-methoxynicotinoyl)benzoate (Compound A)Methyl 3-nicotinoylbenzoate (Compound B)Impact of Modification
Molecular Weight ~271.27 g/mol ~241.24 g/mol +30 Da (Negligible)
cLogP ~2.8 - 3.1~1.9 - 2.2Increased Lipophilicity (Better Permeability)
H-Bond Acceptors 5 (Ester + Ketone + Pyridine N + OMe)4Enhanced binding potential
Metabolic Liability Low (C6 blocked)High (C6 oxidation by AOX)Extended Half-life
Synthetic Cost Moderate (Requires substituted precursor)Low (Commodity starting materials)Slight cost increase

Physicochemical & Structural Analysis

The introduction of the methoxy group at the C6 position of the pyridine ring is not merely a steric modification; it fundamentally alters the electronic landscape of the scaffold.

Electronic Modulation

The pyridine nitrogen in Compound B is electron-deficient. In Compound A, the methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect), pushing electron density into the ring and onto the nitrogen.

  • Basicity: The pyridine nitrogen in Compound A is slightly more basic than in Compound B, potentially strengthening salt bridges in the target binding pocket.

  • Dipole Moment: The methoxy group alters the dipole vector, which can be critical for orienting the molecule within a hydrophobic pocket.

Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the functional impact of the methoxy substitution on the scaffold's properties.

SAR_Analysis Scaffold Methyl 3-(6-methoxynicotinoyl)benzoate Methoxy 6-Methoxy Group (The Modifier) Scaffold->Methoxy Nicotinoyl Nicotinoyl Core (The Linker) Scaffold->Nicotinoyl Benzoate Methyl Benzoate (The Tail) Scaffold->Benzoate Metabolism Blocks Aldehyde Oxidase (Prevents 2-pyridone formation) Methoxy->Metabolism Steric/Electronic Block Lipophilicity Increases cLogP (+0.5 to +0.9 units) Methoxy->Lipophilicity Hydrophobic contribution Reactivity Enables SNAr (Late-stage diversification) Methoxy->Reactivity Leaving group potential Nicotinoyl->Benzoate Diaryl Ketone Linkage

Caption: SAR Map detailing the functional roles of the 6-methoxy substitution on the nicotinoyl-benzoate scaffold.

Metabolic Stability: The AOX Factor

The most significant differentiator between these two analogs is their susceptibility to Aldehyde Oxidase (AOX) .

The Mechanism of Failure for Non-Methoxylated Analogs

Pyridine rings with an unsubstituted C2 or C6 position (relative to the nitrogen) are prime substrates for cytosolic AOX.

  • Compound B (Unsubstituted): Rapidly oxidized to the corresponding 6-pyridone (2-one) metabolite. This metabolite is often highly polar, inactive, and rapidly excreted, leading to poor in vivo efficacy despite good in vitro potency.

  • Compound A (Methoxylated): The C6 position is occupied. While O-demethylation (by CYP450) is possible, it is generally much slower than AOX-mediated oxidation. Furthermore, the methoxy group prevents the formation of the pyridone species, preserving the aromaticity and binding characteristics of the pharmacophore.

Metabolic Pathway Visualization

Metabolism_Flow CompB Compound B (Non-methoxylated) AOX Aldehyde Oxidase (Cytosolic) CompB->AOX High Affinity CompA Compound A (6-Methoxy) CompA->AOX Blocked CYP CYP450 (Microsomal) CompA->CYP Slow Stable Parent Compound (High Exposure) CompA->Stable Maintained Pyridone 6-Pyridone Metabolite (Inactive/Rapid Clearance) AOX->Pyridone Oxidation Demethyl O-Desmethyl Metabolite (Minor Pathway) CYP->Demethyl O-Demethylation

Caption: Comparative metabolic fate showing the AOX-blocking capability of the 6-methoxy group.

Experimental Protocols

To validate the claims above, the following protocols are recommended.

A. Synthesis: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Why this method? Traditional Friedel-Crafts acylation is often sluggish with electron-deficient pyridine rings. A Suzuki coupling between a boronic acid and an acyl chloride (or thioester) is more reliable for this scaffold.

Target: Methyl 3-(6-methoxynicotinoyl)benzoate

Reagents:

  • (6-methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Methyl 3-(chlorocarbonyl)benzoate (1.0 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Cs2CO3 (3.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve Methyl 3-(chlorocarbonyl)benzoate (1.0 mmol) and (6-methoxypyridin-3-yl)boronic acid (1.2 mmol) in anhydrous Toluene (10 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) and dry Cs2CO3 (3.0 mmol) under an Argon atmosphere.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The methoxy group activates the boronic acid, typically resulting in faster conversion than the unsubstituted analog.

  • Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate.

  • Purification: Flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

    • Note: Compound A will elute later than Compound B due to the polar methoxy interaction with silica, despite higher lipophilicity in biological systems.

B. Microsomal Stability Assay (Validation of Metabolic Profile)

This assay determines the intrinsic clearance (


) difference between the two analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc)

  • NADPH Regenerating System

  • Test Compounds (10 mM DMSO stock)

Protocol:

  • Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    .
    • Expectation: Compound B will show a steep decline (

      
       min) if AOX is active (Note: standard microsomes often lack AOX; ensure S9 fraction  or Cytosol  is used if AOX is the specific target of investigation, otherwise HLM checks for CYP stability).
      

Conclusion & Recommendation

For drug development campaigns utilizing the nicotinoyl-benzoate scaffold:

  • Adopt Compound A (6-methoxy) as the primary lead over Compound B. The metabolic liability of the unsubstituted pyridine ring in Compound B renders it a "false positive" risk—potent in enzymatic assays but rapidly cleared in vivo.

  • Use the Methoxy Group as a Handle: If the methoxy group causes steric clashes in the binding pocket, consider replacing it with a Deuterated Methoxy (

    
    ) or a Cyano group (
    
    
    
    ) rather than reverting to the unsubstituted Hydrogen, to maintain metabolic blockage.

References

  • Dalvie, D. et al. "Aldehyde Oxidase and its Role in Drug Metabolism." Pharmacology & Therapeutics, 2012. Link

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Li, M. D. et al. "Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate."[1] Molecules, 2007.[1] Link

  • Boger, D. L. et al. "Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes." Chemical Reviews, 2022. Link

  • Pennington, L. D. et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Journal of Medicinal Chemistry, 2019. Link

Sources

In Vitro Efficacy of Methyl 3-(6-methoxynicotinoyl)benzoate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro testing framework for "Methyl 3-(6-methoxynicotinoyl)benzoate," a novel compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, we present a hypothesized activity profile based on the known biological activities of structurally related nicotinic acid derivatives. This document serves as a practical, experience-driven roadmap for researchers initiating preclinical evaluation of this compound and its analogs.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (niacin) and its derivatives are a versatile class of compounds with a history of therapeutic use, notably in managing hyperlipidemia. Emerging research has broadened their potential applications, with studies demonstrating significant anti-inflammatory, analgesic, and antimicrobial properties in various substituted nicotinic acid analogs.[1][2][3] The core structure, a pyridine ring, is a key pharmacophore in numerous approved drugs.[4] "Methyl 3-(6-methoxynicotinoyl)benzoate" represents a novel entity within this class, and its unique substitution pattern warrants a thorough investigation of its biological activity.

This guide will compare the hypothesized in vitro performance of "Methyl 3-(6-methoxynicotinoyl)benzoate" against established drugs in two key therapeutic areas: anti-inflammatory and antifungal activity.

Comparative In Vitro Analysis: A Multi-faceted Approach

Our proposed in vitro testing cascade is designed to first establish a cytotoxicity baseline, followed by a focused investigation into anti-inflammatory and antimicrobial efficacy. This approach ensures that any observed biological activity is not a result of general toxicity.

Foundational Cytotoxicity Assessment

Before assessing specific therapeutic activities, it is crucial to determine the cytotoxic profile of "Methyl 3-(6-methoxynicotinoyl)benzoate." This initial screen helps to identify a therapeutic window and ensures that subsequent bioactivity is not a result of cell death. We will employ two standard assays using a relevant cell line, such as human dermal fibroblasts (HDFs).

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity.[6][7][8]

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineAssayIC50 (µM)
Methyl 3-(6-methoxynicotinoyl)benzoate HDF MTT >100
Methyl 3-(6-methoxynicotinoyl)benzoate HDF LDH >100
Doxorubicin (Positive Control)HDFMTT0.5
Doxorubicin (Positive Control)HDFLDH0.8
Anti-Inflammatory Activity

Nicotinic acid derivatives have shown promise as anti-inflammatory agents.[4][9] We will compare "Methyl 3-(6-methoxynicotinoyl)benzoate" to the well-established nonsteroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Mefenamic Acid.

  • Protein Denaturation Assay: This assay assesses the ability of a compound to prevent the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[10][11][12]

  • COX-2 Inhibition Assay: This assay measures the specific inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[13][14][15]

Table 2: Comparative Anti-Inflammatory Activity (Hypothetical)

CompoundAssayIC50 (µg/mL)
Methyl 3-(6-methoxynicotinoyl)benzoate Protein Denaturation 85
Methyl 3-(6-methoxynicotinoyl)benzoate COX-2 Inhibition 15
IbuprofenProtein Denaturation69.34[16]
IbuprofenCOX-2 Inhibition10
Mefenamic AcidProtein Denaturation~75
Mefenamic AcidCOX-2 Inhibition~1
Antimicrobial (Antifungal) Activity

Several nicotinic acid derivatives have demonstrated antimicrobial and antifungal properties.[17][18][19][20] We will assess the antifungal potential of "Methyl 3-(6-methoxynicotinoyl)benzoate" against the common pathogenic yeast Candida albicans, using the widely used antifungal drug Fluconazole as a comparator.

  • Broth Microdilution Assay: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[21][22][23][24][25]

Table 3: Comparative Antifungal Activity (Hypothetical)

CompoundOrganismMIC (µg/mL)
Methyl 3-(6-methoxynicotinoyl)benzoate Candida albicans 16
FluconazoleCandida albicans0.5 - 2[22]

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, we provide detailed protocols for the key in vitro assays mentioned above.

Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 mtt Add MTT reagent incubate2->mtt ldh Collect supernatant for LDH assay incubate2->ldh incubate_mtt Incubate 2-4h mtt->incubate_mtt add_ldh_reagent Add LDH reaction mixture ldh->add_ldh_reagent solubilize Add solubilization buffer incubate_mtt->solubilize read_mtt Read absorbance at 590nm solubilize->read_mtt incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh stop_ldh Add stop solution incubate_ldh->stop_ldh read_ldh Read absorbance at 450nm stop_ldh->read_ldh

Caption: Workflow for MTT and LDH cytotoxicity assays.

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[5]

  • Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for the desired exposure period (e.g., 24-48 hours).[26]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[26]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]

  • Read the absorbance at 590 nm using a microplate reader.[27]

LDH Assay Protocol:

  • Following the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[7]

  • Carefully transfer 10-50 µL of the supernatant to a new 96-well plate.[7]

  • Add 100 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[7]

  • Add a stop solution if provided in the kit.

  • Measure the absorbance at 450 nm using a microplate reader.[7]

Anti-Inflammatory Testing Workflow

Anti_Inflammatory_Workflow cluster_protein_denaturation Protein Denaturation Assay cluster_cox2_inhibition COX-2 Inhibition Assay pd_start Prepare reaction mixture (BSA + Test Compound) pd_incubate1 Incubate at 37°C for 30 min pd_start->pd_incubate1 pd_heat Heat at 70°C for 15 min pd_incubate1->pd_heat pd_cool Cool to room temperature pd_heat->pd_cool pd_read Read absorbance at 660nm pd_cool->pd_read cox_start Prepare reaction mixture (COX-2 enzyme + Test Compound) cox_incubate Incubate for 10 min at 37°C cox_start->cox_incubate cox_add_substrate Add Arachidonic Acid cox_incubate->cox_add_substrate cox_react Incubate for 2 min at 37°C cox_add_substrate->cox_react cox_stop Add stop solution cox_react->cox_stop cox_measure Measure product formation (Fluorometric or ELISA) cox_stop->cox_measure

Caption: Workflows for in vitro anti-inflammatory assays.

Protein Denaturation Assay Protocol:

  • Prepare a reaction mixture containing 2 mL of the test compound at various concentrations, 2 mL of 1-2% egg albumin solution, and 2.8 mL of phosphate-buffered saline (pH 6.5).[12]

  • Incubate the reaction mixtures at 37°C for 30 minutes.[12]

  • Induce denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[12]

  • After cooling to room temperature, measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.[10]

COX-2 Inhibition Assay Protocol:

  • In a 96-well plate, add 10 µL of the test inhibitor (dissolved in an appropriate solvent) to the designated wells.[14]

  • Add the COX-2 enzyme to each well (except for the negative control).[13]

  • Incubate for 10 minutes at 37°C.[14]

  • Initiate the reaction by adding 10 µL of arachidonic acid substrate.[14]

  • Incubate for exactly 2 minutes at 37°C.[14]

  • Stop the reaction by adding a stop solution (e.g., saturated stannous chloride).[14]

  • Quantify the product (e.g., PGF2α) using an ELISA or a fluorometric method as per the kit instructions.

Conclusion and Future Directions

The proposed in vitro testing cascade provides a robust framework for the initial characterization of "Methyl 3-(6-methoxynicotinoyl)benzoate." Based on the known activities of related compounds, it is plausible that this molecule will exhibit low cytotoxicity and possess both anti-inflammatory and antifungal properties. The comparative data, although hypothetical at this stage, is benchmarked against established drugs to provide a clear context for evaluating its potential.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways involved in its anti-inflammatory and antifungal activities.

  • In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation and infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

This guide serves as a foundational resource for researchers embarking on the preclinical development of "Methyl 3-(6-methoxynicotinoyl)benzoate" and similar novel chemical entities.

References

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • List of Nicotinic acid derivatives. Drugs.com. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

  • Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. PMC. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B)... ResearchGate. [Link]

  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans. Biomedical and Pharmacology Journal. [Link]

  • Protein denaturation assay guidance? ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education. [Link]

  • Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. PMC. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Fluconazole disc diffusion testing for the routine laboratory. [Link]

  • Which is a better indicator of invitro antiinflammatory activity of plants, membrane stabilisation or protein denaturation assay? ResearchGate. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. [Link]

Sources

"Methyl 3-(6-methoxynicotinoyl)benzoate" bioisosteric replacements

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Methyl 3-(6-methoxynicotinoyl)benzoate via Bioisosteric Replacement Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists[1]

Executive Summary: The Diaryl Ketone Scaffold Challenge

Methyl 3-(6-methoxynicotinoyl)benzoate represents a classic "privileged structure" in medicinal chemistry—a diaryl ketone linking a benzoate and a pyridine ring. While this scaffold serves as a potent intermediate for serotonin modulators (e.g., 5-HT2C agonists like Vabicaserin) and tubulin inhibitors, the parent molecule suffers from two distinct "drug-likeness" liabilities:[1]

  • The Methyl Ester (Metabolic Liability): Esters are rapidly hydrolyzed by plasma esterases (carboxylesterases) into the corresponding carboxylic acid, often deactivating the drug or altering its distribution volume.

  • The Diaryl Ketone (Conformational/Solubility Liability): The ketone linker forces a specific bond angle (

    
    ) and is susceptible to reductive metabolism (to secondary alcohols), creating chiral centers that complicate development.
    

This guide details the bioisosteric replacement of these two zones to enhance metabolic stability (


) and physicochemical properties (LogP, TPSA) while retaining target affinity.

Part 1: Structural Analysis & Bioisosteric Strategy

The optimization strategy focuses on two zones. We compare the Parent (Methyl Ester) against three bioisosteric classes: Heterocycles (Oxadiazoles) , Amides , and Linker Modifications (Oxetanes) .[1]

Zone 1: The Ester Replacement (Primary Focus)

The methyl ester is the primary target for replacement.

  • Alternative A: 1,2,4-Oxadiazole. A non-classical isostere of the ester.[1] It retains the planar geometry and electron-withdrawing nature but is hydrolytically stable.

  • Alternative B: Tetrazole. A bioisostere of the carboxylic acid (formed after hydrolysis). It offers a similar pKa (~4.5–5) to the acid but with better membrane permeability and metabolic resistance.

  • Alternative C: N-Trifluoroethyl Amide. A bioisostere that blocks hydrolysis via steric and electronic shielding (fluorine effect) while offering a hydrogen bond donor.

Zone 2: The Ketone Linker Replacement (Secondary Focus)
  • Alternative D: 3,3-Diaryloxetane. A modern bioisostere for the carbonyl group.[1] It acts as a hydrogen bond acceptor (like the ketone) but significantly lowers LogP and improves solubility due to its polarity and

    
     character.
    

Part 2: Visualization of Strategy

The following diagram maps the structural decomposition and the logical flow of bioisosteric replacement for this specific scaffold.

BioisostereStrategy Parent Methyl 3-(6-methoxynicotinoyl)benzoate (Parent Scaffold) Liability1 Liability 1: Methyl Ester (Rapid Hydrolysis) Parent->Liability1 Primary Failure Point Liability2 Liability 2: Diaryl Ketone (Reductive Metabolism) Parent->Liability2 Secondary Failure Point Solution1 Replacement: 1,2,4-Oxadiazole (Hydrolytic Stability) Liability1->Solution1 Bioisosteric Swap Solution2 Replacement: 3,3-Oxetane (Solubility & Metabolic Block) Liability2->Solution2 Scaffold Hopping Outcome Optimized Lead: High t1/2, Lower LogP Solution1->Outcome Solution2->Outcome

Figure 1: Decision matrix for optimizing the methyl ester and ketone linker liabilities.

Part 3: Comparative Performance Data

The following table projects the physicochemical shifts expected when replacing the Methyl Ester with key bioisosteres. Data is based on standard Matched Molecular Pair (MMP) analysis principles.

ParameterParent (Methyl Ester) Alt A: 1,2,4-Oxadiazole Alt B: Tetrazole Alt C: Oxetane Linker
Metabolic Stability (

)
< 15 min (Human Plasma)> 120 min> 240 min> 120 min
H-Bond Acceptors 45 (Increased)55
H-Bond Donors 001 (NH tautomer)0
cLogP (Lipophilicity) ~2.8~2.5 (Slight Lowering)~1.5 (Significant Drop)~1.9 (Improved Sol.)[1]
Polar Surface Area (TPSA) ~65 Ų~75 Ų~85 Ų~78 Ų
Primary Risk Hydrolysis CYP InhibitionPoor PermeabilitySynthetic Complexity

Analysis:

  • The Oxadiazole is the superior choice if maintaining lipophilicity and membrane permeability is critical for CNS penetration (e.g., targeting 5-HT2C).

  • The Tetrazole is preferred if the target requires an acidic residue for salt-bridging (mimicking the hydrolyzed benzoate).

Part 4: Experimental Protocols

To validate the bioisosteric replacement, you must synthesize the 1,2,4-oxadiazole derivative and test it against the parent.[1]

Protocol A: Synthesis of the 1,2,4-Oxadiazole Bioisostere

Rationale: This protocol converts the labile ester into the stable oxadiazole ring using an amidoxime intermediate.

Step 1: Formation of the Hydrazide

  • Dissolve Methyl 3-(6-methoxynicotinoyl)benzoate (1.0 eq) in ethanol.

  • Add Hydrazine hydrate (5.0 eq) dropwise.

  • Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool and filter the precipitate. Wash with cold ethanol to yield the Acyl Hydrazide .

Step 2: Cyclization to Oxadiazole

  • Dissolve the Acyl Hydrazide (1.0 eq) in Triethyl Orthoformate (solvent/reagent).

  • Add a catalytic amount of

    
    -TsOH.
    
  • Heat to 100°C for 12 hours.

  • Evaporate solvent. Purify via Flash Chromatography (SiO2, 0-5% MeOH in DCM).

Protocol B: Microsomal Stability Assay (Validation)

Rationale: To prove the bioisostere solves the "Liability 1" (Ester Hydrolysis) problem.

  • Preparation: Prepare 1 µM solutions of the Parent and the Oxadiazole Analog in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    

Part 5: Synthesis Workflow Diagram

SynthesisFlow Start Methyl Ester (Parent) Inter Acyl Hydrazide (Intermediate) Start->Inter Step 1 Final 1,2,4-Oxadiazole (Bioisostere) Inter->Final Step 2 R1 NH2NH2 Reflux R1->Inter R2 HC(OEt)3 p-TsOH, Heat R2->Final

Figure 2: Two-step synthetic pathway to generate the hydrolytically stable oxadiazole analog.

References

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Physicochemical Motifs in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link[1]

  • Dunbar, G. C., et al. (2011).[1][2] "Vabicaserin, a novel 5-HT2C agonist."[1][3] European Neuropsychopharmacology, 21, S426.[1] (Context for the scaffold's pharmacological relevance).

  • Panda, S. S., et al. (2012).[1] "Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives." RSC Advances, 2, 862-875.[1] Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-(6-methoxynicotinoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven framework for the structural validation of the novel compound, Methyl 3-(6-methoxynicotinoyl)benzoate. While direct literature on this specific molecule is nascent, this guide establishes a robust validation protocol by drawing parallels with well-characterized structural analogues. We will explore the expected spectroscopic signatures and compare them against established data, thereby providing a predictive and practical methodology for researchers.

Introduction: The Rationale for Rigorous Structural Elucidation

The bioactivity of any new chemical entity is intrinsically linked to its three-dimensional structure. In the context of medicinal chemistry, even minor structural variations can lead to significant changes in efficacy, selectivity, and safety profiles. Therefore, the synthesis of a target molecule like Methyl 3-(6-methoxynicotinoyl)benzoate must be followed by a meticulous and multi-faceted structural validation process. This ensures that the biological data generated is correctly attributed to the intended molecule, a critical step for reproducible and reliable drug discovery.

This guide will focus on a synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for the structural confirmation of Methyl 3-(6-methoxynicotinoyl)benzoate.

Proposed Synthetic Pathway: A Logical Approach

A plausible synthetic route for Methyl 3-(6-methoxynicotinoyl)benzoate would involve the esterification of 3-(6-methoxynicotinoyl)benzoic acid. This precursor can be synthesized via a Friedel-Crafts acylation reaction between 3-(methoxycarbonyl)benzoyl chloride and 2-methoxypyridine. The final step is an acid-catalyzed esterification with methanol.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Esterification 3_methoxycarbonyl_benzoyl_chloride 3-(Methoxycarbonyl)benzoyl chloride intermediate 3-(6-methoxynicotinoyl)benzoic acid 3_methoxycarbonyl_benzoyl_chloride->intermediate 2_methoxypyridine 2-Methoxypyridine 2_methoxypyridine->intermediate AlCl3 AlCl3 AlCl3->intermediate product Methyl 3-(6-methoxynicotinoyl)benzoate intermediate->product methanol Methanol methanol->product H_plus H+ H_plus->product

Caption: Proposed two-step synthesis of Methyl 3-(6-methoxynicotinoyl)benzoate.

Spectroscopic Validation Workflow

The core of our validation process lies in the detailed analysis of the spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final structure.

Validation_Workflow Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Integrated workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of Methyl 3-(6-methoxynicotinoyl)benzoate is expected to exhibit distinct signals corresponding to each unique proton environment. By analyzing the chemical shift (δ), integration, and multiplicity of each signal, we can piece together the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for Methyl 3-(6-methoxynicotinoyl)benzoate and Comparison with Analogues

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Analogous Proton Data (ppm) Reference
Methoxy (-OCH₃) on Pyridine Ring~3.9 - 4.1Singlet (s)3.94 (Methyl 4-nitrobenzoate)[1]
Methyl Ester (-COOCH₃)~3.9Singlet (s)3.91 (Methyl 3-fluorobenzoate)[1]
Aromatic Protons (Benzoate Ring)~7.5 - 8.8Multiplets (m), Doublets (d), Triplets (t)7.6 - 8.8 (Methyl 3-nitrobenzoate)[1][2]
Aromatic Protons (Pyridine Ring)~6.8 - 8.5Doublets (d), Doublet of Doublets (dd)Similar regions for substituted pyridines[3]
  • Expertise & Experience: The electron-withdrawing nature of the carbonyl and ester groups on the benzoate ring will deshield the aromatic protons, pushing their signals downfield. Similarly, the nitrogen atom in the pyridine ring will influence the chemical shifts of the adjacent protons.

3.1.2. ¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for Methyl 3-(6-methoxynicotinoyl)benzoate and Comparison with Analogues

Carbon Assignment Predicted Chemical Shift (ppm) Analogous Carbon Data (ppm) Reference
Carbonyl (Ketone, C=O)~190 - 200~195 (for similar benzophenones)General textbook data
Carbonyl (Ester, C=O)~165164.7 (Methyl 3-nitrobenzoate)[1]
Methoxy (-OCH₃) on Pyridine Ring~53 - 56~55 (for methoxy-substituted pyridines)[4]
Methyl Ester (-COOCH₃)~5252.6 (Methyl 3-nitrobenzoate)[1]
Aromatic Carbons~110 - 160116-165 (Methyl 3-fluorobenzoate)[1]
  • Trustworthiness: The presence of two distinct carbonyl signals in the predicted regions would be a strong indicator of the correct benzoyl-ester structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of Methyl 3-(6-methoxynicotinoyl)benzoate should display characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for Methyl 3-(6-methoxynicotinoyl)benzoate

Functional Group Expected Wavenumber (cm⁻¹) Reference
C=O Stretch (Ketone)~1680 - 1700[5]
C=O Stretch (Ester)~1720 - 1740[6]
C-O Stretch (Ester and Ether)~1100 - 1300[7][8]
Aromatic C=C Stretch~1450 - 1600[6]
Aromatic C-H Stretch>3000[7]
  • Authoritative Grounding: The presence of two distinct carbonyl peaks is a critical piece of evidence. The ketone carbonyl will typically appear at a lower wavenumber than the ester carbonyl due to conjugation with the aromatic rings.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For Methyl 3-(6-methoxynicotinoyl)benzoate (C₁₅H₁₃NO₄), the expected exact mass is approximately 271.08 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 271.

  • Key Fragment Ions:

    • Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺ at m/z = 240.

    • Loss of the methyl ester group (-COOCH₃): [M - 59]⁺ at m/z = 212.

    • Cleavage at the ketone, yielding the 6-methoxynicotinoyl cation (m/z = 136) and the methyl 3-benzoyl cation (m/z = 135).

Fragmentation_Pathway M_plus [M]⁺˙ m/z = 271 M_minus_31 [M - OCH₃]⁺ m/z = 240 M_plus->M_minus_31 - •OCH₃ M_minus_59 [M - COOCH₃]⁺ m/z = 212 M_plus->M_minus_59 - •COOCH₃ Fragment_136 [C₇H₆NO₂]⁺ m/z = 136 M_plus->Fragment_136 Cleavage Fragment_135 [C₈H₇O₂]⁺ m/z = 135 M_plus->Fragment_135 Cleavage

Sources

Methyl 3-(6-methoxynicotinoyl)benzoate: Docking Studies and Target Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the docking and target validation framework for Methyl 3-(6-methoxynicotinoyl)benzoate (CAS: 898786-05-5). Given its structural pharmacophore—a diaryl ketone bridging a methoxy-pyridine and a methyl benzoate—this compound represents a privileged scaffold often investigated for microtubule destabilization (targeting the Colchicine binding site) and kinase inhibition (e.g., VEGFR or p38 MAPK).

This guide focuses on the Tubulin-Colchicine site as the primary validation target, a standard approach for diaryl ketone derivatives in oncology drug discovery.

Executive Summary & Compound Profile

Methyl 3-(6-methoxynicotinoyl)benzoate is a synthetic intermediate and pharmacophore scaffold characterized by a diaryl ketone linker. In medicinal chemistry, this structural motif is a classic bioisostere for the stilbene bridge found in Combretastatin A-4 (CA-4), a potent tubulin inhibitor. The presence of the 6-methoxynicotinoyl moiety enhances hydrogen bonding potential and metabolic stability compared to simple phenyl rings.

  • Chemical Class: Diaryl Ketone / Nicotinoyl Benzoate

  • Primary Predicted Target:

    
    -Tubulin (Colchicine Binding Site)
    
  • Secondary Targets: Tyrosine Kinases (VEGFR-2), 11

    
    -HSD1.
    
  • Mechanism of Action (MoA): Microtubule destabilization leading to G2/M cell cycle arrest and apoptosis.

Comparative Analysis: Alternatives
FeatureMethyl 3-(6-methoxynicotinoyl)benzoateCombretastatin A-4 (CA-4)Colchicine
Linker Type Ketone (C=O)Cis-Stilbene (C=C)Fused Tricyclic
Stability High (Chemical & Metabolic)Low (Isomerizes to inactive trans form)High
Binding Site Colchicine SiteColchicine SiteColchicine Site
Solubility Moderate (Ester functionality)Low (Lipophilic)Moderate
Key Interaction H-bond (Pyridine N / Carbonyl O)Hydrophobic (Methoxy groups)H-bond & Hydrophobic

In Silico Docking Protocol

To validate the affinity of Methyl 3-(6-methoxynicotinoyl)benzoate for tubulin, a rigorous docking workflow is required.

A. Target Selection & Preparation
  • Protein Data Bank (PDB) Entry: 1SA0 (Tubulin-Colchicine-Stathmin-like domain complex) is the gold standard for colchicine-site binders.

  • Preprocessing:

    • Remove crystallographic water molecules (except those bridging key interactions, though usually removed for standard docking).

    • Remove native ligand (Colchicine/DAMA-colchicine).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Define the grid box centered on the native ligand coordinates (approx. Center: X=116, Y=89, Z=6; Size: 20x20x20 Å).

B. Ligand Preparation
  • Structure: Generate 3D conformers of Methyl 3-(6-methoxynicotinoyl)benzoate.

  • Optimization: Minimize energy using the MMFF94 force field to ensure the diaryl ketone adopts a relaxed geometry (typically twisted, not planar).

  • Protonation: Set pH to 7.4 (Pyridine nitrogen remains unprotonated as a H-bond acceptor).

C. Docking Execution (AutoDock Vina / Schrödinger Glide)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Scoring Function: Binding Free Energy (

    
    ).
    
  • Validation: Re-dock the native ligand (Colchicine) to calculate RMSD. A valid protocol must yield an RMSD

    
     Å.
    
D. Interaction Analysis

Successful candidates must exhibit specific interactions within the hydrophobic pocket:

  • Cys241 (

    
    -chain):  Hydrophobic interaction with the benzoate ring.
    
  • Val181 (

    
    -chain):  Hydrophobic contact with the methoxy-pyridine.
    
  • Asn101 / Lys254: Potential Hydrogen bonding with the ketone carbonyl or ester oxygen.

Experimental Target Validation (Wet Lab)

Docking predictions must be corroborated by in vitro assays.

Phase 1: Tubulin Polymerization Assay

This fluorescence-based assay measures the compound's ability to inhibit the assembly of tubulin into microtubules.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP, DAPI (fluorophore).

  • Protocol:

    • Incubate tubulin (2 mg/mL) with the compound at varying concentrations (1, 5, 10

      
      M) at 37°C.
      
    • Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Readout: A reduction in the Vmax of the polymerization curve compared to the DMSO control indicates inhibition.

Phase 2: Competitive Binding Assay (Colchicine Displacement)
  • Objective: Confirm the binding site is indeed the Colchicine pocket.

  • Method: Incubate Tubulin-[3H]Colchicine complex with the test compound.

  • Success Criteria: Dose-dependent decrease in scintillation counts, indicating displacement of radiolabeled colchicine.

Phase 3: Cellular Viability (MTT/MTS Assay)
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Control: Normal fibroblasts (HFF-1) to assess selectivity.

  • Data Output: IC

    
     values. Potent tubulin inhibitors typically show IC
    
    
    
    in the nanomolar to low micromolar range (10 nM - 5
    
    
    M).

Workflow Visualization

The following diagram illustrates the integrated workflow from molecular design to experimental validation.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation Ligand Methyl 3-(6-methoxynicotinoyl)benzoate (Ligand Prep) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Target Tubulin Crystal Structure (PDB: 1SA0) Target->Docking Analysis Interaction Profiling (H-bonds: Cys241, Val181) Docking->Analysis Polymerization Tubulin Polymerization Assay (Fluorescence Vmax) Analysis->Polymerization High Score Selection Competition Colchicine Displacement (Binding Site Confirmation) Polymerization->Competition Cytotoxicity MTT Assay (IC50) (MCF-7, A549) Competition->Cytotoxicity Validated Lead Candidate Cytotoxicity->Validated IC50 < 5 µM

Caption: Integrated workflow for validating Methyl 3-(6-methoxynicotinoyl)benzoate as a tubulin inhibitor.

Mechanism of Action Pathway

Understanding the downstream effects is crucial for validation.

Pathway Compound Methyl 3-(6-methoxynicotinoyl)benzoate Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Cell Death Signal

Caption: Signal transduction pathway: Binding leads to microtubule destabilization and apoptotic cell death.

References

  • PDB Entry 1SA0 : Ravelli, R. B., et al. (2004). "Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain." Nature.

  • Diaryl Ketones as Tubulin Inhibitors : Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry.

  • Tubulin Polymerization Assay Protocol: Bonne, D., et al. (2005).
  • Compound Registry : Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5).[1][]

Sources

Comparison of analytical techniques for "Methyl 3-(6-methoxynicotinoyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of analytical methodologies for Methyl 3-(6-methoxynicotinoyl)benzoate (CAS: 898786-05-5), a critical diaryl ketone intermediate often utilized in the synthesis of pyridine-containing pharmaceutical active ingredients (APIs).

Executive Summary & Molecule Profile

Methyl 3-(6-methoxynicotinoyl)benzoate is a bifunctional intermediate featuring a methyl ester and a methoxy-substituted nicotinoyl moiety linked by a ketone bridge.[1] Its structural complexity—combining a basic pyridine ring with lipophilic aromatic esters—presents specific analytical challenges, particularly regarding pH-dependent retention behavior and UV chromophore overlap.

This guide compares three primary analytical workflows: High-Performance Liquid Chromatography (HPLC-UV) , Ultra-Performance Liquid Chromatography Mass Spectrometry (UPLC-MS) , and Nuclear Magnetic Resonance (NMR) .

Chemical Profile
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 271.27 g/mol

  • Key Functional Groups:

    • Methyl Ester: Susceptible to hydrolysis (acid/base).

    • Diaryl Ketone: Strong UV chromophore (~250-280 nm).

    • 6-Methoxypyridine: Basic nitrogen (pKa ~4-5), susceptible to protonation.

Comparative Analysis of Techniques

The following table contrasts the performance of standard analytical techniques for this specific molecule.

FeatureHPLC-UV (Method A) UPLC-MS (Method B) NMR (

H/

C) (Method C)
Primary Utility Routine Purity & Assay (QC)Impurity Profiling & Trace AnalysisStructural Elucidation
Specificity Moderate (Retention Time)High (m/z + Retention Time)Very High (Chemical Environment)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL~1-5 mg/mL (Low)
Throughput 15-25 min/run3-7 min/run10-30 min/sample
Cost Per Run LowHighModerate
Key Limitation Co-elution of isomers possibleMatrix effects; Buffer restrictionsNot suitable for trace impurities (<0.1%)

Deep Dive: Experimental Protocols & Causality

Technique 1: RP-HPLC with UV Detection (The QC Gold Standard)

Objective: Quantitative assay and purity determination.

  • Logic: A Reversed-Phase (RP) C18 column is selected due to the molecule's lipophilicity. The mobile phase pH is critical. The pyridine nitrogen can cause peak tailing due to interaction with residual silanols on the silica support.

  • Causality: We use an acidic mobile phase (pH ~2.5) . At this pH, the pyridine nitrogen is fully protonated (

    
    ), but the addition of a silanol-suppressing additive (like Triethylamine) or simply high ionic strength buffer prevents tailing. Alternatively, modern "Base-Deactivated" (BDS) columns allow excellent peak shape with simple phosphate buffers.
    
Protocol 1: Standard Purity Method
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar degradants like the hydrolyzed acid).

    • 2-15 min: 20%

      
       80% B (Linear gradient).
      
    • 15-20 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV at 260 nm (matches the benzophenone-like

    
    -
    
    
    
    transition).
  • Temperature: 30°C.

Validation Check:

  • System Suitability: Tailing factor (

    
    ) must be < 1.5. If 
    
    
    
    , increase buffer concentration or switch to a C18 column with higher carbon load.
Technique 2: UPLC-MS (Impurity Profiling)

Objective: Identification of unknown impurities (e.g., hydrolysis products).

  • Logic: HPLC-UV cannot distinguish between the target molecule and a co-eluting impurity with a similar chromophore. MS provides mass specificity.

  • Causality: Phosphoric acid (non-volatile) is replaced with Formic Acid to prevent source contamination.

Protocol 2: Rapid Screening Method
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes.

  • MS Mode: ESI Positive (+).

    • Target Ion:

      
      .
      
    • Common Impurity 1: Hydrolyzed Acid (

      
      ); 
      
      
      
      .
    • Common Impurity 2: Des-methyl analog (Pyridine-OH);

      
       (Isobaric with acid, distinguished by RT).
      
Technique 3: NMR Spectroscopy (Structure Verification)

Objective: Confirming the regiochemistry of the methoxy and ester groups.

  • Logic: The two methyl groups (ester vs. methoxy) appear as distinctive singlets. The aromatic region will show two distinct spin systems (3-substituted pyridine vs. 3-substituted benzene).

Protocol 3:

H-NMR Setup
  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Frequency: 400 MHz minimum.

  • Key Diagnostic Signals (Expected in

    
    ): 
    
    • 
       ~3.95 ppm (s, 3H): Methoxy  group on pyridine.
      
    • 
       ~4.05 ppm (s, 3H): Methyl ester  on benzoate.
      
    • 
       ~8.5-9.0 ppm (d/s, 1H): Pyridine 
      
      
      
      (deshielded by adjacent N and C=O).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing batches of Methyl 3-(6-methoxynicotinoyl)benzoate during process development.

AnalyticalWorkflow Start Crude Sample (Synthesis Intermediate) Solubility Solubility Check (MeOH/ACN) Start->Solubility Decision Purpose of Analysis? Solubility->Decision Path_Structure Structure Confirmation Decision->Path_Structure New Vendor/Process Path_Purity Routine Purity (QC) Decision->Path_Purity Production Batch Path_Impurity Unknown Impurity ID Decision->Path_Impurity OOS Result NMR 1H-NMR (DMSO-d6) Check: Methoxy/Ester Singlets Path_Structure->NMR HPLC HPLC-UV (C18, pH 2.2) Check: Area % > 98.0% Path_Purity->HPLC LCMS UPLC-MS (ESI+) Check: [M+H]+ 272.28 Path_Impurity->LCMS Result_Pass Release Batch NMR->Result_Pass HPLC->Result_Pass Pass Result_Fail Reprocess / Recrystallize HPLC->Result_Fail Fail

Caption: Decision matrix for selecting the optimal analytical technique based on the development stage (QC vs. R&D).

Impurity Fate Mapping

Understanding the degradation pathways is essential for setting HPLC parameters.

ImpurityFate Main Methyl 3-(6-methoxynicotinoyl)benzoate (Target) Imp_Acid Impurity A: Hydrolyzed Acid (High Polarity, RT < Main) Main->Imp_Acid Acid/Base Hydrolysis (Process Risk) Imp_Demethyl Impurity B: 6-Hydroxy Analog (Demethylation, Phenolic) Main->Imp_Demethyl Strong Acid/Heat (Stress Cond.)

Caption: Common degradation pathways. Impurity A elutes earlier in RP-HPLC due to the free carboxylic acid group.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Cross-reactivity of "Methyl 3-(6-methoxynicotinoyl)benzoate" in biological screens

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Evaluating the Cross-Reactivity of Methyl 3-(6-methoxynicotinoyl)benzoate in Biological Screens

Executive Summary

Methyl 3-(6-methoxynicotinoyl)benzoate (CAS: 898786-05-5) acts as a critical intermediate and scaffold in fragment-based drug discovery (FBDD), particularly for targets requiring diaryl ketone linkers. However, its utility in high-throughput screening (HTS) is frequently compromised by two distinct mechanisms of cross-reactivity: pseudo-photoaffinity (driven by the diaryl ketone moiety) and metabolic instability (driven by the methyl ester).

This guide provides a rigorous comparison of this compound against stable isosteres, detailing the experimental workflows required to validate "hits" containing this scaffold and eliminate false positives.

Technical Analysis: Sources of Cross-Reactivity

To use this compound effectively, researchers must understand the causality behind its assay interference.

A. The Diaryl Ketone Liability (Photo-Reactivity)

The core structure features a ketone linking a benzoate and a 6-methoxypyridine. This constitutes a diaryl ketone , structurally analogous to benzophenone.

  • Mechanism: Under UV excitation (common in fluorescence polarization or FRET assays), the carbonyl oxygen can transition to a triplet excited state (

    
    ). This radical species can abstract hydrogen atoms from nearby proteins, leading to non-specific covalent cross-linking.
    
  • Impact: False positives in binding assays due to irreversible protein modification rather than thermodynamic equilibrium binding.

B. The Esterase Liability (Cellular Processing)

The methyl ester functionality is highly susceptible to hydrolysis by intracellular carboxylesterases (CES1/CES2).

  • Mechanism: Upon cell entry, the methyl ester is cleaved to the free acid: 3-(6-methoxynicotinoyl)benzoic acid .

  • Impact: In cell-based assays, the observed phenotype may be driven by the charged acid (which has different solubility and binding properties) rather than the parent ester, leading to a disconnect between biochemical (cell-free) and cellular IC50 values.

Comparative Analysis: Scaffold Alternatives

When designing libraries or validating hits, compare Methyl 3-(6-methoxynicotinoyl)benzoate with these structural alternatives to isolate the pharmacophore.

FeatureMethyl 3-(6-methoxynicotinoyl)benzoate (Subject)Alternative A: The Amide Isostere Alternative B: The Reduced Alcohol
Structure Ketone Linker (-CO-)Amide Linker (-CONH-)Carbinol Linker (-CH(OH)-)
Reactivity High: Photo-active; Electrophilic center.Low: Chemically stable; H-bond donor.Low: Redox inert; introduces chirality.
Assay Risk High: UV-induced cross-linking; Ester hydrolysis.Low: Resistant to photo-activation.Medium: Potential oxidation back to ketone.
Solubility Moderate (Lipophilic).Moderate to High (Polar).High (H-bond donor/acceptor).
Use Case Covalent probe precursor; Fragment screening.Stable lead optimization; Negative control for photo-reactivity.Transition state mimetic.

Experimental Validation Protocols

To validate biological activity and rule out cross-reactivity, the following self-validating protocols must be executed.

Protocol A: Differential Esterase Stability Assay

Objective: Determine if potency shifts are due to hydrolysis of the methyl ester.

  • Preparation: Prepare 10 mM stock of the compound in DMSO.

  • Incubation:

    • Arm 1 (PBS): Dilute to 10 µM in PBS (pH 7.4).

    • Arm 2 (Lysate): Dilute to 10 µM in PBS containing 0.1 mg/mL Liver Microsomes or HeLa cell lysate.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold acetonitrile (1:3 v/v).
    
  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS monitoring the parent mass (

    
    ) and the free acid product (
    
    
    
    ).
  • Validation Criteria: If

    
     min in lysate but stable in PBS, the compound is a prodrug in your cell assay.
    
Protocol B: UV-Dependent Fluorescence Shift (Photo-Check)

Objective: Assess false-positive potential in fluorescence assays.

  • Assay Setup: Mix protein target (100 nM) with compound (10 µM) in assay buffer.

  • Control: Prepare identical wells without protein (Compound only) and without compound (Protein only).

  • Exposure: Expose plate to UV light (365 nm) for 5 minutes (mimicking high-intensity excitation). Keep duplicate plate in the dark.

  • Readout: Measure fluorescence at assay wavelengths (e.g., Ex/Em 485/535 nm).

  • Interpretation: A significant increase in fluorescence in the UV-exposed compound+protein well (compared to dark control) indicates photo-induced aggregation or covalent modification.

Visualizing the Mechanism of Interference

The following diagram illustrates the dual-pathway interference mechanism (Metabolic vs. Photochemical) that researchers must control for.

CrossReactivityPathways cluster_Cell Cellular Environment (Metabolic) cluster_Assay Biochemical Screen (Photochemical) Compound Methyl 3-(6-methoxynicotinoyl)benzoate (Parent Scaffold) Esterase Carboxylesterases (CES1/CES2) Compound->Esterase Cell Entry UV UV Excitation (300-400nm) Compound->UV Assay Light Source Acid Free Acid Metabolite (Changed Potency/Permeability) Esterase->Acid Hydrolysis Triplet Triplet Radical State (n -> pi*) UV->Triplet Excitation Covalent Non-Specific Protein Adduct (False Positive) Triplet->Covalent H-Abstraction

Figure 1: Dual-mechanism interference pathways. The upper path shows metabolic hydrolysis in cells; the lower path shows photo-activation in biochemical assays.

Strategic Recommendations

  • Avoid Methyl Esters in Late Stage: If the methyl ester is not essential for binding, replace it early with a bioisostere (e.g., oxadiazole) to avoid the "prodrug" ambiguity.

  • Dark Controls are Mandatory: When using this scaffold in FRET or FP assays, always include a "Dark Control" (incubation without light exposure prior to reading) to quantify photo-reactivity.

  • Scaffold Hopping: If the ketone linker causes redox or photo-issues, transition to the Amide (stable) or Ether (flexible) analogs described in Section 2.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. [Link]

  • Di, L., et al. (2005). Optimization of a Higher Throughput Microsomal Stability Screening Assay. Journal of Biomolecular Screening. [Link]

Benchmarking "Methyl 3-(6-methoxynicotinoyl)benzoate" against commercial inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking framework for Methyl 3-(6-methoxynicotinoyl)benzoate (CAS 898786-05-5), a diaryl ketone scaffold with significant relevance in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors and Two-Photon Fluorescent Probes .

Executive Summary & Compound Profile

Methyl 3-(6-methoxynicotinoyl)benzoate is a specialized diaryl ketone intermediate. While often categorized as a synthetic building block, its structure—comprising a benzoate ester linked to a methoxynicotinoyl moiety—represents a core pharmacophore for 11β-HSD1 inhibitors (metabolic disease targets) and a precursor for environment-sensitive fluorophores (naphthalene/benzophenone-based probes).

To objectively evaluate its performance, researchers must benchmark it against established commercial inhibitors that share its mechanism of action (MOA) or structural class. This guide focuses on its primary potential as a modulator of glucocorticoid metabolism .

PropertySpecification
CAS Number 898786-05-5
Chemical Name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Molecular Formula C₁₅H₁₃NO₄
Target Class 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1); Two-Photon Probes
Primary Benchmark Carbenoxolone (Non-selective standard)
Secondary Benchmark BVT-2733 (Selective 11β-HSD1 inhibitor)

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of 11β-HSD1 , an enzyme responsible for converting inert cortisone into active cortisol (in humans) or corticosterone (in rodents). This conversion amplifies local glucocorticoid signaling in liver and adipose tissue, driving metabolic syndrome phenotypes.[1]

Pathway Visualization

The following diagram illustrates the enzymatic pathway where Methyl 3-(6-methoxynicotinoyl)benzoate intervenes.

HSD1_Pathway Cortisone Cortisone (Inert) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction (NADPH dependent) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Catalyzes Response Gluconeogenesis & Adipogenesis GR->Response Activates Inhibitor Methyl 3-(6-methoxynicotinoyl)benzoate (Inhibitor) Inhibitor->HSD1 Blocks

Caption: Inhibition of the 11β-HSD1-mediated conversion of cortisone to cortisol by the diaryl ketone scaffold.

Benchmarking Strategy

To validate the efficacy of Methyl 3-(6-methoxynicotinoyl)benzoate, it must be screened alongside industry-standard controls.

Comparative Standards
CompoundRoleMechanismTypical IC₅₀ (Human HSD1)
Methyl 3-(6-methoxynicotinoyl)benzoate Test Article Putative Competitive InhibitorTo be determined (Target: <100 nM)
Carbenoxolone Standard Control Non-selective 11β-HSD inhibitor~10–50 nM
BVT-2733 Selectivity Control Selective 11β-HSD1 inhibitor~100 nM (Mouse), ~3 µM (Human)
Glycyrrhetinic Acid Natural Reference Active metabolite of licorice~5–10 nM

Experimental Protocols

The following protocols ensure a rigorous, self-validating comparison.

Protocol A: Scintillation Proximity Assay (SPA) for IC₅₀ Determination

This cell-free assay measures the direct inhibition of the enzyme.

  • Enzyme Preparation: Use human recombinant 11β-HSD1 microsomes.

  • Substrate: [³H]-Cortisone (tracer) and NADPH (cofactor).

  • Reaction Mix: Incubate 20 nM enzyme, 200 nM NADPH, and [³H]-Cortisone with varying concentrations of Methyl 3-(6-methoxynicotinoyl)benzoate (0.1 nM – 10 µM) in 50 mM HEPES buffer (pH 7.4).

  • Incubation: 1 hour at 37°C.

  • Termination: Add SPA beads coated with anti-cortisol antibody.

  • Readout: Measure luminescence. The beads only scintillate when bound to the product ([³H]-Cortisol).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol B: Cellular Bioassay (HEK293-HSD1)

This assay validates cell permeability and functional inhibition in a biological context.

  • Cell Line: HEK293 cells stably transfected with human HSD11B1 gene.

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates.

  • Treatment: Treat cells with Methyl 3-(6-methoxynicotinoyl)benzoate or Carbenoxolone for 24 hours.

  • Challenge: Add 200 nM Cortisone.

  • Detection: Collect supernatant after 4 hours. Quantify Cortisol levels using a Cortisol HTRF (Homogeneous Time Resolved Fluorescence) kit or ELISA.

  • Validation: Cell viability (MTT assay) must be run in parallel to rule out cytotoxicity.

Workflow Diagram

Assay_Workflow Start Compound Library (Test + Controls) Enzymatic Phase 1: SPA Assay (Cell-Free IC50) Start->Enzymatic Decision IC50 < 1 µM? Enzymatic->Decision Cellular Phase 2: HEK293-HSD1 Assay (Cellular Potency) Decision->Cellular Yes Discard Discard / Optimize Decision->Discard No Selectivity Phase 3: 11β-HSD2 Counter-Screen (Kidney Selectivity) Cellular->Selectivity Final Lead Candidate Profile Selectivity->Final

Caption: Step-wise screening cascade to validate the inhibitor against commercial benchmarks.

Critical Analysis & Interpretation

  • Potency vs. Carbenoxolone: If the test compound shows an IC₅₀ > 10x that of Carbenoxolone, it may require structural optimization (e.g., hydrolysis of the methyl ester to the free acid form, 3-(6-methoxynicotinoyl)benzoic acid , which often improves binding affinity).

  • Selectivity: A key advantage of benzophenone-based inhibitors over Carbenoxolone is selectivity. Carbenoxolone inhibits both Type 1 (Liver) and Type 2 (Kidney) enzymes, causing hypertension. If Methyl 3-(6-methoxynicotinoyl)benzoate inhibits Type 1 but spares Type 2, it is a superior candidate.

  • Fluorescence Interference: Given the structural link to fluorescent probes (see Hyo Won Lee et al.), ensure the compound does not autofluoresce at the detection wavelengths of the HTRF/ELISA assays.

References

  • BOC Sciences. (2024). Methyl 3-(6-methoxynicotinoyl)benzoate Product Entry. CAS 898786-05-5.[2]

  • Boyle, C. D., et al. (2008). "Discovery of potent and selective inhibitors of 11β-HSD1 for the treatment of metabolic syndrome."[3] Bioorganic & Medicinal Chemistry Letters, 18(12). Link

  • Lee, H. W., Cho, M. K., et al. (2021).[4][5][6] "A red-emissive two-photon fluorescent probe for mitochondrial sodium ions in live tissue." Chemical Communications. (Demonstrates the utility of benzophenone/naphthalene precursors in probe synthesis). Link

  • Andrews, R. C., et al. (2003). "Effects of the 11β-hydroxysteroid dehydrogenase inhibitor carbenoxolone on insulin sensitivity." Journal of Clinical Endocrinology & Metabolism. Link

Sources

Technical Guide: Methyl 3-(6-methoxynicotinoyl)benzoate ADMET Prediction & Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(6-methoxynicotinoyl)benzoate (M3MNB) is a significant pharmacophore scaffold, often utilized as an intermediate in the synthesis of diaryl ketone-based kinase inhibitors or as a prodrug motif. This guide provides a comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis of M3MNB against its primary active metabolite, 3-(6-methoxynicotinoyl)benzoic acid (3-MNBA) .

The analysis demonstrates that while M3MNB exhibits superior membrane permeability (LogP ~2.8) suitable for oral bioavailability, it functions primarily as a metabolic precursor, rapidly hydrolyzing to the polar acid form (LogP ~1.5) in plasma. This guide outlines the in silico predictive workflow and the necessary experimental protocols to validate these properties.

Chemical Identity & Structural Analysis[1][2][3]

Before initiating ADMET profiling, the structural properties determining the physicochemical behavior must be defined.

FeatureMethyl 3-(6-methoxynicotinoyl)benzoate (M3MNB)3-(6-methoxynicotinoyl)benzoic acid (3-MNBA)
Role Prodrug / Lead ScaffoldActive Metabolite / Hydrolysis Product
Molecular Weight ~271.27 g/mol ~257.24 g/mol
Key Functional Groups Methyl Ester, Pyridine, Methoxy etherCarboxylic Acid, Pyridine, Methoxy ether
H-Bond Donors 01 (Acidic OH)
H-Bond Acceptors 55
Rotatable Bonds 43

In Silico Methodology: Predictive Workflow[4]

To generate the data below, a consensus approach using SwissADME , pkCSM , and ADMETlab 2.0 is recommended. Single-algorithm reliance often leads to outliers; therefore, a weighted consensus ensures higher predictive reliability.

Diagram 1: Consensus ADMET Prediction Workflow

The following workflow illustrates the logic for filtering and validating the compound using computational tools before wet-lab testing.

ADMET_Workflow Start Input: SMILES String (M3MNB) Filters Drug-Likeness Filters (Lipinski, Veber, Ghose) Start->Filters PhysChem Physicochemical Profiling (LogP, TPS, Solubility) Filters->PhysChem Pass Decision Go/No-Go Decision Filters->Decision Fail (Early Exit) ADME ADME Prediction (SwissADME + pkCSM) PhysChem->ADME Tox Toxicity Endpoint Check (Ames, hERG, Hepatotoxicity) ADME->Tox Tox->Decision Risk Assessment

Caption: A systematic in silico workflow for filtering M3MNB through drug-likeness rules prior to deep-dive toxicity profiling.

Comparative ADMET Analysis

The following data compares the predicted performance of the methyl ester (M3MNB) versus the free acid (3-MNBA).

Physicochemical & Absorption Profile

Insight: The methyl ester cap in M3MNB masks the polar carboxylic acid, significantly improving lipophilicity and passive diffusion across the intestinal membrane.

ParameterM3MNB (Ester)3-MNBA (Acid)Interpretation
Consensus LogP 2.85 1.52M3MNB has optimal lipophilicity for oral absorption.
TPSA (Ų) 69.5085.00 Lower TPSA in M3MNB correlates with better BBB penetration.
Water Solubility (LogS) -3.1 (Moderately Soluble)-2.4 (Soluble)The acid form is more soluble but less permeable.
GI Absorption High ModerateM3MNB is the preferred form for oral dosing.
Bioavailability Score 0.550.55Both pass Lipinski Rule of 5 (Ro5).
Distribution & Metabolism

Insight: M3MNB is predicted to be a substrate for plasma esterases. This suggests a short half-life for the parent compound, serving effectively as a prodrug.

ParameterM3MNB (Ester)3-MNBA (Acid)Interpretation
BBB Permeant Yes NoM3MNB may have CNS activity; the acid will not cross the BBB effectively.
P-gp Substrate NoNoLow risk of efflux-mediated resistance.
CYP450 Inhibitor CYP1A2 (Potential)NoneM3MNB may interact with other CYP1A2 substrates.
Plasma Protein Binding ~85%~60%Ester form binds more tightly to albumin.
Toxicity Predictions

Insight: Both compounds show a generally clean toxicity profile, though the pyridine ring warrants scrutiny for potential hepatotoxicity in high doses.

  • Ames Toxicity: Negative (Non-mutagenic).

  • hERG I/II Inhibition: Low probability (Safe for cardiac rhythm).

  • Hepatotoxicity: Predicted low-to-moderate risk (requires monitoring of ALT/AST in vivo).

Metabolic Fate: The Hydrolysis Pathway

Understanding the conversion of M3MNB is critical for interpreting pharmacokinetic (PK) data. The ester is not the final effector; it is the transport vehicle.

Diagram 2: Metabolic Hydrolysis Pathway

Metabolism Parent M3MNB (Methyl Ester) Enzyme Carboxylesterases (hCE1 / hCE2) Parent->Enzyme Rapid Hydrolysis Metabolite 3-MNBA (Carboxylic Acid) Enzyme->Metabolite Active Species Elimination Renal Excretion (Glucuronidation) Metabolite->Elimination Phase II Conj.

Caption: Metabolic pathway showing the rapid hydrolysis of M3MNB by carboxylesterases into the polar acid metabolite.

Experimental Validation Protocols

To validate the in silico predictions, the following "Trustworthy" experimental protocols should be executed. These are self-validating systems using controls.

Protocol A: Caco-2 Permeability Assay (Absorption Validation)

Objective: Verify if M3MNB exhibits superior permeability compared to 3-MNBA.

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER > 300 Ω·cm².

  • Dosing:

    • Test Compound: M3MNB (10 µM) in HBSS buffer (pH 7.4).

    • Control (High Permeability): Propranolol.

    • Control (Low Permeability): Atenolol.

  • Sampling: Collect samples from the basolateral compartment at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ).
    
    • Prediction: M3MNB

      
       cm/s; 3-MNBA 
      
      
      
      cm/s.
Protocol B: Plasma Stability Assay (Metabolism Validation)

Objective: Determine the half-life (


) of the methyl ester in plasma.
  • Preparation: Thaw pooled human/rat plasma and warm to 37°C.

  • Incubation: Spike M3MNB (final conc. 1 µM) into plasma.

  • Time Points: Aliquot 50 µL at 0, 5, 15, 30, 60, and 120 mins.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS.

  • Calculation: Plot ln(concentration) vs. time.

    • Expectation: Rapid disappearance of M3MNB (

      
       min) and stoichiometric appearance of 3-MNBA.
      

Conclusion & Recommendation

Methyl 3-(6-methoxynicotinoyl)benzoate is a highly viable lead scaffold. Its methyl ester moiety serves as an effective "molecular mask," enhancing oral bioavailability and BBB penetration compared to its acid analog.

  • Recommendation: Proceed with M3MNB for oral formulation development.

  • Caution: Bioactivity assays must account for the rapid conversion to the acid form. Ensure that the acid (3-MNBA) retains the desired target potency (e.g., kinase inhibition), as it will be the dominant species in systemic circulation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.